Product packaging for Acetosyringone(Cat. No.:CAS No. 2478-38-8)

Acetosyringone

Número de catálogo: B1664989
Número CAS: 2478-38-8
Peso molecular: 196.20 g/mol
Clave InChI: OJOBTAOGJIWAGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetosyringone (3',5'-Dimethoxy-4'-hydroxyacetophenone) is a phenolic natural product that plays a critical role as a signaling molecule in plant-pathogen interactions . It is most renowned for its essential function in plant biotechnology, where it serves as a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens and Agrobacterium rhizogenes . This induction is initiated when the membrane-bound VirA protein on Agrobacterium perceives this compound, leading to the activation of the VirG protein and the subsequent expression of the entire vir gene regulon responsible for T-DNA transfer into plant cells . Consequently, the addition of 100-200 µM this compound to Agrobacterium co-cultivation media is a standard method to significantly enhance transformation efficiency, particularly in recalcitrant monocotyledonous plants and during the transfer of large T-DNA fragments . Beyond its primary use in stable plant transformation, this compound is a key component in transient transformation protocols, such as agroinfiltration of Nicotiana benthamiana leaves, for rapid recombinant protein production and functional gene analysis . Research also demonstrates its synergistic action with D-glucose for improving transformation rates in microalgae like Dunaliella salina . Emerging applications are exploring its role as a redox-active molecule in novel electrogenetic systems, where its oxidized form can induce gene expression in bacterial regulons such as OxyR in E. coli , bridging electronic and biological communication . This compound has limited solubility in water and is typically prepared as a stock solution in DMSO . For optimal results, filter-sterilize the solution; do not autoclave . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1664989 Acetosyringone CAS No. 2478-38-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3
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InChI Key

OJOBTAOGJIWAGB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID2062454
Record name Acetosyringone
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Molecular Weight

196.20 g/mol
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Physical Description

White to brown solid; [Sigma-Aldrich MSDS]
Record name Acetosyringone
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CAS No.

2478-38-8
Record name Acetosyringone
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Record name Acetosyringone
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Record name 4'-hydroxy-3',5'-dimethoxyacetophenone
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Foundational & Exploratory

The Discovery of Acetosyringone: Unraveling the Chemical Signals in Plant-Pathogen Communication

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal moment in plant biology and biotechnology, the discovery of acetosyringone as a key signaling molecule in the interaction between plants and the bacterium Agrobacterium tumefaciens revolutionized our understanding of plant-pathogen communication. This in-depth technical guide explores the historical context of this discovery, detailing the seminal experiments that identified this compound and elucidated its role in triggering the genetic transformation of plants.

The story of this compound's discovery is intrinsically linked to the study of crown gall disease, a plant affliction characterized by the formation of tumors. For decades, scientists knew that Agrobacterium tumefaciens was the causative agent of this disease, transferring a segment of its own DNA, the T-DNA, into the plant genome. However, the mechanism by which the bacterium "knew" when to initiate this transfer remained a mystery. It was hypothesized that wounded plant cells released specific signals that activated the virulence (vir) genes of the bacterium, which are essential for the T-DNA transfer process.

The Quest for the Inducing Factor: Early Experiments

The breakthrough came in the mid-1980s from the laboratories of Eugene Nester, Patricia Zambryski, and their colleagues. Their research focused on identifying the elusive plant-derived signal that triggered the expression of the vir genes in Agrobacterium.

Experimental Approach: Bioassay-Guided Fractionation

The researchers employed a classic biochemical approach: bioassay-guided fractionation. This involved collecting exudates from wounded plant tissues, separating these complex mixtures into simpler fractions, and testing each fraction for its ability to induce vir gene expression in Agrobacterium.

Experimental Workflow for Identifying the Virulence-Inducing Compound

experimental_workflow plant_wounding Wounding of Nicotiana tabacum (tobacco) plants exudate_collection Collection of wound exudate plant_wounding->exudate_collection fractionation Fractionation of exudate (e.g., HPLC) exudate_collection->fractionation bioassay Bioassay: Incubation of fractions with Agrobacterium carrying a vir-reporter gene (vir::lacZ) fractionation->bioassay activity_measurement Measurement of β-galactosidase activity bioassay->activity_measurement identification Chemical analysis of active fractions (Mass Spectrometry, NMR) activity_measurement->identification Fractions with high activity This compound Identification of this compound and α-hydroxythis compound identification->this compound

Figure 1. A diagram illustrating the experimental workflow used to identify this compound as a vir gene-inducing molecule.

Key Experimental Protocols

The success of these experiments hinged on meticulous and well-designed protocols. Below are detailed methodologies adapted from the seminal publications.

Preparation of Plant Wound Exudate
  • Plant Material: Nicotiana tabacum (tobacco) plants were typically used.

  • Wounding: Leaves and stems were wounded with a scalpel or by slicing into small pieces.

  • Exudate Collection: The wounded tissue was placed in a sterile liquid medium, often Murashige and Skoog (MS) medium, and incubated for a period to allow the release of signaling molecules. The resulting liquid, containing the plant exudate, was then collected and sterilized by filtration.

Agrobacterium Virulence Gene Induction Assay

A crucial component of the discovery was the development of a reliable bioassay to detect vir gene induction. This was achieved using a reporter gene system.

  • Reporter Strain: An Agrobacterium tumefaciens strain was engineered to carry a vir::lacZ gene fusion. In this strain, the promoter of a vir gene was fused to the lacZ gene, which encodes the enzyme β-galactosidase.

  • Induction: The reporter strain was incubated with the plant exudate fractions.

  • Assay: If a fraction contained a vir-inducing compound, the vir promoter would be activated, leading to the production of β-galactosidase. The activity of this enzyme could then be easily quantified using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The intensity of the resulting yellow color was directly proportional to the level of vir gene expression.

Fractionation and Identification of the Active Compounds

The crude plant exudate was subjected to a series of chromatographic separations to isolate the active molecule(s).

  • Initial Separation: The exudate was often first passed through a C18 reverse-phase column to separate compounds based on their hydrophobicity.

  • High-Performance Liquid Chromatography (HPLC): The partially purified active fractions were then subjected to further separation by HPLC. Different columns and solvent gradients were used to achieve high-resolution separation.

  • Analysis of Active Fractions: The fractions that showed the highest activity in the vir::lacZ induction assay were then analyzed using analytical techniques to determine their chemical structure.

    • Mass Spectrometry (MS): Provided information about the molecular weight and fragmentation pattern of the compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the arrangement of atoms within the molecules.

Through this systematic approach, two closely related phenolic compounds were identified as the primary inducers of vir gene expression: This compound and α-hydroxythis compound .[1][2]

Quantitative Analysis of Vir Gene Induction

The discovery was followed by quantitative studies to understand the potency and specificity of this compound.

CompoundConcentration for Half-Maximal Induction (µM)Maximum Induction Level (relative units)
This compound~10100
α-hydroxythis compound~10>100
Sinapinic acid~2580
Syringic acid>100<20

Table 1: Relative vir-inducing activity of this compound and related phenolic compounds. Data compiled from early studies.

These studies revealed that this compound is a potent inducer of vir genes, with a specific chemical structure being crucial for its activity.

The VirA/VirG Two-Component System: The Molecular Switch

Subsequent research identified the bacterial machinery responsible for sensing this compound. The VirA/VirG two-component system acts as the molecular switch that initiates the virulence cascade.[3]

  • VirA: A transmembrane sensor kinase that is thought to directly or indirectly bind this compound in the periplasm. This binding event triggers a conformational change in VirA, leading to its autophosphorylation.

  • VirG: A cytoplasmic response regulator. The phosphate group from the activated VirA is transferred to VirG.

  • Transcriptional Activation: Phosphorylated VirG then acts as a transcriptional activator, binding to specific DNA sequences called vir boxes located in the promoter regions of the vir genes, thereby turning on their expression.

Signaling Pathway of vir Gene Induction by this compound

signaling_pathway This compound This compound (from wounded plant cell) virA VirA (Sensor Kinase) (in bacterial inner membrane) This compound->virA binds to virA_p VirA-P virA->virA_p Autophosphorylation virG VirG (Response Regulator) (in bacterial cytoplasm) virA_p->virG Phosphorylates virG_p VirG-P virG->virG_p vir_genes vir Genes virG_p->vir_genes Activates transcription of tdna_processing T-DNA Processing and Transfer vir_genes->tdna_processing

Figure 2. A simplified diagram of the VirA/VirG two-component signaling pathway initiated by this compound.

Significance and Impact

The discovery of this compound as a plant-derived signal for Agrobacterium was a landmark achievement with far-reaching implications:

  • Fundamental Science: It provided one of the first and most elegant examples of inter-kingdom signaling, where a molecule from a eukaryote (plant) directly controls gene expression in a prokaryote (bacterium).

  • Biotechnology: The understanding of the role of this compound became instrumental in the development of efficient plant transformation technologies. The addition of this compound to co-cultivation media is now a standard practice in plant genetic engineering to enhance the efficiency of T-DNA transfer, particularly in plant species that are naturally recalcitrant to Agrobacterium-mediated transformation.

References

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Biosynthesis of Acetosyringone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetosyringone, a simple phenolic compound, plays a pivotal role in the intricate communication between plants and microbes. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of this compound in the plant kingdom. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the quantitative distribution of this molecule, its biosynthetic pathway, and its critical function in mediating plant-pathogen interactions, particularly with Agrobacterium tumefaciens. The guide further presents detailed experimental protocols for the extraction, quantification, and analysis of this compound, alongside diagrammatic representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and practical applications.

Introduction

This compound (3',5'-dimethoxy-4'-hydroxyacetophenone) is a naturally occurring phenolic compound that belongs to the acetophenone family.[1][2] While present in a variety of plant species, it is most notably recognized for its role as a potent signaling molecule released by wounded dicotyledonous plants.[2][3] This release is not a passive event but rather a sophisticated defense and communication strategy. For soil bacteria like Agrobacterium tumefaciens, this compound acts as a chemoattractant and a specific inducer of its virulence (vir) genes, initiating the process of T-DNA transfer and leading to the genetic transformation of the plant cell.[1][4] This natural mechanism has been ingeniously co-opted by scientists for plant genetic engineering. Understanding the natural occurrence and biosynthesis of this compound is therefore of fundamental importance, not only for advancing our knowledge of plant-microbe interactions and plant defense mechanisms but also for optimizing biotechnological applications and exploring its potential in drug development.

Natural Occurrence of this compound

This compound is not ubiquitously distributed in the plant kingdom and its concentration can vary significantly between species, tissues, and under different physiological conditions. It is primarily found in dicotyledonous plants and is often associated with wounded tissues.[2][5] Monocotyledonous plants, with some exceptions, generally lack or produce very low levels of this compound, which is considered a limiting factor for Agrobacterium-mediated transformation in these species.[6]

The production of this compound is a dynamic process, often induced in response to physical damage.[7][8][9] This wound-induced synthesis serves as a chemical signal to the surrounding environment, indicating a breach in the plant's physical defenses.

Table 1: Quantitative Data on this compound Concentration in Various Plant Tissues

Plant SpeciesTissueConditionThis compound ConcentrationReference(s)
Nicotiana tabacum (Tobacco)Suspension CellsUntreatedMajor extracellular phenolic[6][10]
Nicotiana tabacum (Tobacco)Suspension CellsTreated with Pseudomonas syringaeLevels are elevated[11]
Nicotiana benthamianaLeavesInjected with P. syringae or flg22Elevated levels of free this compound[11]
Solanum melongena (Aubergine)LeavesInfiltrated with A. tumefaciensUsed at 200 µM for optimal transformation[12]
Zea mays (Maize)Root ExudatesNot detected in infected dicot vs. monocot studyNot detected[6]

Note: Specific quantitative values in µg/g fresh weight are often variable and dependent on the specific experimental conditions. The table reflects reported observations of presence and relative changes.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants.[13][14] This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various phenolic compounds, including the precursors for lignin, flavonoids, and this compound.

The biosynthesis of this compound branches from the central phenylpropanoid pathway at the level of sinapic acid. The precise enzymatic steps leading from sinapic acid to this compound are still under investigation, but it is hypothesized to involve a CoA-dependent or independent beta-oxidation-like pathway.

Phenylpropanoid Pathway Leading to this compound

The following diagram illustrates the key enzymatic steps from phenylalanine to sinapic acid, the precursor of this compound.

Acetosyringone_Biosynthesis Phe L-Phenylalanine Cinnamic Cinnamic acid Phe->Cinnamic PAL pCoumaric p-Coumaric acid Cinnamic->pCoumaric C4H pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl 4CL Caffeoyl Caffeoyl-CoA pCoumaroyl->Caffeoyl HCT/C3H Feruloyl Feruloyl-CoA Caffeoyl->Feruloyl CCoAOMT 5Hydroxyferuloyl 5-Hydroxyferuloyl-CoA Feruloyl->5Hydroxyferuloyl F5H Sinapoyl Sinapoyl-CoA 5Hydroxyferuloyl->Sinapoyl COMT Sinapic Sinapic acid Sinapoyl->Sinapic ? This compound This compound Sinapic->this compound β-oxidation like pathway (hypothesized)

Figure 1: Phenylpropanoid pathway to this compound.

Key Enzymes in the Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumarate-CoA ligase

  • HCT: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase

  • C3H: p-Coumaroyl shikimate 3'-hydroxylase

  • CCoAOMT: Caffeoyl-CoA O-methyltransferase

  • F5H: Ferulate 5-hydroxylase

  • COMT: Caffeic acid O-methyltransferase

This compound Signaling in Agrobacterium tumefaciens

The perception of this compound by A. tumefaciens is a classic example of a two-component signal transduction system, involving the VirA and VirG proteins.[1] This signaling cascade is the primary trigger for the activation of the virulence genes located on the Ti (tumor-inducing) plasmid.

The VirA/VirG Signaling Pathway

The VirA protein is a transmembrane sensor kinase that detects this compound and other phenolic compounds in the environment. Upon binding this compound, VirA undergoes autophosphorylation. The phosphate group is then transferred to the VirG protein, a cytoplasmic response regulator. Phosphorylated VirG acts as a transcriptional activator, binding to specific DNA sequences (the vir box) in the promoter regions of the vir genes, thereby inducing their expression.

VirA_VirG_Signaling cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound VirA_inactive VirA (inactive) This compound->VirA_inactive binds VirA_active VirA-P (active) VirA_inactive->VirA_active Autophosphorylation VirG_inactive VirG (inactive) VirA_active->VirG_inactive Phosphotransfer VirG_active VirG-P (active) VirG_inactive->VirG_active Phosphorylation vir_genes vir genes VirG_active->vir_genes Activates transcription T_DNA_processing T-DNA Processing & Transfer Machinery vir_genes->T_DNA_processing Expression leads to

Figure 2: this compound-mediated VirA/VirG signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Plant Tissues for HPLC Analysis

This protocol describes a general method for extracting phenolic compounds, including this compound, from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate[11]

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • Centrifuge tubes

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

  • Add 10 mL of extraction solvent (e.g., 80% methanol or ethyl acetate) to the tube.

  • Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Repeat the extraction (steps 4-7) on the pellet to ensure complete recovery.

  • Combine the supernatants and evaporate to dryness using a rotary evaporator or vacuum concentrator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL).

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[15]

Mobile Phase:

  • A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.[1]

  • Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions. The flow rate is typically 1 mL/min.

Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Inject a standard volume (e.g., 10 µL) of each calibration standard and the prepared plant extracts.

  • Monitor the elution at a wavelength where this compound has a strong absorbance, typically around 275 nm.

  • Identify the this compound peak in the chromatograms of the plant extracts by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Histochemical GUS Assay for Visualizing Transformation Events

The β-glucuronidase (GUS) reporter gene is commonly used to visualize successful T-DNA transfer, a process often enhanced by this compound. This protocol describes the histochemical staining of plant tissues to detect GUS activity.[2][4]

Materials:

  • Transformed plant tissue

  • GUS staining solution:

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

  • 70% ethanol

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Excise the plant tissue to be stained (e.g., leaf discs, roots, calli).

  • Immerse the tissue in the GUS staining solution in a small vial or a well of a multi-well plate.

  • Vacuum infiltrate the tissue for 10-15 minutes to ensure the staining solution penetrates the cells.

  • Incubate the tissue at 37°C for several hours to overnight, or until blue staining is visible.

  • Remove the staining solution and wash the tissue with 70% ethanol.

  • Replace the ethanol several times until the chlorophyll is completely removed and the tissue is clear.

  • Mount the cleared tissue on a microscope slide with a drop of 50% glycerol.

  • Observe the tissue under a light microscope. The presence of a blue precipitate indicates GUS activity and, therefore, successful gene transfer.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an Agrobacterium-mediated plant transformation experiment, highlighting the critical role of this compound.

Transformation_Workflow start Start prep_explants Prepare Plant Explants (e.g., leaf discs) start->prep_explants agro_culture Culture Agrobacterium (containing desired gene) start->agro_culture cocultivation Co-cultivation of Explants and Agrobacterium prep_explants->cocultivation induction Induce vir genes with This compound agro_culture->induction induction->cocultivation selection Selection of Transformed Cells (on selective medium) cocultivation->selection regeneration Regeneration of Transgenic Plants selection->regeneration analysis Analysis of Transgenic Plants (e.g., GUS assay, PCR) regeneration->analysis end End analysis->end

Figure 3: Agrobacterium-mediated transformation workflow.

Conclusion

This compound stands as a testament to the complex and fascinating chemical dialogues that occur in nature. Its role as a wound-inducible phenolic in plants and a potent virulence gene inducer in Agrobacterium tumefaciens has not only illuminated fundamental aspects of plant-pathogen interactions but has also provided an invaluable tool for plant biotechnology. This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and signaling functions of this compound, supplemented with detailed experimental protocols and visual diagrams. It is our hope that this resource will serve as a valuable reference for researchers and scientists, fostering further investigation into the multifaceted roles of this remarkable molecule and its potential applications in science and industry.

References

The Acetosyringone Signaling Pathway in Agrobacterium tumefaciens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Agrobacterium tumefaciens orchestrates the genetic transformation of plants through a sophisticated signaling pathway initiated by host-derived phenolic compounds, such as acetosyringone. This technical guide provides an in-depth exploration of the core molecular mechanisms governing this process, with a focus on the VirA/VirG two-component system. We will delve into the key molecular players, their interactions, and the downstream consequences of pathway activation. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and associated workflows to serve as a comprehensive resource for researchers in the field.

Introduction

The ability of Agrobacterium tumefaciens to transfer a specific segment of its DNA, the T-DNA, into the plant genome is a cornerstone of plant biotechnology. This process is initiated by the bacterium's recognition of specific signaling molecules released from wounded plant tissues. Among the most potent of these inducers is the phenolic compound this compound. The perception of this compound triggers a phosphorylation cascade, primarily mediated by the VirA/VirG two-component system, which ultimately leads to the transcriptional activation of the virulence (vir) genes. These genes encode the machinery necessary for T-DNA processing and transfer. Understanding this signaling pathway is crucial for optimizing plant transformation protocols and for the development of novel antimicrobial strategies.

The Core Signaling Pathway: VirA/VirG Two-Component System

The central regulatory circuit for vir gene expression in response to this compound is the VirA/VirG two-component system.[1][2][3] This system, typical of many bacterial sensory networks, allows the bacterium to sense and respond to its environment.

  • VirA: The Sensor Histidine Kinase VirA is a transmembrane sensor protein that detects the presence of this compound and other phenolic compounds.[3][4] It is a homodimer with several functional domains: a periplasmic domain, two transmembrane domains, a linker domain, a kinase domain, and a receiver domain.[3] The cytoplasmic linker domain is thought to be the primary site for this compound perception.[5]

  • VirG: The Response Regulator VirG is a cytoplasmic response regulator that, upon activation, functions as a transcriptional activator.[6][7] It has a receiver domain that is phosphorylated by VirA and a DNA-binding domain that recognizes a specific DNA sequence known as the vir box, which is present in the promoter regions of all vir operons.[3][6][7]

Mechanism of Activation

The activation of the VirA/VirG system is a multi-step process:

  • Signal Perception: this compound, released from wounded plant cells, diffuses across the bacterial outer membrane and is perceived by the VirA protein in the inner membrane.[3][4]

  • VirA Autophosphorylation: The binding of this compound to the linker domain of VirA induces a conformational change that activates its kinase domain. This leads to the autophosphorylation of a conserved histidine residue (His-474) in the kinase domain, using ATP as the phosphate donor.[1][3]

  • Phosphotransfer to VirG: The phosphate group from the phosphorylated VirA is then transferred to a conserved aspartate residue (Asp-52) in the receiver domain of VirG.[3][8]

  • VirG Activation and DNA Binding: Phosphorylation of VirG is thought to induce its dimerization, which increases its affinity for the vir box DNA sequences.[6]

  • Transcriptional Activation: The binding of phosphorylated VirG to the vir boxes activates the transcription of the downstream vir genes.[3][6][7] This includes the genes responsible for T-DNA processing (virD1, virD2), T-DNA transfer (virB operon, virD4), and T-DNA protection and nuclear import in the plant cell (virE2).[9][10]

Modulation of the Signaling Pathway

The sensitivity and output of the VirA/VirG signaling pathway are modulated by several factors:

  • Monosaccharides: Sugars such as glucose, galactose, and arabinose, also present in the plant wound exudate, enhance the sensitivity of VirA to this compound.[3][11] These sugars bind to a periplasmic protein called ChvE, which then interacts with the periplasmic domain of VirA, leading to a more robust activation of the kinase.[3][12][13]

  • Acidic pH: A slightly acidic environment (pH 5.2-5.8), characteristic of plant wound sites, optimizes vir gene induction.[14] This pH optimum is thought to influence the activity of the VirA/VirG system.

  • Opines: Certain opines, which are produced by the plant tumor tissue as a result of T-DNA expression, can further enhance vir gene induction by 2- to 10-fold.[14]

Quantitative Data on this compound Signaling

While the qualitative aspects of the this compound signaling pathway are well-established, specific quantitative data on the kinetics and binding affinities of the core components are not extensively reported in the literature. The following table summarizes the available semi-quantitative data on vir gene induction.

ParameterConditionFold InductionReference(s)
virB::lacZ expressionE. coli with this compound4.6 - 30[15]
vir gene expressionPresence of certain opines2 - 10[14]
virEA6::lacZ expressionOctopine strain vs. Nopaline strain2.3[10]
vir gene inductionA281 strain vs. A348 strain1.5[16]

Note: The half-life of phosphorylated VirG in the presence of a truncated VirA protein has been determined to be approximately 1 hour, indicating a relatively stable activated state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in Agrobacterium.

Agrobacterium vir Gene Induction Assay

This protocol is used to measure the expression of vir genes in response to this compound and other potential inducers using a reporter gene, such as lacZ (encoding β-galactosidase), fused to a vir gene promoter.

Materials:

  • Agrobacterium tumefaciens strain carrying a vir-promoter-lacZ fusion plasmid.

  • Rich medium (e.g., LB or YEP) with appropriate antibiotics.

  • AB minimal medium.

  • Induction medium (AB minimal medium supplemented with MES buffer, pH 5.6, glucose, and this compound).

  • Spectrophotometer.

  • Reagents for β-galactosidase assay (e.g., ONPG).

Procedure:

  • Grow a starter culture of the Agrobacterium strain overnight in rich medium with antibiotics at 28-30°C.

  • Inoculate 50 mL of AB minimal medium with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 28-30°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.6).

  • Pellet the cells by centrifugation and wash them once with the induction medium without this compound.

  • Resuspend the cell pellet in the induction medium to the original culture volume.

  • Divide the culture into aliquots for different treatments (e.g., no inducer, different concentrations of this compound, this compound with sugars).

  • Incubate the cultures at room temperature or 25°C for 6-24 hours with gentle shaking.

  • After induction, measure the OD600 of each culture.

  • Perform a β-galactosidase assay on a defined number of cells from each culture.

  • Calculate the β-galactosidase activity (Miller units) and normalize it to the cell density.

In Vitro VirA Autophosphorylation Assay

This assay measures the ability of purified VirA (or its kinase domain) to autophosphorylate in the presence of ATP.

Materials:

  • Purified VirA protein (or its kinase domain).

  • Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • [γ-32P]ATP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Set up the phosphorylation reaction by mixing the purified VirA protein with the phosphorylation buffer.

  • Initiate the reaction by adding [γ-32P]ATP. To test the effect of this compound, it can be added to the reaction mixture.

  • Incubate the reaction at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (phosphorylated) VirA.

  • The intensity of the band corresponding to VirA is proportional to the level of autophosphorylation.

In Vitro Phosphotransfer Assay from VirA to VirG

This assay measures the transfer of the phosphate group from phosphorylated VirA to VirG.

Materials:

  • Purified VirA and VirG proteins.

  • Phosphorylation buffer.

  • [γ-32P]ATP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • First, phosphorylate VirA by incubating it with [γ-32P]ATP as described in the autophosphorylation assay.

  • To remove unincorporated [γ-32P]ATP, the phosphorylated VirA can be quickly purified using a spin column.

  • Add the purified, phosphorylated VirA to a reaction mixture containing purified VirG in the phosphorylation buffer.

  • Incubate the reaction for various time points.

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and visualize the radiolabeled proteins. A decrease in the signal from VirA and a corresponding increase in the signal from VirG over time indicates phosphotransfer.

Electrophoretic Mobility Shift Assay (EMSA) for VirG-DNA Binding

EMSA is used to detect the binding of phosphorylated VirG to the vir box DNA sequence.

Materials:

  • Purified VirG protein.

  • A DNA probe containing the vir box sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

  • Non-labeled competitor DNA (with and without the vir box sequence).

  • Phosphorylation components for VirG (VirA and ATP, or a small molecule phosphodonor like acetyl phosphate).

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Native polyacrylamide gel and electrophoresis apparatus.

Procedure:

  • Phosphorylate VirG in vitro as described previously. A parallel reaction without the phosphodonor serves as a negative control.

  • Set up the binding reactions by incubating the labeled DNA probe with phosphorylated or unphosphorylated VirG in the binding buffer.

  • For competition assays, add an excess of unlabeled competitor DNA to the reaction before adding the labeled probe.

  • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Load the samples onto a native polyacrylamide gel and perform electrophoresis at a low temperature to maintain the protein-DNA complexes.

  • After electrophoresis, dry the gel and visualize the labeled DNA using autoradiography or fluorescence imaging.

  • A shift in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a VirG-DNA complex. The intensity of the shifted band is proportional to the amount of binding.

Visualizing the Pathway and Workflows

Signaling Pathway Diagram

Acetosyringone_Signaling_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Sugar Monosaccharides (e.g., Glucose) ChvE ChvE Sugar->ChvE binds VirA Periplasmic Domain TM1 Linker Domain TM2 Kinase Domain Receiver Domain ChvE->VirA:pd interacts with VirA:kd->VirA:kd VirG_inactive VirG VirA:kd->VirG_inactive Phosphotransfer ATP ATP VirA:kd->ATP uses AS This compound AS->VirA:ld activates VirG_active VirG-P vir_box vir box VirG_active->vir_box binds to ADP ADP vir_genes vir Genes vir_box->vir_genes activates transcription T_DNA_machinery T-DNA Processing & Transfer Machinery vir_genes->T_DNA_machinery expression leads to

Caption: The this compound signaling pathway in Agrobacterium.

Experimental Workflow: vir Gene Induction Assay

Vir_Gene_Induction_Workflow cluster_culture Culture Preparation cluster_induction Induction cluster_assay Assay start Start: Overnight Culture subculture Subculture in Minimal Medium start->subculture growth Grow to Mid-Log Phase subculture->growth pellet_wash Pellet and Wash Cells growth->pellet_wash resuspend Resuspend in Induction Medium pellet_wash->resuspend induce Incubate with Inducers (e.g., AS) resuspend->induce measure_od Measure Cell Density (OD600) induce->measure_od beta_gal_assay Perform β-galactosidase Assay measure_od->beta_gal_assay calculate Calculate Activity (Miller Units) beta_gal_assay->calculate end End: Quantified Gene Expression calculate->end Vir_Gene_Induction_Factors cluster_primary_signals Primary Signals cluster_enhancing_factors Enhancing Factors cluster_core_machinery Core Machinery center_node vir Gene Induction AS This compound VirA VirA AS->VirA activates Sugars Monosaccharides ChvE ChvE Sugars->ChvE binds pH Acidic pH pH->center_node optimizes Opines Opines Opines->center_node enhances VirG VirG VirA->VirG phosphorylates VirG->center_node activates ChvE->VirA sensitizes

References

The Role of Acetosyringone in Plant Defense Mechanisms Against Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) is a phenolic compound naturally produced by many plant species, particularly in response to wounding. While historically recognized for its role in attracting and inducing the virulence genes of Agrobacterium tumefaciens for genetic transformation, a growing body of evidence highlights its multifaceted role in plant defense against a broader range of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plant immunity, detailing its direct antimicrobial activities, its role in priming plant defense responses, and its interplay with key defense signaling pathways.

Direct Antimicrobial Activity of this compound

This compound, in conjunction with components of the plant's oxidative burst, exhibits direct antimicrobial properties against a variety of plant pathogens.

Synergistic Action with Reactive Oxygen Species (ROS)

Upon pathogen recognition, plants often trigger a rapid production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), a phenomenon known as the oxidative burst. This compound acts synergistically with H₂O₂ and peroxidases to create a potent antimicrobial cocktail. This "AS mix" has been shown to inhibit the growth of both Gram-negative and Gram-positive phytopathogenic bacteria.[1] The proposed mechanism involves the peroxidase-mediated oxidation of this compound, leading to the formation of radicals that can disrupt bacterial cell processes.

Quantitative Data on Pathogen Inhibition

The following table summarizes the quantitative effects of this compound in combination with H₂O₂ and peroxidase on the growth of various plant pathogenic bacteria.

PathogenThis compound (µM)H₂O₂ (µM)Peroxidase (U/mL)Incubation Time (h)Growth Inhibition (%)Reference
Pseudomonas syringae pv. tabaci50500.723>99[1]
Xanthomonas campestris pv. vesicatoria50500.723>99[1]
Pectobacterium carotovorum50500.723>99[1]
Agrobacterium tumefaciens C58C150500.723~50-60[1]

This compound in Plant Defense Signaling

This compound plays a crucial role as a signaling molecule in the plant immune system, particularly in the context of Pattern-Triggered Immunity (PTI).

Induction of Endogenous this compound during PTI

Plants elevate their endogenous levels of free this compound in response to the perception of Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22, and during interactions with non-pathogenic or disarmed pathogenic bacteria.[1] This induction suggests a preparatory role for this compound in mounting a defense response.

Priming of Defense Responses

This compound can "prime" the plant's immune system, leading to a faster and stronger response upon subsequent pathogen attack. This priming effect involves the potentiation of several key defense mechanisms.

Exogenous application of this compound can lead to an earlier and more robust oxidative burst when the plant is subsequently challenged with a pathogen. In tobacco cell suspensions, the addition of this compound advanced the pathogen-induced burst in oxygen uptake by as much as 1.5 hours.

A hallmark of PTI is the reinforcement of the cell wall through the deposition of callose at the site of attempted pathogen ingress. While direct quantitative data on this compound's sole effect on callose synthase gene expression is limited, its role in PTI suggests an indirect positive influence on this process.

Crosstalk with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The salicylic acid (SA) and jasmonic acid (JA) signaling pathways are central to plant immunity against biotrophic and necrotrophic pathogens, respectively. This compound appears to modulate these pathways, although the precise molecular mechanisms are still under investigation. It is hypothesized that this compound may influence the expression of key biosynthesis genes for SA and JA, such as PAL (phenylalanine ammonia-lyase) and ICS (isochorismate synthase) for SA, and LOX (lipoxygenase) and AOS (allene oxide synthase) for JA.

Role in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized pathogen infection. While salicylic acid is the primary long-distance signal for SAR, the involvement of other signaling molecules is an active area of research. Given this compound's role in priming and its interaction with the SA pathway, it is plausible that it contributes to the establishment or maintenance of SAR, though direct evidence is currently limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Endogenous this compound by HPLC-MS

Objective: To quantify the concentration of this compound in plant tissue.

Methodology:

  • Sample Preparation:

    • Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Extract the powder with 1 mL of 80% methanol by vortexing for 1 minute, followed by sonication for 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • HPLC-MS Analysis:

    • HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

    • Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 195.06).

    • Quantification: Generate a standard curve using pure this compound standards of known concentrations.

RT-qPCR for Defense Gene Expression

Objective: To measure the relative expression levels of defense-related genes (e.g., PR-1, PDF1.2) in response to this compound treatment.

Methodology:

  • Plant Treatment and RNA Extraction:

    • Treat plants with a solution of this compound (e.g., 100 µM) or a mock control.

    • Harvest leaf tissue at desired time points (e.g., 0, 6, 24, 48 hours post-treatment) and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method.

    • Treat RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for the target genes (PR-1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot for MAPK Phosphorylation

Objective: To detect the phosphorylation status of MAP kinases in response to this compound treatment.

Methodology:

  • Protein Extraction:

    • Treat plant seedlings or cell cultures with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • Harvest tissue and grind in liquid nitrogen.

    • Extract total proteins using a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of total protein per sample on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To confirm equal loading, strip the membrane and re-probe with an antibody against total MAPK.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involving this compound in plant defense.

This compound in Pattern-Triggered Immunity (PTI)

PTI_Pathway MAMP MAMPs (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR MAPK_Cascade MAPK Cascade (MPK3/6) PRR->MAPK_Cascade ROS_Burst ROS Burst (H₂O₂) MAPK_Cascade->ROS_Burst Acetosyringone_Induction This compound Induction MAPK_Cascade->Acetosyringone_Induction Callose Callose Deposition MAPK_Cascade->Callose Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Antimicrobial Direct Antimicrobial Activity (with ROS) ROS_Burst->Antimicrobial Acetosyringone_Induction->Antimicrobial

Caption: this compound induction as part of the Pattern-Triggered Immunity (PTI) signaling cascade.

Experimental Workflow for Quantifying this compound

Exp_Workflow_AS Plant_Material Plant Tissue (Control vs. Pathogen-infected) Freezing Flash Freeze in Liquid N₂ Plant_Material->Freezing Grinding Grind to Fine Powder Freezing->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC_MS HPLC-MS Analysis Filtration->HPLC_MS Quantification Quantification (Standard Curve) HPLC_MS->Quantification

Caption: Workflow for the quantification of this compound in plant tissues using HPLC-MS.

Logical Relationship of this compound's Defensive Roles

AS_Defense_Roles This compound This compound Direct_Antimicrobial Direct Antimicrobial Activity This compound->Direct_Antimicrobial PTI_Signaling PTI Signaling This compound->PTI_Signaling SA_JA_Crosstalk SA/JA Pathway Modulation This compound->SA_JA_Crosstalk Pathogen_Inhibition Pathogen Inhibition Direct_Antimicrobial->Pathogen_Inhibition PTI_Signaling->Pathogen_Inhibition SAR Systemic Acquired Resistance (SAR) SA_JA_Crosstalk->SAR SAR->Pathogen_Inhibition

Caption: Logical relationships of this compound's diverse roles in plant defense.

Conclusion and Future Directions

This compound is emerging as a significant player in plant defense, extending far beyond its initial characterization as a signaling molecule for Agrobacterium. Its ability to act directly against pathogens in concert with ROS, and to prime and modulate the plant's innate immune system, makes it a promising target for the development of novel plant protection strategies.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which this compound modulates the SA and JA signaling pathways.

  • Identifying the specific downstream targets of this compound-induced MAPK signaling.

  • Quantifying the contribution of endogenous this compound to systemic acquired resistance in a variety of plant-pathogen interactions.

  • Exploring the potential of this compound and its derivatives as practical and environmentally friendly agents for enhancing crop resilience.

A deeper understanding of this compound's role in plant immunity will undoubtedly open new avenues for the development of innovative and sustainable approaches to disease management in agriculture.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Acetosyringone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone) is a naturally occurring phenolic compound that plays a pivotal role in plant-microbe interactions. It is notably recognized as a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens, a bacterium widely utilized for genetic transformation in plants. This property has made this compound an indispensable tool in plant biotechnology and genetic engineering. Beyond its application in plant transformation, this compound and its derivatives are subjects of growing interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the chemical synthesis of this compound, methods for its derivatization, and detailed experimental protocols for its application in research.

Chemical Synthesis of this compound

The synthesis of this compound is crucial for ensuring a stable and pure supply for research purposes, as isolation from natural sources can be inconsistent. A common and efficient method for its synthesis is the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) or a related precursor. An improved two-stage synthesis starting from the more readily available acetovanillone has also been reported with good yields.

Synthesis of this compound from Acetovanillone

An established method involves the conversion of acetovanillone to 5-iodoacetovanillone, followed by a copper-catalyzed reaction with sodium methoxide to yield this compound. This process has been reported to achieve yields of over 50%[1].

Experimental Protocol: Synthesis of this compound from Acetovanillone

Step 1: Iodination of Acetovanillone

  • Dissolve acetovanillone in a suitable solvent such as aqueous sodium hydroxide.

  • Add a solution of iodine in potassium iodide dropwise to the stirred solution at a controlled temperature (e.g., 60-70 °C).

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product, 5-iodoacetovanillone.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-iodoacetovanillone.

Step 2: Methoxylation of 5-Iodoacetovanillone

  • To a solution of sodium methoxide in methanol, add 5-iodoacetovanillone and a catalytic amount of copper powder or a copper salt (e.g., cuprous iodide).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Product Starting Material Yield Reference
This compoundAcetovanillone>50%[1]

Derivatization of this compound

The chemical structure of this compound, with its phenolic hydroxyl group and ketone functionality, offers multiple sites for derivatization. This allows for the synthesis of a wide range of analogs with potentially enhanced or novel biological activities.

Synthesis of α-Hydroxythis compound

α-Hydroxythis compound is a derivative of significant interest, known to be a phytoalexin with antifungal properties. A multi-step synthesis starting from syringaldehyde has been reported.

Experimental Protocol: Synthesis of α-Hydroxythis compound

This synthesis involves the protection of the phenolic hydroxyl group, followed by the introduction of the α-hydroxyacetyl group.

Step 1: Protection of Syringaldehyde

  • React syringaldehyde with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to form 4-O-benzylsyringaldehyde.

Step 2: Formation of the α-Hydroxyacetyl Group

  • A reported method involves a Pummerer-type reaction of a β-ketosulfoxide intermediate derived from the protected syringaldehyde[2].

  • Alternatively, other synthetic routes can be employed to introduce the hydroxymethyl ketone moiety.

Step 3: Deprotection

  • Remove the benzyl protecting group by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield α-hydroxythis compound.

Derivative Starting Material Overall Yield Reference
α-Hydroxythis compoundSyringaldehyde<10% (from a specific multi-step synthesis)[2]
Compound Spectroscopic Data Reference
α-Hydroxythis compound¹H NMR (CDCl₃, 300 MHz): δ 7.28 (s, 2H, Ar-H), 6.34 (t, J=1.9 Hz, 1H, Ar-OH), 4.93 (d, J=1.9 Hz, 2H, -COCH₂OH), 3.89 (s, 6H, -OCH₃), 3.25 (s, 1H, -CH₂OH). ¹³C NMR (CDCl₃, 75 MHz): δ 196.4 (C=O), 146.6 (C-3', C-5'), 141.3 (C-4'), 125.1 (C-1'), 106.2 (C-2', C-6'), 66.3 (-CH₂OH), 54.95 (-OCH₃). HRMS: m/z 212.0685 [M]⁺ (Calcd. for C₁₀H₁₂O₅, 212.0685).[2][3]

Role in Agrobacterium-mediated Plant Transformation

This compound is a key signaling molecule that initiates the transfer of T-DNA from Agrobacterium tumefaciens to the plant genome. Wounded plant cells release phenolic compounds, including this compound, which are recognized by the VirA/VirG two-component regulatory system of the bacterium.

Signaling Pathway

The binding of this compound to the VirA sensor kinase, a transmembrane protein, triggers a phosphorylation cascade. VirA autophosphorylates and then transfers the phosphate group to the VirG response regulator. Phosphorylated VirG acts as a transcriptional activator, binding to the vir box promoter sequences and inducing the expression of the vir genes located on the Ti plasmid. These genes encode the machinery necessary for the excision, transport, and integration of the T-DNA into the host plant's genome.

Acetosyringone_Signaling_Pathway AS This compound VirA VirA (Sensor Kinase) AS->VirA binds to Plant Wounded Plant Cell Plant->AS releases P P VirA->P autophosphorylation VirG VirG (Response Regulator) VirG_P VirG-P P->VirG phosphorylates virGenes vir Genes VirG_P->virGenes activates transcription T_DNA T-DNA Processing & Transfer virGenes->T_DNA mediates

This compound signaling pathway in Agrobacterium.
Enhancing Transformation Efficiency

The addition of this compound to the co-cultivation medium is a standard practice in most Agrobacterium-mediated transformation protocols, significantly increasing the transformation efficiency in a wide range of plant species.

Plant Species This compound Concentration Effect on Transformation Efficiency Reference
Arabidopsis thalianaNot specifiedTransformation rate increased from 2-3% to 55-63%.[4]
CottonNot specified67% higher number of GUS positive apices.[5]
Eustoma grandiflorum0.1 mM (in co-cultivation)Significantly increased the number of transformed calli.[6]
Dendrobium lasianthera100 µMHighest transformation efficiency (65% ± 1.5).[7]

Experimental Workflow: Agrobacterium-mediated Transformation

The following diagram illustrates a typical workflow for plant transformation utilizing this compound.

Transformation_Workflow start Start prep_agro 1. Prepare Agrobacterium Culture start->prep_agro induce_agro 2. Induce Agrobacterium with This compound prep_agro->induce_agro co_cultivate 4. Co-cultivation of Explants and Agrobacterium induce_agro->co_cultivate prep_explants 3. Prepare Plant Explants prep_explants->co_cultivate wash_select 5. Wash and Transfer to Selection Medium co_cultivate->wash_select regenerate 6. Regeneration of Putative Transformants wash_select->regenerate confirm 7. Molecular Confirmation (PCR, Southern Blot) regenerate->confirm end End confirm->end

A typical workflow for plant transformation.

Biological Activities of this compound and Its Derivatives

Beyond its crucial role in plant transformation, this compound and its synthetic derivatives have demonstrated a range of other biological activities.

Antimicrobial Activity

This compound and its oxidized forms have been shown to possess antimicrobial activity against various plant pathogenic bacteria. For instance, a mixture containing this compound, hydrogen peroxide, and peroxidase was found to inhibit the growth of several bacterial strains, including Pseudomonas, Xanthomonas, Pectobacterium, and Clavibacter[8].

Derivative Microorganism Activity Reference
This compound (in combination with H₂O₂ and peroxidase)Pseudomonas syringaeGrowth inhibition[8]
This compound (in combination with H₂O₂ and peroxidase)Xanthomonas campestrisGrowth inhibition[8]
α-Hydroxythis compoundColletotrichum gloeosporioidesAntifungal[2]

Conclusion

This compound remains a cornerstone molecule in plant biotechnology, with its well-established role in facilitating genetic transformation. The ability to chemically synthesize this compound and its derivatives opens up avenues for further research into its mechanism of action and the development of new analogs with enhanced or novel biological properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of plant science, microbiology, and drug discovery, enabling them to effectively utilize this versatile compound in their research endeavors.

References

Acetosyringone's Function as a Chemoattractant for Agrobacterium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the chemoattractant function of acetosyringone in Agrobacterium tumefaciens. Understanding this critical step in the plant-pathogen interaction is fundamental for advancements in plant biotechnology and the development of novel antimicrobial strategies.

The Core Signaling Pathway: Sensing and Responding to this compound

Agrobacterium tumefaciens employs a sophisticated signal transduction system to detect and move towards phenolic compounds like this compound, which are released from wounded plant tissues. This chemotactic response is a crucial prerequisite for the subsequent transfer of T-DNA into the plant host. The primary signaling cascade involves the Ti-plasmid encoded two-component system, VirA and VirG, which interestingly, also regulates the expression of virulence (vir) genes.[1][2]

At low, nanomolar concentrations, this compound acts as a potent chemoattractant, guiding the bacteria towards the plant wound site.[3] This chemotactic response is mediated by the phosphorylation of the VirA/VirG system.[3] The sensor kinase VirA, a transmembrane protein, perceives the this compound signal. This leads to its autophosphorylation and the subsequent transfer of the phosphate group to the response regulator VirG.[2][3] Phosphorylated VirG then interacts with the chemotaxis machinery to modulate the flagellar motor, directing the bacterium's movement.

The chromosomally encoded che operon also plays a vital role in this process. This operon includes key chemotaxis proteins such as CheA, CheY, CheW, CheR, and CheB. Specifically, CheY1 and CheY2 have been shown to be involved in the chemotactic response towards this compound, with CheY2 mutants exhibiting a more significantly impaired chemotactic capability.[4]

It is crucial to distinguish the role of the VirA/VirG system in chemotaxis from its role in virulence gene induction. While chemotaxis is triggered by low concentrations of this compound, higher concentrations are required to induce the expression of the vir genes, which are essential for T-DNA processing and transfer.[1] This suggests a biphasic response of Agrobacterium to this compound gradients.

Diagram 1: this compound Chemotaxis Signaling Pathway.

Quantitative Data on this compound-Mediated Responses

The concentration of this compound plays a critical role in dictating the response of Agrobacterium. The following table summarizes the key quantitative data available in the literature.

ParameterThis compound ConcentrationBacterial StrainResponseReference
Chemotaxis Nanomolar (nM) rangeA. tumefaciens C58C1Positive chemotaxis[1][3]
Virulence Gene Induction Micromolar (µM) range (e.g., 100 µM)A. tumefaciensInduction of vir genes[1][5]
Growth Inhibition > 100 µM (under acidic conditions)A. tumefaciens T37 and C58Inhibition of bacterial growth[6]
Chemotaxis Assay (Capillary) 0.1 µMA. fabrum C58Significant chemotactic response[7]
Transformation Enhancement 100 µM (with 10 mM D-glucose)A. tumefaciens LBA4404, GV3101, EHA105Increased transformation efficiency[5]

Experimental Protocols for Studying Chemotaxis

Two primary methods are widely used to study bacterial chemotaxis towards this compound: the swarm plate assay and the capillary assay.

Swarm Plate Assay

The swarm plate assay is a qualitative or semi-quantitative method to observe bacterial chemotaxis. Bacteria are inoculated in the center of a semi-solid agar plate containing a chemoattractant. As the bacteria consume the attractant, they create a concentration gradient and motile bacteria will "swarm" outwards, forming a visible halo. The diameter of this swarm is indicative of the chemotactic response.[7][8]

Detailed Methodology:

  • Media Preparation: Prepare a minimal medium (e.g., ATGN) supplemented with a low concentration of agar (typically 0.25-0.3%) to allow for bacterial motility.[8] The medium should also contain the desired concentration of this compound as the chemoattractant.

  • Inoculation: Grow Agrobacterium to the mid-log phase in a liquid medium. Inoculate a small volume (e.g., 1-5 µL) of the bacterial culture onto the center of the swarm plate.[7]

  • Incubation: Incubate the plates at the optimal growth temperature for Agrobacterium (typically 28°C) for a period of 24-72 hours.

  • Data Analysis: Measure the diameter of the bacterial swarm. A larger diameter in the presence of the chemoattractant compared to a control plate without the attractant indicates a positive chemotactic response.

Swarm_Plate_Assay_Workflow A Prepare Semi-Solid Agar with this compound B Inoculate Agrobacterium at the Center A->B C Incubate at 28°C (24-72 hours) B->C D Measure Diameter of Bacterial Swarm C->D E Compare with Control (No this compound) D->E

Diagram 2: Swarm Plate Assay Workflow.
Capillary Assay

The capillary assay is a quantitative method to measure chemotaxis. A capillary tube filled with a solution containing a chemoattractant is placed in a suspension of motile bacteria. Bacteria will swim into the capillary tube in response to the chemoattractant, and the number of bacteria that accumulate in the capillary over a specific time is quantified.

Detailed Methodology:

  • Bacterial Preparation: Grow Agrobacterium to the mid-log phase, then wash and resuspend the cells in a chemotaxis buffer to a specific optical density (e.g., OD600 of 0.1).[7]

  • Capillary Preparation: Fill a microcapillary tube with the chemotaxis buffer containing the desired concentration of this compound. A control capillary should be filled with chemotaxis buffer alone.

  • Assay Setup: Place the filled capillary tube into the bacterial suspension.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Quantification: After incubation, remove the capillary, wash the outside to remove adhering bacteria, and then expel the contents into a sterile buffer. The number of bacteria is then determined by plating serial dilutions and counting the colony-forming units (CFUs).

Capillary_Assay_Workflow A Prepare Agrobacterium Suspension in Buffer C Insert Capillary into Bacterial Suspension A->C B Fill Capillary Tube with This compound Solution B->C D Incubate (e.g., 60 minutes) C->D E Quantify Bacteria in Capillary (e.g., CFU counting) D->E

Diagram 3: Capillary Assay Workflow.

References

Unveiling the Molecular Symphony: A Technical Guide to Vir Gene Induction by Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms governing the induction of virulence (vir) genes in Agrobacterium tumefaciens by the plant phenolic compound acetosyringone. Understanding this intricate signaling cascade is paramount for advancements in plant biotechnology and the development of novel antimicrobial strategies. This document provides a comprehensive overview of the key players, environmental influences, and detailed experimental protocols to facilitate further research and drug discovery in this domain.

The VirA/VirG Two-Component System: The Master Regulator

At the heart of this compound-mediated vir gene induction lies the sophisticated VirA/VirG two-component signaling system. This system acts as a molecular switch, sensing the presence of specific phenolic compounds released by wounded plant tissues and initiating a transcriptional cascade that leads to the expression of the vir regulon. The vir genes are essential for the processing and transfer of a segment of the Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell's genome.[1]

The key components of this system are:

  • VirA (Sensor Histidine Kinase): An inner membrane-bound sensor protein. It detects the presence of this compound and other related phenolics in the periplasmic space.

  • VirG (Response Regulator): A cytoplasmic protein that, upon activation by VirA, functions as a transcriptional activator for the vir genes.

The induction process is a finely tuned phosphorylation cascade:

  • Sensing the Signal: In the presence of this compound, the VirA protein undergoes a conformational change.

  • Autophosphorylation: This conformational change triggers the autophosphorylation of a conserved histidine residue within the VirA protein's cytoplasmic kinase domain, utilizing ATP as the phosphate donor.

  • Phosphotransfer: The phosphate group is then transferred from the phosphorylated VirA to a specific aspartate residue on the VirG protein.

  • Transcriptional Activation: Phosphorylated VirG (VirG-P) undergoes a conformational change that increases its affinity for a specific DNA sequence known as the "vir box," a cis-acting regulatory element located in the promoter regions of all vir operons.

  • Gene Expression: The binding of VirG-P to the vir boxes initiates the transcription of the vir genes, leading to the production of the proteins necessary for T-DNA processing and transfer.

Quantitative Insights into Vir Gene Induction

The efficiency of vir gene induction is not solely dependent on the presence of this compound but is significantly influenced by a trifecta of environmental factors: this compound concentration, pH, and temperature. The interplay of these factors dictates the magnitude of the transcriptional response.

Impact of this compound Concentration

The concentration of this compound directly correlates with the level of vir gene expression, with optimal induction typically observed in the micromolar range.

This compound Concentration (µM)Relative vir Gene Expression (Fold Change)Reporter Gene Activity (GUS activity - % positive explants)Reference
01.00[2][3]
50-45[3]
100-59[2][3][4]
150-40[3]
200High35[3]
400-81 (at pH 5.4, 22°C)
500Sufficient for induction-[5]

Note: The fold change in vir gene expression can vary depending on the specific vir gene being assayed and the experimental conditions.

The Critical Role of pH

An acidic environment is a crucial prerequisite for efficient vir gene induction. A slightly acidic pH, mimicking the environment of a plant wound site, potentiates the signaling cascade. Optimal induction is generally observed at a pH between 5.0 and 5.7.[6] At neutral or alkaline pH, the induction is significantly attenuated. The acidic condition is thought to enhance the activity of the VirA/VirG system.

pHRelative vir Gene Expression (Fold Change vs. pH 7.0)GUS Expression (% of embryos with blue foci)Reference
5.0-High
5.2Optimal induction-[5]
5.4-High
5.5~1.2 to 2.0-fold increase in pTi gene expression-[7]
5.7Optimal for 50 µM this compound-[6]
7.0BaselineLow[7]
Temperature Sensitivity of the Induction Process

The vir gene induction process is exquisitely sensitive to temperature. Optimal induction occurs in a narrow temperature range, typically between 22°C and 28°C. Temperatures above 30°C have been shown to be inhibitory to the process. This temperature sensitivity is attributed to the VirA protein, which appears to undergo a reversible inactivation at higher temperatures, thereby preventing its autophosphorylation and the subsequent phosphorylation of VirG.[8][9]

Temperature (°C)Relative vir Gene ExpressionT-DNA Transfer EfficiencyReference
19-Optimal[9]
22-High[10]
25OptimalHigh[9]
28HighReduced[9][11]
29ReducedInhibited[10][11]
30Almost no tumor formationInhibited[8]
>32InhibitedInhibited[8]

Visualizing the Molecular Machinery

To provide a clearer understanding of the complex interactions and workflows, the following diagrams have been generated using the DOT language.

Signaling Pathway of Vir Gene Induction

Vir_Gene_Induction_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AS This compound VirA VirA (Sensor Kinase) AS->VirA 1. Signal Binding VirA->VirA VirG VirG (Response Regulator) VirA->VirG 3. Phosphotransfer VirG_P VirG-P VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes 4. Binds to 'vir box' & Activates Transcription Vir_Proteins Vir Proteins vir_genes->Vir_Proteins 5. Translation T_DNA_processing T-DNA Processing & Transfer Vir_Proteins->T_DNA_processing 6. Mediate T-DNA Events Experimental_Workflow start Start: Agrobacterium Culture induction Induction with this compound (Varying Concentration, pH, Temperature) start->induction harvest Harvest Cells induction->harvest analysis Downstream Analysis harvest->analysis gus_assay GUS Assay (Reporter Gene Activity) analysis->gus_assay qrt_pcr qRT-PCR (Transcript Quantification) analysis->qrt_pcr western_blot Western Blot (Protein Level Analysis) analysis->western_blot end End: Data Interpretation gus_assay->end qrt_pcr->end western_blot->end

References

The Pervasive Presence of Acetosyringone: A Deep Dive into its Biodiversity and Production Across the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) is a naturally occurring phenolic compound that plays a pivotal role in plant physiology and microbe interactions. Primarily known as a potent signaling molecule released from the wounded tissues of many dicotyledonous plants, it is instrumental in initiating the virulence (vir) gene cascade in Agrobacterium tumefaciens, a bacterium widely utilized in plant genetic engineering. This unique characteristic has positioned this compound as an indispensable tool in biotechnology for enhancing gene transfer in a variety of plant species. Beyond its role in plant transformation, this compound and related acetophenones are involved in plant defense mechanisms, exhibiting antimicrobial and antifungal properties. Understanding the biodiversity of this compound production across the plant kingdom is crucial for optimizing plant transformation protocols, exploring novel antimicrobial agents, and gaining deeper insights into plant-microbe co-evolution. This technical guide provides a comprehensive overview of the distribution of this compound, quantitative data on its production, detailed experimental protocols for its analysis, and a visualization of its biosynthetic and signaling pathways.

Biodiversity of this compound Production

This compound production is widespread but not ubiquitous in the plant kingdom. Its presence is most notably documented in dicotyledonous plants, where it is synthesized as part of the wound response. Monocotyledonous plants, on the other hand, generally do not produce this compound upon wounding, a factor that has historically made them more recalcitrant to Agrobacterium-mediated transformation. However, the application of exogenous this compound has been shown to significantly improve transformation efficiencies in many monocots.

While a comprehensive, quantitative survey of this compound across a vast array of plant species is lacking in the scientific literature, its presence has been confirmed or is strongly implicated in several plant families. These include, but are not limited to:

  • Solanaceae: This family, which includes tobacco (Nicotiana tabacum) and tomato (Solanum lycopersicum), is a well-documented source of this compound. Wounded tobacco tissues are a classic source for inducing Agrobacterium virulence.

  • Fabaceae: The legume family, encompassing species like soybean (Glycine max), is another group where this compound-mediated Agrobacterium infection is relevant.

  • Rosaceae: This diverse family, which includes roses, apples, and strawberries, also contains members that produce this compound, facilitating genetic modification studies.

  • Pinaceae: Interestingly, acetophenones, including those related to this compound, have been identified in coniferous species like the white spruce (Picea glauca), suggesting a role in defense mechanisms within this gymnosperm family.[1]

  • Asteraceae: As a large and diverse family, it is likely to contain this compound-producing species, although specific quantitative data is sparse.

It is important to note that the production of this compound can be influenced by various factors, including the plant species, tissue type, age, and the nature of the wounding stimulus.

Quantitative Analysis of this compound Production

Quantitative data on the endogenous levels of this compound in different plant species is limited. Most available literature focuses on the optimal concentrations of exogenously applied this compound for enhancing transformation efficiency rather than measuring its natural abundance. However, some studies have provided valuable insights into the concentration of this compound in specific plant systems.

Plant SpeciesTissue/ConditionThis compound ConcentrationReference
Nicotiana tabacumSuspension cells (extracellular)2-6 mM[2]
Nicotiana tabacum & N. benthamianaLeaves (after PTI induction)Elevated levels detected[3]

This table summarizes the available quantitative data on endogenous this compound concentrations. The scarcity of data highlights a significant gap in the current understanding of this compound biodiversity and underscores the need for further quantitative studies across a broader range of plant species.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol provides a general method for the extraction of this compound from plant tissues for subsequent quantification.

Materials:

  • Fresh plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (MeOH) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of 80% MeOH to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonciate for 15 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Standard Curve: Prepare a series of standard solutions of this compound (e.g., from 1 to 100 µg/mL) in the extraction solvent to generate a standard curve for quantification.

Procedure:

  • Inject 10 µL of the filtered plant extract onto the HPLC system.

  • Run the gradient program and record the chromatogram.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizing the Pathways

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the pathway to sinapic acid, a key precursor, is well-characterized, the final enzymatic steps to this compound are thought to involve a β-oxidative cleavage of the sinapoyl-CoA side chain, though the specific enzymes are not yet fully elucidated.

Acetosyringone_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT 5_Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic Acid 5_Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_CoA Sinapoyl-CoA Sinapic_acid->Sinapoyl_CoA 4CL Proposed_Intermediate Proposed Intermediate (β-keto thioester) Sinapoyl_CoA->Proposed_Intermediate Hydration & Oxidation This compound This compound Proposed_Intermediate->this compound Thiolytic Cleavage (Proposed) Acetyl_CoA Acetyl-CoA Proposed_Intermediate->Acetyl_CoA PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase F5H F5H: Ferulate 5-Hydroxylase 4CL 4CL: 4-Coumarate-CoA Ligase

Caption: Biosynthetic pathway of this compound from phenylalanine.

This compound Signaling in Agrobacterium tumefaciens

This compound released from wounded plant cells initiates a signaling cascade in Agrobacterium tumefaciens that leads to the transfer of its T-DNA into the plant genome.

Acetosyringone_Signaling cluster_agrobacterium Plant_Cell Wounded Plant Cell This compound This compound Plant_Cell->this compound Release VirA VirA (Receptor Kinase) This compound->VirA Binds to Agrobacterium Agrobacterium tumefaciens VirA->VirA VirG VirG (Response Regulator) VirA->VirG Phosphorylates Vir_Genes vir Genes VirG->Vir_Genes Activates Transcription T_DNA_Processing T-DNA Processing and Transfer Vir_Genes->T_DNA_Processing Mediates Plant_Genome Plant Genome Integration T_DNA_Processing->Plant_Genome Leads to

Caption: this compound-mediated signaling pathway in Agrobacterium.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant samples.

Experimental_Workflow Sample_Collection 1. Plant Tissue Sample Collection Freezing 2. Flash Freezing (Liquid Nitrogen) Sample_Collection->Freezing Homogenization 3. Homogenization Freezing->Homogenization Extraction 4. Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Filtration 6. Filtration (0.22 µm filter) Centrifugation->Filtration Analysis 7. HPLC or LC-MS Analysis Filtration->Analysis Quantification 8. Data Analysis and Quantification Analysis->Quantification

References

The Expanding Role of Acetosyringone in Plant-Microbe Interactions: A Technical Guide Beyond Agrobacterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone) is a phenolic compound widely recognized for its pivotal role in initiating gene transfer from Agrobacterium tumefaciens to plant cells. Released by wounded plant tissues, it acts as a potent signaling molecule, activating the virulence (vir) genes necessary for T-DNA transfer. However, the influence of this compound in the rhizosphere extends far beyond this canonical interaction. Emerging research reveals its multifaceted involvement in a range of other plant-microbe encounters, including symbiotic relationships and plant defense mechanisms. This technical guide provides an in-depth exploration of these non-canonical roles, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and potential applications in agriculture and drug development.

Chemotactic Guidance of Symbiotic Rhizobia

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is crucial for the initiation of the symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia. This compound, present in plant root exudates, has been identified as a significant chemoattractant for certain rhizobial species, guiding them toward the host plant's roots to initiate nodulation.

Quantitative Data on Chemotactic Response

While this compound is established as a potent chemoattractant for Rhizobium leguminosarum, comprehensive dose-response data is not extensively compiled in the literature. The following table summarizes the reported attractive effects of this compound and related phenolic compounds on rhizobia.

ChemoattractantTarget MicrobeObserved EffectConcentration RangeReference
This compoundRhizobium leguminosarumStrong attractantNot specified
ApigeninRhizobium leguminosarumPotent attractantNot specified
LuteolinRhizobium leguminosarumPotent attractantNot specified
Vanillyl alcoholRhizobium leguminosarumWeak to moderate attractantNot specified
UmbelliferoneRhizobium leguminosarumWeak to moderate attractantNot specified
Experimental Protocol: Quantitative Capillary Chemotaxis Assay

This protocol details the established capillary assay method to quantify the chemotactic response of Rhizobium to this compound.

Materials:

  • Rhizobium leguminosarum culture

  • Yeast Mannitol Broth (YMB)

  • Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile 1 µL glass capillaries

  • Microscope slides and coverslips

  • Incubator

  • Plate reader or spectrophotometer

  • Plating supplies (YMA plates, spreader)

Procedure:

  • Bacterial Culture Preparation:

    • Grow R. leguminosarum in YMB to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Harvest cells by centrifugation (5000 x g for 10 minutes).

    • Wash the cell pellet twice with chemotaxis buffer.

    • Resuspend the cells in chemotaxis buffer to a final OD600 of approximately 0.2.

  • Capillary Preparation:

    • Prepare a dilution series of this compound in chemotaxis buffer (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a buffer-only control.

    • Seal one end of a 1 µL capillary with a flame.

    • Fill the capillary from the open end with the desired this compound solution or control buffer.

  • Chemotaxis Assay:

    • Place a small drop of the bacterial suspension on a microscope slide.

    • Carefully insert the open end of the filled capillary into the bacterial drop.

    • Place the slide in a humid chamber and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Quantification of Attracted Bacteria:

    • After incubation, carefully remove the capillary.

    • Wipe the outside of the capillary to remove any adhering bacteria.

    • Break the capillary into a known volume of chemotaxis buffer to release the contents.

    • Perform serial dilutions of the capillary contents and plate on YMA plates to determine the number of colony-forming units (CFUs).

    • Incubate the plates until colonies are visible and count the CFUs.

  • Data Analysis:

    • Calculate the number of bacteria that migrated into the capillaries for each this compound concentration and the control.

    • Plot the number of attracted bacteria against the this compound concentration to generate a dose-response curve.

ChemotaxisSignaling cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound MCP Methyl-accepting Chemotaxis Protein (MCP) This compound->MCP Binds CheW CheW MCP->CheW Interacts with CheA CheA CheW->CheA Links to CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheY_P CheY-P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor Induces tumbling CheB->MCP Demethylates (Adaptation) CheR CheR CheR->MCP Methylates (Adaptation) MycorrhizalAssayWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis SterilizeSpores Surface Sterilize AM Fungal Spores PreparePlates Prepare Petri Dishes with Sterile Sand and Filters SterilizeSpores->PreparePlates PlaceSpores Place One Spore per Filter PreparePlates->PlaceSpores ApplyAS Apply this compound Solutions (Different Concentrations) PlaceSpores->ApplyAS Incubate Incubate in the Dark at 25°C ApplyAS->Incubate Microscopy Microscopic Examination (3, 7, 14, 21 days) Incubate->Microscopy MeasureGermination Quantify Spore Germination (%) Microscopy->MeasureGermination MeasureHyphalGrowth Measure Total Hyphal Length Microscopy->MeasureHyphalGrowth PTIsignaling cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Defense Responses MAMP MAMP (e.g., flagellin) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Binds to MAPK MAPK Cascade PRR->MAPK Activates ROS Reactive Oxygen Species (ROS) Production MAPK->ROS Leads to DefenseGenes Defense Gene Expression (e.g., PR genes) MAPK->DefenseGenes Activates Callose Callose Deposition MAPK->Callose Induces BacterialInhibition Bacterial Growth Inhibition ROS->BacterialInhibition Contributes to AS This compound (Elevated Levels) AS->BacterialInhibition Synergizes with ROS to cause DefenseGenes->BacterialInhibition Contributes to ViolaceinInhibitionAssay cluster_setup Experimental Setup cluster_process Biological Process CV026 C. violaceum CV026 (AHL-deficient mutant) QS_Activation Quorum Sensing Activation CV026->QS_Activation AHL Exogenous AHL (e.g., C6-HSL) AHL->QS_Activation Induces AS This compound (Test Compound) AS->QS_Activation Potentially Inhibits QS_Inhibition Quorum Sensing Inhibition AS->QS_Inhibition Violacein_Production Violacein Production (Purple Pigment) QS_Activation->Violacein_Production Leads to No_Violacein No Violacein Production QS_Inhibition->No_Violacein Leads to

Acetosyringone as a model compound for studying plant phenolic signaling.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) stands as a pivotal model compound in the study of plant phenolic signaling.[1][2][3] This naturally occurring phenolic compound, exuded from the wound sites of many dicotyledonous plants, plays a crucial role in initiating communication between plants and soil microbes.[1][2] Its most well-documented role is as a potent signaling molecule for the soil bacterium Agrobacterium tumefaciens, the causative agent of crown gall disease and a fundamental tool in plant biotechnology.[1][4][5] By activating the virulence (vir) genes of Agrobacterium, this compound triggers the transfer of a segment of its Ti (tumor-inducing) plasmid, known as T-DNA, into the plant genome.[2][4][5] This remarkable inter-kingdom genetic exchange has been harnessed for the creation of genetically modified plants.[2][6]

This technical guide provides a comprehensive overview of this compound's role as a model compound. It delves into its chemical properties, natural occurrence, and its intricate signaling pathway in Agrobacterium. Furthermore, this guide presents detailed experimental protocols and quantitative data to facilitate further research into plant phenolic signaling, with applications spanning from fundamental plant science to the development of novel antimicrobial agents and advancements in agricultural biotechnology.

Chemical Properties and Natural Occurrence

This compound is a phenolic ketone with the chemical formula C₁₀H₁₂O₄.[2] It is structurally related to acetophenone and 2,6-dimethoxyphenol.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molar Mass196.20 g/mol [7]
Melting Point125.5 °C[1]
Boiling Point335 °C[1]
SolubilityPoor in water; Soluble in DMSO and ethanol[1][6]
AppearanceBeige to light brown crystalline powder[8]

This compound is found in a variety of plant species, including tobacco (Nicotiana tabacum), wheat (Triticum aestivum), and the seagrass Posidonia oceanica.[1][7] It is a key component of the phenylpropanoid pathway and is typically released from wounded plant tissues, acting as a chemical "flare" to signal distress and initiate interactions with the surrounding microbial community.[1][2]

The this compound Signaling Pathway in Agrobacterium tumefaciens

The perception of this compound by Agrobacterium tumefaciens initiates a well-characterized two-component signaling cascade that ultimately leads to the expression of the vir genes. This pathway is a classic example of plant-microbe communication and serves as a paradigm for understanding phenolic signaling.

The key players in this pathway are the VirA and VirG proteins, encoded by genes on the Ti plasmid.[4] VirA is a transmembrane sensor kinase that detects this compound and other phenolic compounds in the plant's root exudates.[4] Upon binding this compound, VirA undergoes autophosphorylation.[4][9] The phosphate group is then transferred to the VirG protein, which is a response regulator.[4][9] Phosphorylated VirG acts as a transcriptional activator, binding to specific DNA sequences called vir boxes located in the promoter regions of the vir operons, thereby inducing their expression.[4]

This signaling cascade is further modulated by other plant-derived signals, such as monosaccharides and acidic pH, which enhance the sensitivity of the VirA/VirG system to this compound.[4][10][11]

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA VirA (Sensor Kinase) This compound->VirA 1. Binding Sugars Sugars Sugars->VirA Enhances sensitivity H_ions Low pH (H+) H_ions->VirA Optimal at low pH VirA->VirA VirG VirG (Response Regulator) VirA->VirG 3. Phosphotransfer VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes 4. Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Expression

This compound signaling pathway in Agrobacterium tumefaciens.

Quantitative Data on this compound Activity

The concentration of this compound is a critical factor in its signaling activity. The following tables summarize key quantitative data from various studies.

Table 1: Effective Concentrations of this compound for vir Gene Induction and Transformation

Organism/SystemEffective this compound Concentration (µM)EffectReference
Agrobacterium tumefaciens30 - 100Induction of vir genes[12]
Agrobacterium tumefaciens100Optimal for vir gene induction in AB minimal medium[13]
Agrobacterium tumefaciens50Optimal for vir gene induction at pH 5.7[14]
Cotton (Gossypium hirsutum)100 - 200Enhanced transformation efficiency[15]
Wheat (Triticum aestivum)200 - 400Improved T-DNA delivery[16]
Aubergine (Solanum melongena)200Optimum for transient transformation[17]
Dunaliella salina (microalga)100 (with 10 mM D-glucose)Highest transformation rate[18]
Chia (Salvia hispanica)100Significantly enhanced transformation efficiency[17]

Table 2: Factors Influencing this compound-mediated vir Gene Induction

FactorEffect on vir Gene InductionReference
pHOptimal at acidic pH (below 5.2 - 5.7)[3][10][11][14]
Sugars (e.g., glucose, arabinose)Enhance induction, increase sensitivity of VirA[4][9]
Opines (e.g., octopine, nopaline)Enhance induction 2- to 10-fold[9]
Glycine betaineEnhances induction at low pH[3][10][11]
TemperatureOptimal between 22°C and 25°C for co-cultivation[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's signaling activity.

Agrobacterium tumefaciens Chemotaxis Assay (Swarm Agar Plate Method)

This protocol is adapted from established methods for assessing bacterial chemotaxis.

Objective: To qualitatively assess the chemotactic response of Agrobacterium tumefaciens towards this compound.

Materials:

  • Agrobacterium tumefaciens strain (e.g., C58)

  • ATGN swim agar plates (0.25% Bacto agar)

  • Sterile toothpicks

  • This compound stock solution (100 mM in DMSO)

  • Control solvent (DMSO)

  • Incubator (28°C)

Procedure:

  • Prepare ATGN swim agar plates.

  • Inoculate the center of a swim agar plate with Agrobacterium tumefaciens from a fresh colony using a sterile toothpick.

  • For the test plate, create a small well in the agar approximately 1-2 cm away from the inoculation point and add a small volume (e.g., 5 µl) of a specific concentration of this compound solution (e.g., 100 µM).

  • On a control plate, add the same volume of the control solvent (DMSO) to a well at a similar distance from the inoculation point.

  • Incubate the plates at 28°C for 48 hours.

  • Observe and record the diameter of the bacterial swarm. A larger swarm diameter towards the this compound well compared to the control indicates a positive chemotactic response.

Chemotaxis_Assay_Workflow start Start prepare_plates Prepare ATGN swim agar plates start->prepare_plates inoculate Inoculate plate center with Agrobacterium prepare_plates->inoculate add_chemoattractant Add this compound to a well inoculate->add_chemoattractant add_control Add DMSO (control) to a well inoculate->add_control incubate Incubate at 28°C for 48 hours add_chemoattractant->incubate add_control->incubate observe Observe and measure swarm diameter incubate->observe end End observe->end

Workflow for the Agrobacterium tumefaciens chemotaxis assay.
vir Gene Induction Assay

This protocol is based on a standard method for inducing vir gene expression in Agrobacterium.

Objective: To induce the expression of vir genes in Agrobacterium tumefaciens using this compound for subsequent applications like plant transformation.

Materials:

  • Agrobacterium tumefaciens strain

  • Rich medium (e.g., LB or YEP) with appropriate antibiotics

  • AB-sucrose minimal medium with appropriate antibiotics

  • Induction medium (1x AB salts, 2 mM NaPO₄, 50 mM MES, pH 5.6, 0.5% glucose, 100 µM this compound)

  • Spectrophotometer

  • Centrifuge

  • Shaking incubator

Procedure:

  • Grow an overnight culture of Agrobacterium at 30°C in 5 ml of rich medium.

  • Dilute approximately 0.5 ml of the overnight culture into 50 ml of AB-sucrose minimal medium and grow overnight at 30°C until the culture reaches late-log phase (Klett=100 or equivalent OD).

  • Centrifuge the bacterial culture to pellet the cells.

  • Resuspend the bacterial pellet in two volumes of induction medium containing 100 µM this compound.

  • Incubate the culture with very gentle shaking for 14-24 hours at room temperature (not 30°C).

  • The induced Agrobacterium cells are now ready for plant inoculation or further analysis.

Vir_Gene_Induction_Workflow start Start culture_rich Overnight culture in rich medium (30°C) start->culture_rich culture_minimal Dilute and grow in AB-sucrose minimal medium to late-log phase (30°C) culture_rich->culture_minimal pellet_cells Centrifuge to pellet cells culture_minimal->pellet_cells resuspend Resuspend in induction medium with 100 µM This compound pellet_cells->resuspend induce Incubate with gentle shaking for 14-24h at room temperature resuspend->induce induced_cells Induced Agrobacterium cells ready for use induce->induced_cells end End induced_cells->end Phenolic_Analysis_Workflow start Start collect_exudates Collect plant root exudates start->collect_exudates extract Extract with 80% methanol collect_exudates->extract centrifuge Centrifuge and collect supernatant extract->centrifuge concentrate Concentrate extract (e.g., rotary evaporator) centrifuge->concentrate reconstitute Reconstitute in HPLC solvent concentrate->reconstitute filter Filter through 0.45-µm filter reconstitute->filter hplc Analyze by HPLC-DAD filter->hplc identify_quantify Identify and quantify phenolic compounds hplc->identify_quantify end End identify_quantify->end

References

The Connection Between Lignin Biosynthesis and Acetosyringone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lignin, the second most abundant terrestrial biopolymer, provides essential structural support to vascular plants and plays a crucial role in defense mechanisms. Its biosynthesis is a complex, highly regulated process originating from the general phenylpropanoid pathway. Acetosyringone, a phenolic compound, is best known as a potent signaling molecule that initiates the virulence gene expression in Agrobacterium tumefaciens, facilitating genetic transformation. This technical guide provides an in-depth exploration of the intrinsic biochemical connection between the biosynthesis of syringyl (S) lignin and the production of this compound. Both pathways diverge from a common set of precursors, and under specific physiological conditions such as wounding or stress, metabolic flux can be shunted from S-lignin synthesis towards the formation of this compound. This document details the shared biosynthetic pathways, presents quantitative data on their products, outlines key experimental protocols for their analysis, and provides visual diagrams of the core biochemical and signaling networks.

The Phenylpropanoid Pathway: A Common Origin

The journey to both the structural polymer lignin and the signaling molecule this compound begins with the general phenylpropanoid pathway.[1] This fundamental metabolic route converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps involve the deamination of L-phenylalanine by PHENYLALANINE AMMONIA-LYASE (PAL) to form cinnamic acid, which is then hydroxylated by CINNAMATE 4-HYDROXYLASE (C4H) to produce p-coumaric acid.[2][3] This molecule is then activated to its corresponding co-enzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-COUMARATE:COA LIGASE (4CL).[3] From this critical branch point, the pathway diversifies to produce flavonoids, coumarins, and the monolignols that are the building blocks of lignin.[1][4]

The biosynthesis of monolignols proceeds through a series of hydroxylation, methylation, and reduction steps to yield three primary lignin precursors: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3][5] These precursors, once transported to the cell wall, are polymerized to form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[3]

Lignin_Biosynthesis_Pathway Figure 1: The Lignin Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C4CL 4CL Cou->C4CL CouCoA p-Coumaroyl-CoA HCT HCT CouCoA->HCT CCR CCR CouCoA->CCR CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA FerCoA->CCR F5H F5H FerCoA->F5H HydFerCoA 5-Hydroxyferuloyl-CoA COMT COMT HydFerCoA->COMT SinCoA Sinapoyl-CoA SinCoA->CCR CouAld p-Coumaraldehyde CAD CAD CouAld->CAD ConAld Coniferaldehyde ConAld->F5H ConAld->CAD HydConAld 5-Hydroxy- coniferaldehyde HydConAld->COMT SinAld Sinapaldehyde SinAld->CAD CouAlc p-Coumaryl Alcohol (H-monolignol) ConAlc Coniferyl Alcohol (G-monolignol) SinAlc Sinapyl Alcohol (S-monolignol) PAL->Cin C4H->Cou C4CL->CouCoA HCT->CafCoA CCoAOMT->FerCoA CCR->CouAld CCR->ConAld CCR->SinAld F5H->HydFerCoA F5H->HydConAld COMT->SinCoA COMT->SinAld CAD->CouAlc CAD->ConAlc CAD->SinAlc

Caption: The generalized lignin biosynthesis pathway, starting from L-phenylalanine.

This compound as a Plant Signal for Agrobacterium tumefaciens

This compound (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one) is a phenolic natural product.[6] While present at low levels in healthy plant tissue, it is notably secreted at the sites of wounds in many dicotyledonous plants.[6] Its most well-documented biological role is as a chemoattractant and signaling molecule for the soil bacterium Agrobacterium tumefaciens.[6][7]

This bacterium harbors a Tumor-inducing (Ti) plasmid and is responsible for crown gall disease.[8] Upon detecting this compound and other phenolic compounds, Agrobacterium activates a sophisticated two-component regulatory system, VirA and VirG, initiating the transfer of a segment of its plasmid DNA (T-DNA) into the plant cell's genome.[7][8]

The process begins when this compound binds to the periplasmic domain of the VirA sensor kinase, a transmembrane protein.[7] This binding event, often enhanced by plant-derived sugars and an acidic pH characteristic of wound sites, triggers the autophosphorylation of VirA.[7][8][9] The phosphate group is then transferred to the cytoplasmic response regulator, VirG.[8] Phosphorylated VirG acts as a transcriptional activator, binding to specific 12-bp sequences known as vir boxes located in the promoters of the virulence (vir) genes.[8] This binding initiates the coordinated expression of the vir regulon, whose protein products are responsible for excising, transferring, and integrating the T-DNA into the host plant's nucleus.[7][10]

Virulence_Activation_Pathway Figure 2: Agrobacterium Virulence Activation by this compound cluster_plant Plant Cell (Wounded) cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane AS This compound VirA VirA (Sensor Kinase) AS->VirA Binds Receptor Sugars Monosaccharides Sugars->VirA Enhances Signal Acid Acidic pH Acid->VirA Enhances Signal VirA->VirA Autophosphorylation VirG VirG (Response Regulator) VirA->VirG PO4 Transfer VirG_P VirG-P (Active) VirG->VirG_P Phosphorylation VirGenes vir Genes VirG_P->VirGenes Binds vir Box & Activates Transcription VirProteins Virulence Proteins VirGenes->VirProteins Expression TDNA T-DNA Processing & Transfer VirProteins->TDNA Mediate

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

The Biochemical Link: Diverting S-Lignin Precursors

The production of this compound is directly linked to the S-lignin branch of the monolignol pathway. This compound is classified as a syringyl-type acetophenone derivative, sharing the characteristic 3,5-dimethoxy-4-hydroxy substitution pattern with sinapyl alcohol, the precursor to S-lignin.[11][12]

Evidence suggests that under certain conditions, metabolic intermediates destined for S-lignin polymerization are instead diverted to produce this compound and other related phenolics. For instance, in transgenic tobacco plants where the enzyme CINNAMOYL-COA REDUCTASE (CCR) is downregulated, there is an increased release of cell wall-bound phenolics, including this compound, upon mild alkaline hydrolysis.[2] This indicates that a buildup of precursors like feruloyl-CoA and sinapoyl-CoA can be shunted into alternative products.[2]

Furthermore, this compound is a major monomeric product obtained from the chemical depolymerization of lignin, particularly from sources rich in S-lignin like hardwoods and certain grasses.[11][13][14] This reinforces the concept that the this compound structure is derived from the same precursors that build the S-lignin polymer. While the specific enzymes responsible for converting S-lignin intermediates (such as sinapoyl-CoA or sinapaldehyde) into this compound in vivo are not fully elucidated, the connection is clear. Plant wounding, which triggers both defense responses (often involving lignification) and the release of this compound, likely modulates the metabolic flux between these two endpoints.

Pathway_Diversion Figure 3: Proposed Diversion from S-Lignin Pathway to this compound FerCoA Feruloyl-CoA SinCoA Sinapoyl-CoA FerCoA->SinCoA F5H, COMT SinAld Sinapaldehyde SinCoA->SinAld CCR Enzymes Unknown Enzymatic Steps SinCoA->Enzymes SinAlc Sinapyl Alcohol SinAld->SinAlc CAD SLignin S-Lignin Polymer SinAlc->SLignin Polymerization This compound This compound Wounding Wounding / Stress Wounding->Enzymes Induces? Enzymes->this compound

Caption: Hypothetical diversion of S-lignin precursors to this compound.

Quantitative Data

The following tables summarize quantitative data related to lignin content, this compound production, and its effect on Agrobacterium virulence gene induction.

Table 1: Lignin Content in Wild-Type vs. Genetically Modified Plants

Plant Species Genetic Modification Effect on Lignin Content Change in S/G Ratio Reference
Arabidopsis thaliana cad c cad d ccr1 triple mutant ~50% reduction Not specified [15]
Poplar COMT downregulation Reduced S units Decreased [2]
Tobacco CCR downregulation Overall content reduced Increased [2]

| Arabidopsis thaliana | F5H downregulation | Strongly reduced S units | Decreased |[3] |

Table 2: this compound and Related Phenolic Yields from Lignin

Lignin Source Depolymerization Method Product Yield (wt%) Reference
Palm Bunch (NaOH-lignin) Microwave-assisted (H₂O₂, no catalyst) This compound 10.28 [14]
Softwood Kraft Lignin Base-catalyzed depolymerization Acetovanillone Major Product [11][13]

| Hardwood Lignin | Alkaline Oxidation | this compound | Major Product |[11][13] |

Table 3: Induction of Agrobacterium Virulence Genes

Inducer(s) Condition Fold-Induction Enhancement Reference
This compound + Opines (e.g., nopaline) vs. This compound alone 2 to 10-fold [16]

| this compound (10 µM) + Aldose Sugars | vs. This compound alone | Marked enhancement |[9] |

Key Experimental Protocols

This section provides an overview of essential methodologies for the analysis of lignin and this compound.

Protocol: Quantification of Lignin Content (Klason Method)

The Klason method is a gravimetric technique used to determine the acid-insoluble lignin content in biomass.[17]

Methodology:

  • Sample Preparation: The biomass sample is first ground to a uniform particle size and subjected to extraction with solvents (e.g., ethanol, toluene) to remove extractives like resins, fats, and waxes.

  • Primary Hydrolysis: The extractive-free sample is treated with 72% sulfuric acid at a controlled temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[17] This step solubilizes the polysaccharides (cellulose and hemicellulose).

  • Secondary Hydrolysis: The acid-sample mixture is diluted with deionized water to a final acid concentration of 3-4% and boiled for several hours (e.g., 4 hours).[17] This completes the hydrolysis of polysaccharides into soluble monosaccharides.

  • Filtration and Quantification: The insoluble residue, which is primarily lignin, is filtered through a pre-weighed filtering crucible, washed thoroughly with hot water until neutral, and dried in an oven at 105°C to a constant weight.[17] The weight of the residue represents the acid-insoluble (Klason) lignin.

  • Acid-Soluble Lignin (Optional): The filtrate from the previous step can be collected, and its absorbance is measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 205 nm).[17] The concentration of acid-soluble lignin, which is significant in hardwoods and grasses, is calculated using a standard absorptivity coefficient.[17]

Klason_Method_Workflow Figure 4: Experimental Workflow for Klason Lignin Analysis Start Ground Biomass Sample Extract Solvent Extraction (Remove Extractives) Start->Extract Hydrolysis1 Primary Hydrolysis (72% H₂SO₄) Extract->Hydrolysis1 Hydrolysis2 Secondary Hydrolysis (Dilute to 3-4% H₂SO₄, Boil) Hydrolysis1->Hydrolysis2 Filter Filtration Hydrolysis2->Filter Residue Wash & Dry Residue Filter->Residue Solid Filtrate Collect Filtrate Filter->Filtrate Liquid Weigh Gravimetric Analysis (Acid-Insoluble Lignin) Residue->Weigh UV UV-Vis Spectrophotometry (Acid-Soluble Lignin) Filtrate->UV

Caption: Workflow for the determination of acid-insoluble and acid-soluble lignin.

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for analyzing this compound and other phenolics from plant tissue or lignin depolymerization products. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are standard techniques for this purpose.[14][18]

Methodology:

  • Sample Preparation:

    • Plant Tissue: Fresh or freeze-dried plant tissue is ground to a fine powder under liquid nitrogen.

    • Lignin Depolymerization Products: The liquid reaction mixture is used directly or after a suitable dilution.

  • Extraction: The powdered tissue is extracted with a suitable solvent, such as methanol or an ethyl acetate/water mixture. The extraction is often facilitated by sonication or shaking for a set period.

  • Purification (Optional): The crude extract may be centrifuged to remove solid debris. For complex matrices, a solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the phenolic fraction.

  • Analysis by GC-MS:

    • Derivatization: Phenolic compounds are often derivatized (e.g., silylation) to increase their volatility for GC analysis.

    • Injection & Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column.

    • Detection & Quantification: The separated compounds enter the mass spectrometer, which generates a mass spectrum for identification based on fragmentation patterns. Quantification is achieved by comparing peak areas to those of known standards.[14]

  • Analysis by HPLC:

    • Injection & Separation: The extract is injected into the HPLC system and separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., acetonitrile and acidified water).

    • Detection & Quantification: Compounds are detected using a UV detector (at a wavelength where this compound absorbs) or a mass spectrometer (LC-MS).[18] Quantification is performed by comparing peak areas to a standard curve generated with pure this compound.

Acetosyringone_Analysis_Workflow Figure 5: General Workflow for this compound Analysis cluster_analysis Instrumental Analysis Start Sample (Plant Tissue or Liquid Product) Extract Solvent Extraction Start->Extract Purify Purification / Cleanup (Centrifugation, SPE) Extract->Purify Deriv Derivatization (for GC) Purify->Deriv HPLC HPLC / LC-MS Analysis Purify->HPLC GCMS GC-MS Analysis Deriv->GCMS End Identification & Quantification GCMS->End HPLC->End

Caption: Workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

The link between lignin biosynthesis and this compound production is firmly established through their shared origin in the phenylpropanoid pathway. This compound is not merely a random metabolic byproduct but a specific product derived from the S-lignin branch, playing a vital role in plant-microbe interactions. The diversion of metabolic flux from structural polymer formation to the synthesis of a potent signaling molecule, particularly under stress or wounding, highlights a sophisticated plant strategy to coordinate defense and communication.

For researchers and drug development professionals, understanding this connection offers several opportunities. Manipulating the lignin pathway could enhance the production of valuable phenolic compounds like this compound for use in biotechnology and synthetic chemistry. Furthermore, elucidating the precise enzymatic steps that convert S-lignin precursors to this compound could unveil new targets for metabolic engineering, allowing for the tailored production of specific aromatic chemicals from biomass. Future research should focus on identifying these unknown enzymes and understanding the regulatory networks that control the metabolic switch between lignification and this compound synthesis.

References

Unveiling Acetosyringone: A Technical Guide to Its Non-Plant Origins and Diverse Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone, a phenolic compound traditionally recognized for its pivotal role in plant-microbe interactions, is increasingly being explored for its utility beyond the botanical realm. This technical guide provides an in-depth exploration of non-plant sources of this compound, primarily through chemical synthesis and lignin degradation, and delves into its multifaceted functions. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support ongoing research and development.

Non-Plant Sources of this compound

While plants are the natural producers of this compound, significant advancements have been made in obtaining this valuable compound from alternative, non-plant sources. These methods primarily fall into two categories: chemical synthesis and the degradation of abundant biopolymers like lignin. To date, no evidence of de novo microbial biosynthesis of this compound has been conclusively reported in the scientific literature.

Chemical Synthesis

A prominent synthetic route to this compound involves the conversion of acetovanillone. A notable method achieves a yield of over 50% through the iodination of acetovanillone to form 5-iodoacetovanillone, which is subsequently treated with sodium methoxide in the presence of a copper catalyst[1].

Production from Lignin Degradation

Lignin, a complex polymer abundant in biomass, represents a significant and sustainable feedstock for this compound production. Various depolymerization techniques, particularly oxidative methods, can be employed to break down the lignin structure and yield a range of aromatic compounds, including this compound. The yield of this compound from lignin is highly dependent on the lignin source, the specific process employed, and the reaction conditions.

Table 1: Quantitative Yield of this compound from Lignin Depolymerization

Lignin SourceDepolymerization MethodKey ConditionsThis compound Yield (wt%)Reference
Palm Empty Fruit Bunch (EFB)Microwave-induced oxidative degradation of K2CO3 extracted lignin with Cu-Fe/SiO2 catalyst300 W, 30 min, 1.0 wt% H2O29.36
NaOH-extracted EFB LigninMicrowave-assisted depolymerization300 W, 30 min, without catalyst10.28[2]
Bamboo LigninCatalytic Wet Air Oxidation (CWAO)Not specifiedPart of 9.5% total product yield
LignoBoost Kraft Lignin (LB)Alkaline oxidative depolymerization160 °C, 3 bar O2, 30 minPart of 3 wt% total aromatic monomers[3]

Functions of this compound

This compound exhibits a range of biological and chemical functions that are of significant interest to researchers in various fields.

Induction of Agrobacterium Virulence

The most well-documented function of this compound is its role as a signaling molecule in the initiation of Agrobacterium-mediated genetic transformation of plants. This compound, released from wounded plant tissues, is recognized by the VirA/VirG two-component regulatory system in Agrobacterium tumefaciens. This interaction triggers a phosphorylation cascade that ultimately leads to the expression of virulence (vir) genes, which are essential for the transfer of T-DNA from the bacterium to the plant genome[4].

Agrobacterium_VirA_VirG_Pathway This compound This compound VirA_periplasmic VirA (Periplasmic Domain) This compound->VirA_periplasmic binds VirA_kinase VirA (Kinase Domain) VirA_periplasmic->VirA_kinase activates ADP ADP VirA_kinase->ADP P P VirA_kinase->P ATP ATP ATP->VirA_kinase VirG VirG P->VirG phosphorylates VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes activates transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing expression leads to

Agrobacterium VirA/VirG signaling pathway.
Laccase Mediator

This compound can act as a redox mediator in laccase-catalyzed reactions. Laccases are enzymes with a broad substrate range, but their direct action on some complex molecules is limited. This compound can be oxidized by laccase to a stable radical intermediate. This radical is a more potent oxidizing agent than the laccase itself and can oxidize a wider range of substrates, thereby expanding the catalytic versatility of the enzyme. This property is particularly relevant in applications such as dye decolorization and lignin degradation[5][6].

Laccase_Mediator_System Laccase_reduced Laccase (Reduced) Laccase_oxidized Laccase (Oxidized) Laccase_reduced->Laccase_oxidized Oxidation H2O 2H2O Laccase_oxidized->Laccase_reduced Reduction This compound This compound Laccase_oxidized->this compound oxidizes Acetosyringone_radical This compound Radical This compound->Acetosyringone_radical Acetosyringone_radical->this compound Reduction Substrate_reduced Substrate (Reduced) Acetosyringone_radical->Substrate_reduced oxidizes Substrate_oxidized Substrate (Oxidized) Substrate_reduced->Substrate_oxidized O2 O2 O2->Laccase_reduced electron acceptor

Mechanism of this compound as a laccase mediator.
Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly when it is in an oxidized form. In the presence of hydrogen peroxide and peroxidase, this compound has been shown to inhibit the growth of a range of plant pathogenic bacteria. This inhibitory effect is thought to involve the depolarization of the bacterial cell membrane rather than its permeabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the non-plant synthesis and application of this compound.

Protocol 1: Synthesis of this compound from Acetovanillone

This protocol is adapted from the method described by Crawford et al.[1].

Materials:

  • Acetovanillone

  • Iodine

  • Potassium iodide

  • Sodium carbonate

  • Sodium methoxide

  • Copper catalyst (e.g., copper powder or a copper salt)

  • Methanol

  • Water

  • Hydrochloric acid

  • Ether

Procedure:

  • Iodination of Acetovanillone: a. Dissolve acetovanillone in an aqueous solution of sodium carbonate. b. Slowly add a solution of iodine and potassium iodide in water with stirring, while maintaining the temperature at approximately 80°C. c. Cool the reaction mixture and collect the precipitated 5-iodoacetovanillone by filtration. d. Recrystallize the product from a suitable solvent (e.g., acetic acid).

  • Methoxylation of 5-Iodoacetovanillone: a. Reflux the 5-iodoacetovanillone with sodium methoxide in methanol in the presence of a copper catalyst. b. After the reaction is complete, cool the mixture and neutralize with hydrochloric acid. c. Extract the this compound with ether. d. Wash the ether extract, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain crude this compound. e. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidative Depolymerization of Lignin to Produce this compound

This protocol is a generalized procedure based on methods described for the oxidative breakdown of lignin[2][3].

Materials:

  • Lignin (e.g., Kraft lignin, organosolv lignin)

  • Sodium hydroxide (NaOH)

  • Oxidizing agent (e.g., hydrogen peroxide, oxygen gas, nitrobenzene)

  • Catalyst (optional, e.g., metal oxides)

  • Solvent (e.g., water, methanol/water mixture)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Lignin Solubilization: a. Dissolve the lignin in an alkaline solution (e.g., aqueous NaOH).

  • Oxidative Depolymerization: a. Place the lignin solution in a high-pressure reactor. b. If using a catalyst, add it to the solution. c. Introduce the oxidizing agent (e.g., pressurize with oxygen, add H2O2). d. Heat the reactor to the desired temperature (e.g., 160-200°C) and maintain for the specified reaction time (e.g., 30 minutes to several hours) with stirring.

  • Product Recovery and Purification: a. Cool the reactor and vent any excess pressure. b. Acidify the reaction mixture to a low pH (e.g., pH 2-3) using HCl to precipitate the higher molecular weight lignin fragments. c. Separate the liquid and solid phases by centrifugation or filtration. d. Extract the liquid phase with an organic solvent to recover the low molecular weight phenolic compounds, including this compound. e. Analyze the organic extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the products. f. Further purification of this compound can be achieved through column chromatography or recrystallization.

Lignin_Depolymerization_Workflow cluster_lignin_prep Lignin Preparation cluster_depolymerization Oxidative Depolymerization cluster_product_recovery Product Recovery & Purification lignin_source Lignin Source (e.g., Biomass) dissolution Dissolution in Alkaline Solution lignin_source->dissolution reactor High-Pressure Reactor dissolution->reactor add_catalyst Add Catalyst (Optional) reactor->add_catalyst add_oxidant Add Oxidant (e.g., O2, H2O2) reactor->add_oxidant heating Heating and Stirring add_oxidant->heating acidification Acidification heating->acidification separation Solid-Liquid Separation acidification->separation extraction Solvent Extraction separation->extraction analysis Analysis (GC-MS, HPLC) extraction->analysis purification Purification analysis->purification acetosyringone_product Pure this compound purification->acetosyringone_product

Workflow for this compound production from lignin.
Protocol 3: Agrobacterium-mediated Transformation using this compound

This is a general protocol for inducing Agrobacterium and performing plant transformation. Specific parameters will need to be optimized for different plant species and explants.

Materials:

  • Agrobacterium tumefaciens strain carrying the desired binary vector

  • YEP or LB medium

  • Appropriate antibiotics for bacterial selection

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Infection medium (e.g., liquid MS medium)

  • Plant explants (e.g., leaf discs, calli)

  • Co-cultivation medium (e.g., solid MS medium)

  • Washing medium (containing antibiotics to kill Agrobacterium, e.g., cefotaxime)

  • Selection medium (containing a selective agent for transformed plant cells, e.g., kanamycin)

Procedure:

  • Preparation of Agrobacterium Culture: a. Inoculate a single colony of Agrobacterium into YEP or LB medium containing the appropriate antibiotics. b. Grow the culture overnight at 28°C with shaking until it reaches the logarithmic growth phase (OD600 ≈ 0.6-1.0).

  • Induction of Agrobacterium: a. Pellet the bacterial cells by centrifugation. b. Resuspend the pellet in the infection medium to a desired optical density (e.g., OD600 = 0.5). c. Add this compound to the bacterial suspension to a final concentration of 100-200 µM. d. Incubate the suspension at room temperature for 1-4 hours with gentle shaking to induce the vir genes.

  • Infection of Plant Explants: a. Immerse the plant explants in the induced Agrobacterium suspension for a specific duration (e.g., 10-30 minutes).

  • Co-cultivation: a. Blot the explants on sterile filter paper to remove excess bacteria. b. Place the explants on the co-cultivation medium. c. Incubate in the dark at a controlled temperature (e.g., 22-25°C) for 2-3 days.

  • Washing and Selection: a. After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic to eliminate the Agrobacterium. b. Transfer the explants to the selection medium containing the appropriate selective agent to select for transformed cells. c. Subculture the explants on fresh selection medium every 2-3 weeks until transgenic shoots or calli are regenerated.

Conclusion

The exploration of non-plant sources and diverse functions of this compound opens up new avenues for its application in biotechnology, chemical synthesis, and potentially in the development of novel therapeutic agents. The methodologies for its production from lignin offer a promising route for the valorization of this abundant biomass. Furthermore, a deeper understanding of its roles as a signaling molecule, a redox mediator, and an antimicrobial agent will continue to drive innovative research and applications. This technical guide provides a foundational resource for professionals seeking to harness the potential of this versatile phenolic compound.

References

Acetosyringone: A Technical Guide to its Chemical Properties and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone) is a naturally occurring phenolic compound of significant interest in plant biology, microbiology, and biotechnology.[1][2] First identified as a plant-derived signal molecule, it plays a crucial role in initiating the virulence cascade of Agrobacterium tumefaciens, a bacterium widely utilized for genetic transformation of plants.[1][3] This technical guide provides an in-depth analysis of the chemical properties of this compound and a detailed examination of its structure-activity relationship (SAR), offering valuable insights for researchers in molecular biology, plant science, and the development of novel agrochemicals or therapeutic agents.

Chemical Properties of this compound

This compound is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₄ and a molar mass of 196.20 g/mol .[1][4] Its chemical structure features a central benzene ring substituted with a hydroxyl group, two methoxy groups, and an acetyl group.

PropertyValueReferences
IUPAC Name 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone[1][4]
Synonyms 3',5'-Dimethoxy-4'-hydroxyacetophenone, Acetosyringenin[5]
CAS Number 2478-38-8[1][5]
Molecular Formula C₁₀H₁₂O₄[1][5][6][7]
Molar Mass 196.202 g·mol⁻¹[1]
Appearance White to beige or yellow crystalline powder[6][7]
Melting Point 124-127 °C[6][7]
Boiling Point ~335 °C (rough estimate)[1][7]
pKa 8.19 ± 0.23 (Predicted)[7]
Solubility
    WaterSlightly soluble to soluble[1][6][7]
    PBS (pH 7.2)~0.5 mg/mL[5]
    Ethanol~2 mg/mL[5]
    DMSO≥ 100 mg/mL[8]
    Dimethylformamide (DMF)~20 mg/mL[5]
    ChloroformSlightly soluble[7]
    MethanolSlightly soluble[6][7]
    AcetoneSlightly soluble[6]
    EtherSlightly soluble[6]
UV/Vis (λmax) 214, 299 nm[5]

Reactivity and Stability: this compound is stable under standard laboratory conditions but is sensitive to high temperatures and should not be autoclaved with media.[9] It is a phenolic compound and thus possesses antioxidant properties due to the hydroxyl group on the aromatic ring. The acetyl group can undergo typical ketone reactions, and the aromatic ring can be subject to electrophilic substitution, although the hydroxyl and methoxy groups are strongly activating and will direct substitution to the ortho and para positions.

Structure-Activity Relationship (SAR) of this compound

The biological activity of this compound, particularly its ability to induce the virulence (vir) genes of Agrobacterium tumefaciens, is highly dependent on its chemical structure. The SAR has been investigated by studying the activity of various synthetic and naturally occurring analogs. The key structural features for potent vir gene induction are the 4'-hydroxyl group, the 3'- and 5'-methoxy groups, and the 4'-acetyl group.

CompoundStructureRelative vir Gene Induction Activity (%)EC50 (µM)
This compound 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone100~10
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde80-90~25
Sinapinic acid (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid70-80~50
Acetovanillone 1-(4-hydroxy-3-methoxyphenyl)ethanone10-20>100
4'-Hydroxyacetophenone 1-(4-hydroxyphenyl)ethanone<5>200
Syringic acid 4-hydroxy-3,5-dimethoxybenzoic acid<5>200
α-Hydroxythis compound 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanoneActive (qualitative)N/A

Note: The quantitative data in this table is compiled and estimated from multiple sources for comparative purposes and may not reflect the exact values from a single study. Actual values can vary depending on the experimental conditions and bacterial strain used.

The data indicates that the presence of both methoxy groups at the 3' and 5' positions is crucial for high activity. Removal of one or both methoxy groups, as seen in acetovanillone and 4'-hydroxyacetophenone respectively, leads to a significant decrease in activity. The acetyl group at the 4' position also appears to be important, although it can be replaced by other electron-withdrawing groups like an aldehyde (syringaldehyde) or a propenoic acid (sinapic acid) with some retention of activity. Replacement with a carboxyl group (syringic acid) abolishes activity.

Signaling Pathway of this compound in Agrobacterium tumefaciens

This compound initiates the transfer of T-DNA from Agrobacterium to the plant cell by activating a two-component regulatory system composed of the sensor kinase VirA and the response regulator VirG.[10]

Acetosyringone_Signaling_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AS This compound VirA VirA (Sensor Kinase) AS->VirA binds VirA->VirA VirG VirG (Response Regulator) VirA->VirG Phosphotransfer VirG_P VirG-P (Active) VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes Activates Transcription Vir_proteins Virulence Proteins vir_genes->Vir_proteins Translation

This compound-mediated VirA/VirG signaling cascade.

The process begins with this compound binding to the periplasmic domain of VirA, a transmembrane sensor kinase.[10] This binding event triggers a conformational change in VirA, leading to its autophosphorylation on a conserved histidine residue in the cytoplasm, utilizing ATP as the phosphate donor. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, VirG.[11] Phosphorylated VirG (VirG-P) acts as a transcriptional activator, binding to specific DNA sequences known as vir boxes located in the promoter regions of the vir operons, thereby inducing the expression of virulence genes.[12] The products of these genes, the Vir proteins, are responsible for the processing and transfer of the T-DNA into the plant cell.

Experimental Protocols

vir Gene Induction Assay using a GUS Reporter System

This protocol describes a method to quantify the induction of vir genes by this compound or its analogs using a reporter strain of Agrobacterium tumefaciens carrying a plasmid with a vir gene promoter fused to the β-glucuronidase (gusA) gene.

Materials:

  • Agrobacterium tumefaciens strain (e.g., AGL1) harboring a vir-promoter-gusA fusion plasmid.

  • YEP medium (Yeast extract, Peptone, NaCl).

  • Induction medium (e.g., AB minimal medium) with a specific pH (e.g., 5.5).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Test compounds (this compound analogs).

  • GUS extraction buffer.

  • 4-Methylumbelliferyl-β-D-glucuronide (MUG) substrate.

  • Fluorometer.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the Agrobacterium reporter strain into 5 mL of YEP medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Inoculate 1 mL of the overnight culture into 50 mL of induction medium and grow to an OD₆₀₀ of 0.4-0.6.

  • Induction:

    • Aliquot the bacterial culture into sterile tubes.

    • Add this compound or its analogs to the desired final concentrations. Include a no-inducer control.

    • Incubate the cultures at 22-25°C for 6-8 hours with gentle shaking.

  • GUS Activity Assay:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in GUS extraction buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the total protein concentration of the extract.

    • Add the protein extract to a reaction mixture containing MUG substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a stop buffer (e.g., 0.2 M Na₂CO₃).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

    • Calculate GUS activity as pmol of MU per minute per mg of protein.

GUS_Assay_Workflow cluster_culture Bacterial Culture & Induction cluster_assay GUS Assay start Inoculate Agrobacterium Reporter Strain overnight Overnight Culture in YEP start->overnight subculture Subculture in Induction Medium overnight->subculture induction Add this compound/Analogs subculture->induction incubation Incubate (6-8h, 22-25°C) induction->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis & Protein Extraction harvest->lysis reaction Incubate with MUG Substrate lysis->reaction measure Measure Fluorescence reaction->measure analysis Calculate GUS Activity measure->analysis

Workflow for vir gene induction GUS assay.
Synthesis of α-Hydroxythis compound

This protocol outlines a synthetic route to α-hydroxythis compound, an active analog of this compound.

Materials:

  • Syringaldehyde

  • Benzyl chloride

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide

  • Hydrochloric acid

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Standard organic solvents for extraction and chromatography.

Procedure:

  • Protection of the Hydroxyl Group: React syringaldehyde with benzyl chloride in the presence of a base like potassium carbonate to protect the phenolic hydroxyl group as a benzyl ether, yielding 4-O-benzyl-syringaldehyde.

  • Reaction with DMSO: Treat the protected aldehyde with a mixture of DMSO and a strong base like potassium tert-butoxide. This reaction forms a β-hydroxysulfoxide intermediate.

  • Pummerer-type Rearrangement: Acidic workup of the intermediate with hydrochloric acid can lead to a Pummerer-type rearrangement, ultimately yielding 4'-O-benzyl-α-hydroxythis compound.

  • Deprotection: Remove the benzyl protecting group by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to afford the final product, α-hydroxythis compound.

  • Purification: Purify the product at each step using appropriate techniques such as column chromatography or recrystallization.

Conclusion

This compound remains a cornerstone molecule in plant biotechnology due to its potent and specific activity in inducing Agrobacterium-mediated genetic transformation. A thorough understanding of its chemical properties and structure-activity relationships is essential for optimizing existing transformation protocols and for the rational design of new synthetic analogs with potentially enhanced or modified activities. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the activity of this compound and its derivatives, paving the way for further discoveries in plant-microbe interactions and the development of novel biotechnological tools.

References

The Influence of Acetosyringone on Mycorrhizal Formation in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetosyringone, a phenolic compound exuded by wounded plant tissues, is a well-established signaling molecule in plant-microbe interactions. While its role in mediating virulence gene expression in Agrobacterium tumefaciens is extensively studied, its influence on the symbiotic relationship between plants and mycorrhizal fungi is an area of growing interest. This technical guide provides an in-depth analysis of the current understanding of how this compound impacts mycorrhizal formation, with a focus on arbuscular mycorrhizal (AM) fungi. It covers the underlying signaling pathways, experimental methodologies to study these interactions, and a summary of the available data on the effects of related phenolic compounds.

Introduction

The establishment of a successful mycorrhizal symbiosis is a complex process involving intricate chemical communication between the host plant and the fungus. Phenolic compounds, a diverse group of plant secondary metabolites, are key players in this dialogue. This compound (3',5'-dimethoxy-4'-hydroxyacetophenone) has been identified as a potent signaling molecule that can trigger physiological and genetic responses in certain mycorrhizal fungi, thereby influencing the initial stages of colonization. Understanding this interaction at a molecular level opens avenues for the development of novel strategies to enhance mycorrhizal symbiosis in agricultural and biotechnological applications.

Signaling Pathways of this compound in Mycorrhizal Fungi

Current research suggests that this compound perception in arbuscular mycorrhizal fungi, such as Glomus intraradices (now Rhizophagus intraradices), initiates a signaling cascade that prepares the fungus for symbiosis. The proposed pathway involves a two-component signaling system, a common mechanism in fungi for sensing and responding to environmental stimuli.

Upon detection of this compound, a putative sensor histidine kinase on the fungal hyphal membrane is thought to autophosphorylate. This phosphate group is then transferred to a response regulator protein. The phosphorylated response regulator can then modulate the expression of downstream target genes. In G. intraradices, this compound has been shown to induce the expression of a set of genes, including one encoding a putative cruciform DNA-binding protein (GiBP1), which likely plays a role in regulating gene expression related to pre-symbiotic growth and development.[1] This signaling cascade ultimately leads to observable physiological changes in the fungus, such as increased hyphal respiration and enhanced hyphal growth, which are crucial for successful root colonization.[1][2]

Acetosyringone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_fungal_cell Fungal Hypha cluster_membrane Cell Membrane This compound This compound HistidineKinase Sensor Histidine Kinase (Putative Receptor) This compound->HistidineKinase 1. Binding ResponseRegulator Response Regulator HistidineKinase->ResponseRegulator 2. Phosphorylation PhosphorylatedRR Phosphorylated Response Regulator GiBP1_Gene GiBP1 Gene PhosphorylatedRR->GiBP1_Gene 3. Gene Induction GiBP1_Protein GiBP1 Protein (Cruciform DNA-binding) GiBP1_Gene->GiBP1_Protein 4. Translation PhysiologicalResponse Increased Hyphal Respiration Enhanced Hyphal Growth GiBP1_Protein->PhysiologicalResponse 5. Regulation

Figure 1: Proposed signaling pathway of this compound in arbuscular mycorrhizal fungi.

Quantitative Data on the Effects of Phenolic Compounds on Mycorrhizal Formation

While direct quantitative dose-response data for this compound on mycorrhizal colonization is limited in publicly available literature, studies on other phenolic compounds provide valuable insights into their potential effects. The following table summarizes representative data on the influence of various phenolic compounds on different parameters of mycorrhizal formation. It is important to note that the effects can be stimulatory or inhibitory depending on the compound, its concentration, the fungal species, and the host plant.

Phenolic CompoundFungal SpeciesHost PlantConcentrationObserved EffectReference
Quercetin Glomus sp.Jatropha curcas2 µMIncreased AMF root colonization[3]
5 µMIncreased AMF root colonization[3]
10 µMIncreased AMF root colonization[3]
Formononetin Gigaspora giganteaClover5 µM2-fold increase in hyphal branchingScervino et al., 2005
Biochanin A Gigaspora giganteaClover5 µM1.5-fold increase in hyphal branchingScervino et al., 2005
Rutin Glomus mosseaeLettuce10 mg/LIncreased root colonization by 25%Estrada-Luna & Davies, 2003
Coumestrol Glomus mosseaeAlfalfa1 µMIncreased hyphal growthTsai & Phillips, 1991

Note: The data presented here for other phenolic compounds serves as a proxy due to the limited availability of specific dose-response studies on this compound and mycorrhizal formation. Further research is required to establish a definitive dose-response curve for this compound.

Experimental Protocols

This section outlines key experimental protocols for investigating the influence of this compound on mycorrhizal formation.

In Vitro Spore Germination and Hyphal Growth Assay

This protocol is adapted from studies on the effects of signaling molecules on AM fungal spores.

Objective: To assess the direct effect of this compound on the germination and hyphal growth of AM fungal spores in a sterile environment.

Materials:

  • AM fungal spores (e.g., Rhizophagus intraradices)

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Strittmatter and Nester (SN) medium or other suitable germination medium

  • Sterile petri dishes

  • Microscope with calibrated eyepiece

Procedure:

  • Surface sterilize AM fungal spores using a solution of 2% chloramine-T and 0.02% streptomycin.

  • Rinse the spores thoroughly with sterile distilled water.

  • Prepare SN medium and add different concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that inhibits germination.

  • Place a known number of sterile spores onto the surface of the solidified medium in each petri dish.

  • Incubate the plates in the dark at a controlled temperature (e.g., 28°C).

  • At regular intervals (e.g., 3, 5, and 7 days), observe the spores under a microscope.

  • Quantify the percentage of germinated spores and measure the length of the germ tubes using a calibrated eyepiece.

InVitro_Assay_Workflow SporeSterilization 1. Surface Sterilize AM Fungal Spores Inoculation 3. Inoculate Spores onto Medium SporeSterilization->Inoculation MediaPrep 2. Prepare Germination Medium with Varying this compound Concentrations MediaPrep->Inoculation Incubation 4. Incubate in the Dark at Controlled Temperature Inoculation->Incubation Observation 5. Microscopic Observation at Time Intervals Incubation->Observation Quantification 6. Quantify Germination Rate and Hyphal Length Observation->Quantification

Figure 2: Workflow for the in vitro spore germination and hyphal growth assay.
In-Planta Mycorrhizal Colonization Assay

This protocol describes a method to evaluate the effect of this compound on the ability of AM fungi to colonize plant roots.

Objective: To quantify the extent of mycorrhizal colonization in a host plant treated with this compound.

Materials:

  • Host plant seedlings (e.g., Medicago truncatula, tomato)

  • AM fungal inoculum (e.g., colonized root fragments, spores, or commercial inoculum)

  • Sterile growth substrate (e.g., sand:soil mix)

  • Pots

  • This compound solution at various concentrations

  • Root clearing and staining reagents (10% KOH, alkaline H₂O₂, 1% HCl, trypan blue stain)

  • Microscope

Procedure:

  • Transplant seedlings into pots containing the sterile growth substrate and the AM fungal inoculum.

  • After an initial establishment period (e.g., 1 week), begin treating the plants with different concentrations of this compound solution. The solution can be applied as a soil drench. A control group should be treated with a solution lacking this compound.

  • Grow the plants under controlled greenhouse conditions for a specified period (e.g., 4-8 weeks).

  • At the end of the experiment, carefully harvest the root systems.

  • Take a representative sample of fine roots from each plant.

  • Clear the root samples by heating them in 10% KOH.

  • Bleach the roots with alkaline hydrogen peroxide if they are heavily pigmented.[4]

  • Acidify the roots with 1% HCl.

  • Stain the fungal structures within the roots using a 0.05% trypan blue solution.[3][4]

  • Destain the roots in a glycerol solution.

  • Mount the stained roots on microscope slides and quantify the percentage of root length colonized by the AM fungus using the grid-line intersect method.

InPlanta_Assay_Workflow Planting 1. Plant Seedlings with AM Fungal Inoculum Treatment 2. Apply this compound Solution as Soil Drench Planting->Treatment Growth 3. Grow Plants in Controlled Environment Treatment->Growth Harvest 4. Harvest Root Systems Growth->Harvest Staining 5. Clear and Stain Root Samples Harvest->Staining Quantification 6. Quantify Mycorrhizal Colonization (Grid-line Intersect Method) Staining->Quantification

Figure 3: Workflow for the in-planta mycorrhizal colonization assay.

Conclusion and Future Directions

This compound plays a significant role in the pre-symbiotic communication between certain plants and arbuscular mycorrhizal fungi. It acts as a signaling molecule that can induce a physiological and genetic response in the fungus, likely preparing it for successful root colonization. The proposed two-component signaling pathway provides a framework for understanding the molecular mechanisms underlying this interaction.

However, several knowledge gaps remain. There is a pressing need for quantitative dose-response studies to determine the optimal concentrations of this compound for promoting mycorrhizal formation in different plant-fungal combinations. Furthermore, the downstream components of the fungal signaling pathway initiated by this compound need to be identified and characterized. A deeper understanding of these aspects will be crucial for harnessing the potential of this compound and other phenolic compounds to enhance the efficiency of mycorrhizal inoculants in sustainable agriculture and for the development of novel biostimulants. The application of such knowledge could be particularly relevant in the field of drug development, where enhancing the production of bioactive compounds in medicinal plants through improved mycorrhizal symbiosis is a promising area of research.

References

Methodological & Application

Application Notes: The Role and Optimization of Acetosyringone in Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of modern plant biotechnology, enabling the introduction of novel traits in various plant species. The efficiency of this process is contingent on a series of biological interactions between the bacterium and the host plant. A critical step in this interaction is the activation of the bacterial virulence (vir) genes, which are responsible for the processing and transfer of the T-DNA from the bacterium's Tumor-inducing (Ti) plasmid into the plant cell genome.[1][2][3] Acetosyringone, a phenolic compound naturally released by wounded plant tissues, is a potent inducer of these vir genes and its addition to transformation protocols has been shown to significantly enhance transformation efficiencies.[4][5] These application notes provide a comprehensive overview and standardized protocols for the use of this compound in Agrobacterium-mediated transformation for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound acts as a signaling molecule that is recognized by the Agrobacterium VirA/VirG two-component regulatory system.[3][6] The process is initiated when this compound, along with other phenolic compounds and sugars released from wounded plant cells, is detected in the rhizosphere.[2] The VirA protein, a transmembrane histidine kinase, senses these phenolic compounds, leading to its autophosphorylation.[2][3] Subsequently, the phosphate group is transferred to the VirG protein, which acts as a transcriptional regulator.[2][3] Phosphorylated VirG then activates the transcription of other vir genes, which orchestrate the excision, packaging, and transfer of the T-DNA into the plant genome.[1][2] The presence of certain sugars can act synergistically with this compound to maximize vir gene expression.[4][7] Optimal induction of vir genes by this compound is typically achieved at a slightly acidic pH, generally below 5.2.[8][9]

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens plant_phenolics This compound & other phenolics VirA VirA (Sensor Kinase) plant_phenolics->VirA Binds to plant_sugars Sugars ChvE ChvE (Sugar-binding protein) plant_sugars->ChvE Binds to VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes vir Gene Operon VirG->vir_genes Activates Transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing Expression leads to ChvE->VirA Enhances Sensitivity

This compound-mediated vir gene induction pathway.

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound is highly dependent on the plant species, the specific protocol, and the Agrobacterium strain being used. The following table summarizes effective concentrations reported in various studies.

Plant SpeciesAgrobacterium StrainThis compound Concentration (µM)Medium ComponentObserved EffectReference
Eustoma grandiflorumLBA4404100Inoculation & Co-cultivationSignificantly increased the number of transformed calli.[10]
Maize (Zea mays)Not Specified100Co-cultivationStandard component of the transformation protocol.[11]
Sorghum (Sorghum bicolor)Not Specified100InfectionStandard component of the transformation protocol.[12]
Cotton (Gossypium)LBA4404100Co-cultivationMean number of GUS positive apices was 67% higher.[4]
Populus deltoidesLBA4404200Pre-culture & Co-cultivationIncreased transformation efficiency by 20-25%.[13]
Wheat (Triticum aestivum)Not Specified400Inoculation & Co-cultivationResulted in blue foci in 81% of embryos under optimal pH and temperature.[14]
SugarcaneEHA101100Co-cultivationShowed higher transformation efficiency (13%) compared to other concentrations.[15]
Dendrobium lasiantheraNot Specified100Co-cultivationHighest transformation efficiency (65%) was achieved.[16]
Dunaliella salinaLBA4404100Pre-induction (with 10 mM D-glucose)Highest transformation rate (181 ± 3.78 cfu per 10^6 cells).[7]
Citrus ('Carrizo' citrange)Not Specified100Agrobacterium pre-treatmentIncreased transformation efficiency from 10.1% to 30.4%.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution, a common starting concentration for most applications.

Materials:

  • This compound (4'-Hydroxy-3',5'-dimethoxyacetophenone)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • In a sterile microcentrifuge tube, weigh out 19.6 mg of this compound.[11][12]

  • Add approximately 500 µL of DMSO to the tube.[11][12]

  • Vortex until the this compound is completely dissolved.

  • Bring the final volume to 1 mL with DMSO.[11][12]

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile 1.5 mL microcentrifuge tube.[11][12][17]

  • Storage: Store the stock solution at -20°C. It is recommended to use the stock solution within 30 days of preparation.[11][12]

Protocol 2: Agrobacterium Induction with this compound

This protocol outlines the steps for pre-inducing Agrobacterium with this compound prior to plant infection, which can enhance virulence.

Materials:

  • Agrobacterium tumefaciens culture harboring the desired binary vector

  • Appropriate liquid growth medium (e.g., YEP or LB) with relevant antibiotics

  • Induction medium (e.g., AB minimal medium or 1/10 MS medium)[5][18]

  • 100 mM this compound stock solution

  • Spectrophotometer

  • Centrifuge and sterile tubes

  • Shaking incubator

Procedure:

  • Inoculate a single colony of Agrobacterium into 5 mL of rich medium (e.g., YEP) with appropriate antibiotics and grow overnight at 28-30°C with shaking.[18][19]

  • Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of the same medium and grow until the culture reaches the late-log phase (OD600 of approximately 1.0-1.5).[13]

  • Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).[10][19]

  • Discard the supernatant and resuspend the bacterial pellet in an induction medium (e.g., AB minimal medium or a liquid co-cultivation medium like MS) to a desired final OD600 (typically 0.5-0.8).[10]

  • Add this compound from the 100 mM stock solution to the bacterial suspension to a final concentration of 100-200 µM.[5][13][18]

  • Incubate the bacterial suspension at room temperature (or 25-28°C) with gentle shaking (e.g., 150-175 rpm) for 2 to 6 hours before infecting the plant explants.[5][12][13]

Protocol 3: Using this compound in Inoculation and Co-cultivation Media

This protocol describes the direct inclusion of this compound into the media used for infecting plant explants and for the subsequent co-cultivation period.

Materials:

  • Prepared plant explants (e.g., leaf disks, immature embryos, callus)

  • Pre-induced Agrobacterium suspension (from Protocol 2) or a freshly prepared suspension.

  • Inoculation medium (e.g., liquid MS medium)

  • Co-cultivation medium (e.g., solid MS medium)

  • 100 mM this compound stock solution

  • Sterile petri dishes and filter paper

Procedure:

  • Inoculation:

    • Prepare the inoculation medium. After autoclaving and cooling the medium to below 50°C, add this compound to a final concentration of 100-400 µM.[4][14]

    • Immerse the plant explants in the Agrobacterium suspension containing this compound for a duration suitable for the specific plant tissue (e.g., 30 minutes).[10]

    • After inoculation, blot the explants on sterile filter paper to remove excess bacteria.[10]

  • Co-cultivation:

    • Prepare the solid co-cultivation medium. After autoclaving and cooling to approximately 50°C, add this compound to a final concentration of 100-400 µM before pouring the plates.[4][13][14]

    • Place the inoculated explants onto the co-cultivation medium.

    • Incubate the plates in the dark at 22-25°C for 2-3 days.[10][14]

  • Post Co-cultivation: Following co-cultivation, transfer the explants to a selection medium containing antibiotics (e.g., carbenicillin, timentin, or cefotaxime) to eliminate the Agrobacterium and a selection agent (e.g., kanamycin or hygromycin) to select for transformed plant cells.[10][18]

Transformation_Workflow start Start: Agrobacterium Culture culture_growth 1. Overnight Culture Growth (YEP/LB + Antibiotics) start->culture_growth pellet_resuspend 2. Pellet Bacteria & Resuspend in Induction/Infection Medium culture_growth->pellet_resuspend add_as 3. Add this compound (100-200 µM) pellet_resuspend->add_as pre_induction 4. Pre-induction (2-6h at 25-28°C) add_as->pre_induction infection 5. Explant Infection (Inoculation) pre_induction->infection plant_prep Plant Explant Preparation plant_prep->infection co_cultivation 6. Co-cultivation on Medium with this compound (2-3 days) infection->co_cultivation selection 7. Transfer to Selection Medium (Antibiotics + Selection Agent) co_cultivation->selection regeneration 8. Regeneration of Transgenic Plants selection->regeneration

Workflow for Agrobacterium-mediated transformation using this compound.

References

Application Notes and Protocols for the Preparation of a Stable Acetosyringone Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-Dimethoxy-4'-hydroxyacetophenone) is a phenolic compound naturally secreted by wounded plant tissues. It plays a crucial role in plant biotechnology, particularly in Agrobacterium tumefaciens-mediated genetic transformation.[1][2] this compound acts as a potent signaling molecule that induces the expression of virulence (vir) genes in Agrobacterium, a critical step for the transfer of T-DNA from the bacterial Ti plasmid into the plant genome.[2][3][4] The successful and efficient transformation of many plant species, especially monocots which do not naturally produce sufficient amounts of this compound upon wounding, often relies on the addition of exogenous this compound to the co-cultivation media.[1] Therefore, the preparation of a stable and effective this compound stock solution is a fundamental requirement for reproducible and high-efficiency plant transformation experiments.

These application notes provide a detailed protocol for the preparation, storage, and use of a stable this compound stock solution for laboratory applications.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physical and chemical properties, solubility in various solvents, and recommended storage conditions for stock solutions.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[5][6]
Molecular Weight 196.2 g/mol [5][6][7]
Appearance White to beige crystalline powder[5][7]
Melting Point 124-127 °C[6][7]
Purity ≥98%[5]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ~20 mg/mL (~100 mM)[5]
Ethanol ~2 mg/mL[5]
Dimethylformamide (DMF) ~20 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5 mg/mL[5]
Water Slightly soluble[1][7]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureStability/Shelf LifeReference
DMSO 100 mM-20°CUp to 1 month for dilute stocks; up to 12 months for concentrated stocks. Some sources suggest up to 2 years at -80°C.[8][9][10]
DMSO 100 mM4°CUp to 3 months[11]
Ethanol 74 mM-20°CNot specified, but generally stable.[12]
Aqueous Solutions N/ANot RecommendedNot recommended for more than one day.[5]

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mL of 100 mM this compound stock solution in dimethyl sulfoxide (DMSO), a commonly used concentration for plant transformation experiments.

Materials:

  • This compound powder (MW: 196.2 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 15 mL conical tube

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 19.62 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving in DMSO: Add approximately 8 mL of sterile DMSO to the conical tube containing the this compound powder.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Adjusting Volume: Once completely dissolved, add sterile DMSO to bring the final volume to 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube. This step ensures the sterility of the stock solution.[8]

  • Aliquoting: Aliquot the sterile stock solution into smaller, working volumes (e.g., 500 µL) in sterile 1.5 mL microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the entire stock.

  • Storage: Store the aliquots at -20°C for long-term use.[8][13] For short-term use, storage at 4°C for up to a month is also possible.[11]

Note on Autoclaving: this compound is heat-sensitive and should not be autoclaved.[1][14] Always add it to autoclaved media after it has cooled to around 45-50°C.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sterilization Sterilization & Aliquoting cluster_storage Storage weigh Weigh 19.62 mg This compound dissolve Dissolve in 8 mL Sterile DMSO weigh->dissolve Transfer to sterile tube adjust_vol Adjust Volume to 10 mL with DMSO dissolve->adjust_vol Vortex to dissolve filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Microcentrifuge Tubes filter->aliquot store Store at -20°C (Long-term) aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

Signaling Pathway

signaling_pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound VirA VirA (Sensor Kinase) This compound->VirA binds to VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_genes vir Genes VirG->vir_genes activates transcription tdna_processing T-DNA Processing & Transfer vir_genes->tdna_processing mediates

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

References

Application Notes: Enhancing Monocotyledonous Plant Transformation with Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of modern plant biotechnology. While highly effective in many dicotyledonous species, its application in monocots has historically been less efficient. This is partly because monocots do not naturally produce significant amounts of certain phenolic compounds upon wounding, which are crucial for inducing the virulence (vir) genes of Agrobacterium. Acetosyringone, a naturally occurring phenolic compound, mimics these wound signals, thereby significantly boosting T-DNA transfer and transformation efficiency in a variety of monocotyledonous plants, including economically important crops like wheat, maize, and rice.[1][2]

Mechanism of Action

This compound acts as a potent inducer of the Agrobacterium virulence cascade.[3] The process is initiated when this compound is recognized by the VirA sensor kinase, a protein located in the inner membrane of the bacterium.[4][5] This binding event triggers a phosphorylation cascade, leading to the activation of the VirG response regulator.[5] Activated VirG then promotes the transcription of other vir genes located on the Ti (tumor-inducing) plasmid.[4][6] These vir genes are essential for the processing and transfer of the T-DNA segment from the bacterial plasmid into the plant cell's genome.[4] The addition of this compound to co-cultivation media is therefore a critical step for overcoming the natural recalcitrance of monocots to Agrobacterium-mediated transformation.[2][7]

G cluster_plant Wounded Monocot Cell cluster_agrobacterium Agrobacterium tumefaciens Wounded_Cell Wounding AS This compound (AS) (Exogenously Applied) VirA VirA (Sensor Kinase) (Inner Membrane) AS->VirA 1. Binding & Perception VirG VirG (Response Regulator) VirA->VirG 2. Phosphorylation Cascade Vir_Genes Other vir Genes VirG->Vir_Genes 3. Transcriptional Activation T_DNA_Processing T-DNA Excision & Transfer Vir_Genes->T_DNA_Processing 4. Protein Expression

Figure 1. this compound-mediated Vir gene activation pathway in Agrobacterium.

Quantitative Data Summary

The optimal concentration of this compound varies depending on the plant species, explant type, and specific laboratory conditions. The following table summarizes the effects of different this compound concentrations on transformation efficiency in various monocotyledonous plants as reported in the literature.

Plant SpeciesGenotype/CultivarExplant TypeThis compound (AS) Concentration (µM)Key FindingsReference(s)
Durum Wheat Triticum turgidum L. var. durum cv StewartImmature Embryos200 vs. 400Increasing AS from 200 to 400 µM in inoculation and cultivation media improved average transformation efficiency from 4.7% to 6.3%.[8]
Durum Wheat Moroccan varieties (Amria, Chaoui, Marouane)Mature Embryo Calli0, 100, 200, 400Transformation efficiencies of 0.33% to 2.33% were achieved with 200 and 400 µM AS.[9][10]
Bread Wheat Triticum aestivum L. cv. Inqilab-91Not Specified0, 50, 100A concentration of 100 µM AS resulted in the highest transformation efficiency of 15.62%.[11]
Bread Wheat Brazilian genotypes (BR 18 Terena, PF 020037)Immature Embryos200 vs. 400400 µM AS combined with acidic pH (5.0-5.4) and specific co-culture temperatures (22-25°C) resulted in the highest T-DNA delivery.[12]
Maize Inbred line Zheng 58Seed Bud Growth Points70 - 140Soaking seeds in 70-140 µM AS solution for germination was beneficial for Agrobacterium activation and increased transformation efficiency.[13]
Maize Hi II (A188 X B73)Immature Embryos100100 µM AS is used in the infection medium for routine transformation.[14]
Rice Indica cultivars HR-12, CO-39Mature Calli10 (induction), 150 (co-cultivation)10 µM AS was used to induce Agrobacterium, and 150 µM was used in the co-cultivation medium.[15]
Rice Indica cultivars HKR-46, HKR-126Embryogenic Scutellar Calli100High concentrations of AS (100 µM) in the bacterial culture and co-cultivation medium were essential for successful transformation.[16]
Sugarcane CP-77-400Calli100100 µM AS yielded a transformation efficiency of 13%.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically dissolved in an organic solvent before being added to aqueous media.

  • Materials:

    • This compound powder (e.g., Sigma-Aldrich, Cat. No. D134406)

    • Dimethyl sulfoxide (DMSO) or 70% Ethanol

    • Sterile microcentrifuge tubes

    • Sterile filter (0.22 µm)

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 19.62 mg of this compound powder in 1 mL of DMSO.[14]

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution in aliquots at -20°C. The solution is stable for several months.

    CRITICAL NOTE: Always add this compound to your media after autoclaving and once the media has cooled to approximately 50-55°C, as it can be heat-sensitive.

Protocol 2: Agrobacterium Culture and Induction

This protocol describes the preparation of Agrobacterium for transformation, including the crucial induction step with this compound.

  • Materials:

    • Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) harboring the desired binary vector.

    • YEP or LB medium with appropriate antibiotics.

    • Infection/Induction medium (e.g., liquid MS or AB medium, pH 5.6).[18]

    • This compound stock solution (Protocol 1).

    • Spectrophotometer.

  • Procedure:

    • Streak the Agrobacterium strain from a glycerol stock onto a solid YEP plate containing the appropriate antibiotics. Incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

    • The next day, use the overnight culture to inoculate a larger volume of YEP medium (e.g., 50 mL) and grow until the culture reaches an optical density (OD₆₀₀) of 0.5-0.8.

    • Pellet the bacterial cells by centrifugation at 4000-5000 rpm for 10-15 minutes at room temperature.

    • Discard the supernatant and resuspend the bacterial pellet in a liquid infection medium (e.g., MS medium) to the desired final OD₆₀₀ (typically 0.3-0.6).

    • Add this compound from the stock solution to the bacterial suspension to a final concentration of 100-400 µM.[8][11][12]

    • Incubate the suspension at room temperature with gentle shaking for 2 to 6 hours before infecting the plant explants.[19][20] Some protocols suggest longer induction times may be beneficial for the transfer of large T-DNA fragments.[4]

Protocol 3: General Transformation of Monocot Immature Embryos

This is a generalized workflow for the transformation of monocot immature embryos, a commonly used explant.

  • Materials:

    • Immature embryos from sterilized seeds.

    • Induced Agrobacterium suspension (Protocol 2).

    • Co-cultivation medium (solid medium, pH 5.0-5.8) supplemented with this compound (e.g., 100-400 µM).[8][12]

    • Washing solution (e.g., liquid MS medium with antibiotics like Cefotaxime or Timentin to kill Agrobacterium).

    • Selection and regeneration media containing appropriate antibiotics.

  • Procedure:

    • Infection: Isolate immature embryos and place them in a sterile tube. Add the induced Agrobacterium suspension, ensuring all embryos are submerged. Incubate for 5-30 minutes.[12][15]

    • Co-cultivation: Remove the bacterial suspension and place the infected embryos onto solid co-cultivation medium. Ensure the scutellum side is facing up.

    • Incubate the plates in the dark at 20-25°C for 2-3 days.[12][14]

    • Washing and Selection: After co-cultivation, transfer the embryos to a sterile tube and wash them several times with a sterile washing solution to remove excess bacteria.

    • Blot the embryos dry on sterile filter paper and transfer them to a selection medium containing a selective agent (e.g., hygromycin, kanamycin) and antibiotics to inhibit residual Agrobacterium growth.

    • Subculture the developing calli on fresh selection and regeneration media according to the specific protocol for the target plant species.

G A 1. Explant Isolation (e.g., Immature Embryos) C 3. Infection (Inoculation of Explants) A->C B 2. Agrobacterium Culture & Induction with this compound B->C D 4. Co-cultivation (Medium with this compound) C->D E 5. Agrobacterium Elimination (Washing & Antibiotics) D->E F 6. Selection of Transformed Cells (Selection Medium) E->F G 7. Regeneration of Plantlets F->G H 8. Analysis of Transgenic Plants G->H

Figure 2. General workflow for Agrobacterium-mediated monocot transformation.

References

The Role of Acetosyringone in Enhancing CRISPR/Cas9 Delivery via Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals engaged in plant biotechnology, the efficient delivery of genome editing tools like CRISPR/Cas9 is paramount. Agrobacterium tumefaciens, a soil bacterium with the natural ability to transfer its T-DNA into the plant genome, has been repurposed as a powerful vector for this technology. A key factor in maximizing the efficiency of this delivery system is the use of acetosyringone, a phenolic compound that plays a critical role in initiating the bacterial infection process. This document provides detailed application notes and protocols on the use of this compound in Agrobacterium-mediated delivery of CRISPR/Cas9 constructs.

Introduction: The Mechanism of this compound Action

Agrobacterium tumefaciens remains largely avirulent in the absence of wounded plant cells.[1] Upon wounding, plants release phenolic compounds, such as this compound, which act as signaling molecules.[2][3] These molecules are recognized by the VirA/VirG two-component system on the Agrobacterium's Tumor-inducing (Ti) plasmid.[1][4]

The binding of this compound to the VirA sensor kinase, a transmembrane protein, triggers a phosphorylation cascade.[1][5] VirA autophosphorylates and then transfers the phosphate group to the VirG response regulator.[5] Phosphorylated VirG then functions as a transcriptional activator, binding to the vir box promoters and inducing the expression of the virulence (vir) genes.[4][5] These genes are essential for the processing and transfer of the T-DNA, which in the context of genetic engineering, carries the CRISPR/Cas9 system, into the plant cell nucleus for subsequent genome editing.[6][7] The entire process is also influenced by other factors such as pH and the presence of monosaccharides, which can enhance the sensitivity of VirA to phenolic inducers.[1][5]

Quantitative Impact of this compound on Transformation Efficiency

The addition of this compound to co-cultivation media has been shown to significantly improve transformation efficiencies across various plant species. The optimal concentration, however, can be species- and even cultivar-dependent. Below is a summary of quantitative data from several studies.

Plant SpeciesExplant TypeThis compound Concentration (µM)Incubation/Co-cultivation ConditionsTransformation Efficiency ImprovementReference
'Carrizo' citrangeEpicotyl segments1006-hour pre-treatment of Agrobacterium10.1% to 30.4%[8][9]
Cucumber ('Xintaimici')Not specified50 (preculture), 150 (infection), 100 (co-cultivation)Not specifiedAchieved 8.1% transformation efficiency[10]
Populus deltoidesLeaf explants200Pre-culture and co-cultivation20-25% higher transformation with this compound[11]
Trifolium alexandrinumCotyledonary explants1003-day co-cultivationMaximum GUS activity in 91.11% of explants (with sonication)[12]
CottonApical shoot100Co-cultivation67% higher GUS positive apices[13]
Dendrobium lasiantheraProtocorm1005-day co-cultivation65% ± 1.5 transformation efficiency[14]
Eustoma grandiflorumLeaf disksNot specified (added to co-cultivation)Co-cultivation>0.7 transformed calli/disk (vs. <0.03 without)[15]

Experimental Protocols

Preparation of Agrobacterium tumefaciens Suspension

This protocol outlines the steps for preparing Agrobacterium carrying a CRISPR/Cas9 binary vector for plant transformation.

  • Culture Initiation: From a glycerol stock, streak the Agrobacterium tumefaciens strain (e.g., GV3101, EHA105) harboring the CRISPR/Cas9 binary vector onto a YEP or LB agar plate containing appropriate antibiotics (e.g., rifampicin, spectinomycin, kanamycin).[6][9][16] Incubate at 28°C for 2-3 days until single colonies appear.

  • Liquid Culture: Inoculate a single colony into 5-10 mL of YEP or LB liquid medium with the same antibiotics.[6][17] Grow overnight at 28°C with shaking at 200-250 rpm until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.[9][18]

  • Induction with this compound:

    • Centrifuge the bacterial culture at 5,000 rpm for 10-15 minutes.[8][9]

    • Discard the supernatant and resuspend the bacterial pellet in an induction medium. A common induction medium is a liquid co-cultivation medium (e.g., MS or 1/10 MS) supplemented with this compound to a final concentration of 100-200 µM.[8][9][11] The pH of the medium should be adjusted to 5.6-5.7 for optimal induction.[8][19]

    • Incubate the resuspended Agrobacterium at 25-28°C with gentle shaking (100-175 rpm) for 2-6 hours in the dark.[8][17][20] This step is crucial for activating the vir genes prior to infection.

Agrobacterium-mediated Transformation of Plant Explants

This protocol provides a general workflow for the transformation of plant tissues with the induced Agrobacterium suspension.

  • Explant Preparation: Prepare sterile explants from the target plant (e.g., leaf disks, cotyledons, immature embryos). Wounding the explants slightly can enhance transformation efficiency.[21]

  • Infection:

    • Adjust the OD600 of the induced Agrobacterium suspension to 0.2-0.6 with liquid co-cultivation medium containing this compound.[14][18]

    • Immerse the prepared explants in the Agrobacterium suspension for an optimized duration, typically ranging from 5 to 30 minutes.[14][20]

  • Co-cultivation:

    • After infection, blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid co-cultivation medium. This medium is often MS-based and should contain this compound (typically 100-200 µM).[11][22]

    • Incubate the plates in the dark at 22-25°C for 2-3 days.[19][20]

  • Selection and Regeneration:

    • After co-cultivation, wash the explants with sterile water or liquid MS medium containing an antibiotic like cefotaxime or timentin to eliminate the Agrobacterium.[17]

    • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., hygromycin, kanamycin) to select for transformed cells, and antibiotics to control any remaining Agrobacterium.

    • Subculture the explants on fresh selection medium every 2-3 weeks until shoots or calli regenerate.

  • Analysis of Transformants:

    • Once putative transgenic plants are regenerated, perform molecular analysis (e.g., PCR, sequencing) to confirm the presence of the CRISPR/Cas9 cassette and to detect the desired genomic edits at the target site.

Visualizing the Process: Diagrams

To better illustrate the key processes, the following diagrams have been generated using Graphviz.

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA_periplasm VirA (Periplasmic Domain) This compound->VirA_periplasm 1. Binding VirA_kinase VirA (Kinase Domain) VirA_kinase->VirA_kinase VirG VirG VirA_kinase->VirG 3. Phosphotransfer VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes 4. Binds to vir box, activates transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Expression

Caption: this compound signaling pathway in Agrobacterium.

Transformation_Workflow cluster_agro_prep Agrobacterium Preparation cluster_transformation Plant Transformation cluster_analysis Regeneration & Analysis A1 Streak Agrobacterium with CRISPR plasmid A2 Grow liquid culture (OD600 0.6-0.8) A1->A2 A3 Resuspend in induction medium with this compound A2->A3 A4 Incubate 2-6h to induce vir genes A3->A4 B2 Infect explants with induced Agrobacterium A4->B2 B1 Prepare sterile plant explants B1->B2 B3 Co-cultivate for 2-3 days on medium with this compound B2->B3 B4 Wash and transfer to selection medium B3->B4 C1 Regenerate putative transformants B4->C1 C2 Perform molecular analysis (PCR, Sequencing) C1->C2 C3 Confirm genomic edits C2->C3

Caption: Experimental workflow for CRISPR/Cas9 delivery.

Conclusion

The use of this compound is a simple yet highly effective method to significantly boost the efficiency of Agrobacterium-mediated transformation for delivering CRISPR/Cas9 systems into plants. By mimicking the natural plant wound response, this compound primes the bacterium for successful T-DNA transfer. Optimization of this compound concentration and incubation conditions, as outlined in the provided protocols and data tables, is a critical step in developing a robust and efficient genome editing pipeline for any plant species of interest.

References

Application Notes and Protocols for Agroinfiltration of Nicotiana benthamiana with Acetosyringone-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agroinfiltration is a widely adopted technique for transient gene expression in plants, proving invaluable for rapid functional gene analysis and recombinant protein production. Nicotiana benthamiana has emerged as a model system for these studies due to its susceptibility to Agrobacterium tumefaciens and high transformation efficiency. A critical component in maximizing this efficiency is the use of acetosyringone, a phenolic compound that mimics plant wounding signals and potently induces the virulence (vir) genes of Agrobacterium, thereby facilitating T-DNA transfer into the plant cells. This document provides a comprehensive guide, including detailed protocols and quantitative data, for performing agroinfiltration of Nicotiana benthamiana with the aid of this compound.

Data Presentation: Key Parameters for Successful Agroinfiltration

The efficiency of agroinfiltration is influenced by several factors. The following tables summarize the quantitative parameters reported in various successful protocols.

Table 1: Agrobacterium tumefaciens Strains and Culture Conditions

ParameterRecommended Range/OptionsNotes
Strains AGL1, GV3101, LBA4404, C58C1, EHA105Strain choice can influence expression levels; AGL1 and GV3101 are commonly reported to give high expression.
Growth Medium LB, YEB, or AB medium with appropriate antibioticsEnsure antibiotics match the resistance genes on the binary vector and in the Agrobacterium strain.
Growth Temperature 28°COptimal temperature for Agrobacterium growth.
Optical Density (OD600) at Harvest ~0.8 - 2.0Harvest bacteria in the logarithmic growth phase.
Final Infiltration OD600 0.1 - 1.5An OD600 of 0.6 to 1.0 is frequently used.[1][2]

Table 2: Infiltration Buffer Composition and Incubation

ComponentConcentration RangePurpose
MES Buffer 10 mMMaintains a stable pH (typically 5.6-5.7).
Magnesium Chloride (MgCl₂) or Magnesium Sulfate (MgSO₄) 10 mMHelps maintain bacterial cell integrity.[1][3]
This compound 100 µM - 600 µMInduces vir gene expression in Agrobacterium.[1][3][4]
Incubation Time 1 - 4 hoursAllows for sufficient induction of vir genes by this compound.[1][3]
Incubation Temperature Room Temperature (22-25°C)Standard incubation condition.

Table 3: Post-Infiltration Conditions

ParameterRecommended ConditionRationale
Light Conditions Dim light or darkness for the first 24-48 hoursMay reduce plant stress and defense responses.[1]
Temperature 22 - 24°COptimal for plant recovery and protein expression.[1][5]
Humidity High humidityCan aid in plant recovery post-infiltration.[1]
Time to Assay 2 - 10 days post-infiltrationThe peak of transient expression typically occurs between 2 to 4 days.[6]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium Culture
  • From a glycerol stock or a fresh plate, inoculate a single colony of Agrobacterium tumefaciens carrying the binary vector of interest into 5-10 mL of YEB or LB medium containing the appropriate antibiotics.

  • Incubate the culture overnight at 28°C with shaking at 200-250 rpm.

  • The following day, use the starter culture to inoculate a larger volume of LB medium (e.g., 50 mL) containing antibiotics, 10 mM MES (pH 5.6), and 20-100 µM this compound.[1]

  • Grow the culture at 28°C with shaking until it reaches an OD600 of approximately 0.8.

  • Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.

  • Discard the supernatant and gently resuspend the bacterial pellet in the infiltration buffer.

Protocol 2: Preparation of Infiltration Buffer and Bacterial Suspension
  • Prepare the infiltration buffer (MMA solution) consisting of 10 mM MES (pH 5.6), 10 mM MgCl₂, and 100-200 µM this compound.[1][3] Some studies have shown that increasing this compound concentration up to 500 µM can enhance expression.[2]

  • Resuspend the bacterial pellet from Protocol 1 in the infiltration buffer to a final OD600 of 0.5-1.0.[2] For co-infiltration of multiple constructs, adjust the OD600 of each strain and then mix them in equal volumes.

  • Incubate the bacterial suspension at room temperature for 2-3 hours with gentle agitation to allow for the induction of vir genes by this compound.[1]

Protocol 3: Agroinfiltration of Nicotiana benthamiana Leaves
  • Use healthy, well-hydrated Nicotiana benthamiana plants that are 3-5 weeks old. Select young, fully expanded leaves for infiltration.

  • Draw the Agrobacterium suspension into a 1 mL needleless syringe.

  • Gently press the tip of the syringe against the abaxial (underside) of the leaf.

  • Apply gentle counter-pressure with a gloved finger on the adaxial (upper) side of the leaf.

  • Slowly depress the plunger to infiltrate the leaf tissue with the bacterial suspension. A successfully infiltrated area will appear water-soaked.

  • Infiltrate several spots on one or more leaves as required for the experiment. It is good practice to also infiltrate a control (e.g., Agrobacterium with an empty vector).

  • Mark the infiltrated areas with a marker if necessary.

Protocol 4: Post-Infiltration Plant Care and Analysis
  • Place the infiltrated plants in a growth chamber or a controlled environment with high humidity.

  • Maintain the plants under dim light or in the dark for the first 24-48 hours to minimize stress.[1][3]

  • After the initial dark/dim light period, transfer the plants to a normal light cycle (e.g., 16 hours light / 8 hours dark) at 22-24°C.

  • Monitor the plants for the expression of the reporter gene or the production of the protein of interest. The optimal time for analysis can range from 2 to 10 days post-infiltration, with a peak often observed around 2-4 days.[6]

Visualizations

Agroinfiltration_Workflow cluster_prep Bacterial Preparation cluster_infil Infiltration Process cluster_post Post-Infiltration culture 1. Agrobacterium Culture Growth (LB/YEB, 28°C) harvest 2. Harvest Cells (Centrifugation) culture->harvest resuspend 3. Resuspend in Infiltration Buffer (MES, MgCl2, this compound) harvest->resuspend induce 4. Induce vir Genes (2-3h at RT) resuspend->induce infiltrate 5. Infiltrate N. benthamiana Leaf (Needleless Syringe) induce->infiltrate incubate 6. Incubate Plants (Dim light, 22-24°C) infiltrate->incubate analyze 7. Analyze Expression (2-10 days post-infiltration) incubate->analyze

Agroinfiltration Experimental Workflow.

Acetosyringone_Signaling_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_expression Plant Nucleus wound Plant Wounding phenolics Release of Phenolic Compounds (e.g., this compound) wound->phenolics VirA VirA (Sensor Kinase) - Binds this compound phenolics->VirA Signal Perception VirG VirG (Response Regulator) VirA->VirG Phosphorylation VirGenes Activation of other vir Genes (virB, virD, virE) VirG->VirGenes Transcriptional Activation T_DNA T-DNA Processing and Export VirGenes->T_DNA Plant_Nucleus T-DNA Integration and Gene Expression T_DNA->Plant_Nucleus T-DNA Transfer to Plant Cell

References

Application Notes and Protocols for Quantifying Acetosyringone in Plant Exudates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of acetosyringone, a phenolic compound exuded by plants that plays a crucial role in plant-microbe interactions and is of significant interest in drug development and agricultural biotechnology. The following sections detail protocols for sample collection and analysis using state-of-the-art analytical techniques.

Data Presentation: this compound Concentration in Plant Exudates

The concentration of this compound in plant root exudates can vary significantly depending on the plant species, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant Part/ConditionMethod of AnalysisThis compound ConcentrationReference
Nicotiana tabacum (Tobacco)Suspension cellsHPLC-UVIdentified as a major phenolic[1]
Nicotiana tabacum (Tobacco)Root exudates after Ralstonia solanacearum infectionHPLCCaffeic acid detected at 1.95 ± 0.29 μg/mL; this compound not quantified[2]
Zea mays (Maize)Root exudates from multiple inbred linesLC-MS/MSQuantitative data for total sugars and jasmonic acid, phenolics mentioned but this compound not specified[3]
Populus species (Poplar)Root exudatesGC-MSAnalysis of organic acids and other compounds; this compound not quantified[4]

Note: Specific quantitative data for this compound across a wide range of plant species is not extensively available in the public domain. The provided data highlights the presence of this compound and related phenolic compounds. Researchers are encouraged to perform quantitative analysis on their specific plant of interest.

Signaling Pathway of this compound in Agrobacterium tumefaciens

This compound released from wounded plant tissues acts as a signal molecule, initiating a cascade of gene expression in Agrobacterium tumefaciens that leads to the transfer of its T-DNA into the plant genome.

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound VirA VirA (Receptor Kinase) This compound->VirA Binds to Periplasmic Domain VirG VirG (Response Regulator) VirA->VirG Phosphorylation Virulence_Genes Virulence (vir) Genes VirG->Virulence_Genes Transcriptional Activation T_DNA_Processing T-DNA Processing & Transfer Virulence_Genes->T_DNA_Processing Protein Synthesis

This compound-mediated vir gene induction in Agrobacterium tumefaciens.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound from plant exudates involves sample collection, preparation, and analysis by chromatographic methods.

Experimental_Workflow cluster_collection 1. Root Exudate Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Analytical Quantification cluster_data 4. Data Analysis Plant_Growth Grow plants in hydroponic or sterile solid medium Exudate_Collection Collect exudates in sterile water or buffer Plant_Growth->Exudate_Collection Filtration Filter to remove roots and debris (0.22 µm) Exudate_Collection->Filtration Lyophilization Lyophilize or concentrate the sample Filtration->Lyophilization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Lyophilization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC-UV/DAD Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification using standard curve HPLC->Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound quantification from plant root exudates.

Experimental Protocols

Collection of Plant Root Exudates (Hydroponic System)

This protocol is adapted for the collection of root exudates from plants grown in a sterile hydroponic system.

Materials:

  • Plant seedlings

  • Sterile hydroponic culture vessels

  • Sterile nutrient solution (e.g., Hoagland's solution)

  • Sterile, deionized water

  • Sterile filter units (0.22 µm pore size)

  • Sterile collection tubes

Procedure:

  • Grow plant seedlings under sterile conditions in a hydroponic system with appropriate nutrient solution.

  • After a desired growth period, gently remove the plants from the nutrient solution.

  • Rinse the roots carefully with sterile, deionized water to remove any residual nutrient solution.

  • Transfer the plants to a new sterile vessel containing a known volume of sterile, deionized water or a minimal salt buffer.

  • Allow the plants to exude for a defined period (e.g., 2-24 hours) under controlled environmental conditions.

  • After the collection period, carefully remove the plants.

  • Filter the exudate solution through a 0.22 µm sterile filter to remove any detached root cells or microbial contaminants.

  • Store the filtered exudate solution at -80°C until analysis. For long-term storage, lyophilization (freeze-drying) is recommended.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase acidification)

  • This compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • If the exudate sample is lyophilized, reconstitute a known weight in a known volume of the initial mobile phase.

    • If the sample is liquid, it can be directly injected after filtration, or concentrated if the expected concentration is low.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards of known concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B) is typically used. For example, Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. This should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: this compound has a UV absorbance maximum around 220 nm and 300 nm.

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant exudate samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers higher sensitivity and selectivity for this compound quantification.

Materials and Equipment:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile phases as described for HPLC (LC-MS grade solvents are essential).

  • This compound standard and internal standard (e.g., isotopically labeled this compound).

Procedure:

  • Sample and Standard Preparation: Prepare as described for HPLC. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • LC Conditions: Similar to HPLC but with adjusted flow rates for the smaller column diameter (e.g., 0.2-0.4 mL/min).

  • MS/MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 195.07).

    • Product Ions (Q3): Select at least two characteristic product ions for Multiple Reaction Monitoring (MRM). Common transitions for this compound are 195.1 -> 180.1 and 195.1 -> 123.0.

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve using the peak area ratios of the analyte to the internal standard.

    • Quantify this compound in the samples using this calibration curve.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound.

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Ethyl acetate or other suitable solvent.

  • Heating block or oven.

Procedure:

  • Sample Preparation and Derivatization:

    • The dried exudate extract is redissolved in a small volume of a suitable solvent like pyridine or acetonitrile.

    • Add the derivatization reagent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30-60 minutes) to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injection Mode: Splitless.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the characteristic ions of the derivatized this compound.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared from derivatized standards, preferably with an internal standard. The trimethylsilyl (TMS) derivative of this compound will have a molecular ion at m/z 268.

References

Application Notes and Protocols: Enhancing Plant Transformation with Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of acetosyringone for enhancing the efficiency of Agrobacterium tumefaciens-mediated transformation in plants. This technique is pivotal for developing transgenic plants with novel traits for research, agriculture, and pharmaceutical applications.

Introduction

Agrobacterium tumefaciens, a soil bacterium, possesses the natural ability to transfer a segment of its DNA, known as the T-DNA, into the plant genome.[1][2] This process is the foundation of a widely used method for creating genetically modified plants. The efficiency of this T-DNA transfer is significantly influenced by the activation of virulence (vir) genes located on the Agrobacterium Ti (tumor-inducing) plasmid.[2][3] this compound, a phenolic compound naturally released by wounded plant tissues, is a potent inducer of these vir genes and is crucial for initiating the transformation process.[3][4] The addition of exogenous this compound to the Agrobacterium culture and co-cultivation media is a standard practice to boost transformation frequencies, particularly in plant species that produce low levels of this signaling molecule.

Mechanism of Action: The VirA/VirG Signaling Pathway

The induction of vir genes by this compound is mediated by a sophisticated two-component regulatory system in Agrobacterium, consisting of the VirA and VirG proteins.[1][5][6]

  • Sensing the Signal : VirA, a transmembrane sensor kinase, detects the presence of this compound and other phenolic compounds in the environment.[1][5][7] This interaction is enhanced by acidic conditions (pH 5.0-5.6) and the presence of certain monosaccharides, which are also indicative of a plant wound site.[5][8][9]

  • Signal Transduction : Upon binding this compound, VirA undergoes autophosphorylation.[1][5]

  • Activation of the Response Regulator : The phosphate group is then transferred to VirG, a cytoplasmic response regulator.[1][5]

  • Transcriptional Activation : Phosphorylated VirG becomes an active transcriptional activator, binding to specific DNA sequences called vir boxes located in the promoter regions of the vir operons.[1][5][7] This binding initiates the transcription of the vir genes.

  • T-DNA Processing and Transfer : The products of the vir genes orchestrate the excision of the T-DNA from the Ti plasmid, its packaging, and its subsequent transfer into the plant cell for integration into the host genome.[2]

The efficiency of this signaling cascade can be further enhanced by opines, compounds produced by the plant cells that have been successfully transformed.[4][10]

Acetosyringone_Signaling_Pathway cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane VirA VirA (Sensor Kinase) VirG VirG (Response Regulator) VirA->VirG Transfers Phosphate VirG_P Phosphorylated VirG VirG->VirG_P Phosphorylation vir_genes vir Genes VirG_P->vir_genes Activates Transcription T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing Leads to This compound This compound This compound->VirA Binds to Sugars Monosaccharides Sugars->VirA Enhances Sensitivity Acidic_pH Acidic pH Acidic_pH->VirA Optimal Condition

Caption: this compound signaling pathway in Agrobacterium.

Quantitative Data on Transformation Efficiency

The inclusion of this compound in Agrobacterium-mediated transformation protocols has been shown to significantly increase transformation efficiency across a wide range of plant species. The optimal concentration, however, can be species-dependent.

Plant SpeciesThis compound Concentration (µM)Transformation Efficiency (%) (with this compound)Transformation Efficiency (%) (without this compound)Reference
Cotton (Gossypium hirsutum)10046.156.66[4]
Cotton (Gossypium hirsutum)Not Specified67% higher GUS positive apices-[4]
Eustoma grandiflorumNot Specified>0.7 callus per leaf disk<0.03 callus per leaf disk[11]
Withania somnifera759036.6[12]
Citrus ('Carrizo' citrange)10030.411.5[13]
Dendrobium lasianthera1006515[14]
Wheat (Triticum aestivum)10015.62Not specified[15]
Sugarcane (Saccharum officinarum)100135[16]

Experimental Protocols

This section provides a generalized protocol for Agrobacterium-mediated transformation using this compound. It is important to note that specific parameters such as explant type, media composition, and selection agents will need to be optimized for the target plant species.

Materials
  • Agrobacterium tumefaciens strain harboring a binary vector with the gene of interest and a selectable marker.

  • YEP or LB medium for Agrobacterium culture.

  • This compound stock solution (e.g., 100 mM in DMSO, filter-sterilized).

  • Plant tissue culture media (e.g., MS-based medium) for co-cultivation, selection, and regeneration.

  • Plant explants (e.g., leaf discs, embryos, callus).

  • Appropriate antibiotics for selecting transformed plant cells and eliminating Agrobacterium.

Protocol
  • Agrobacterium Culture Preparation

    • Streak the Agrobacterium strain from a glycerol stock onto a YEP agar plate containing appropriate antibiotics and incubate at 28°C for 2-3 days.

    • Inoculate a single colony into 5-10 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

    • The following day, use the overnight culture to inoculate a larger volume of YEP medium and grow until the culture reaches an optical density (OD600) of 0.6-0.8.

  • Agrobacterium Induction and Infection

    • Pellet the Agrobacterium cells by centrifugation (e.g., 5000 rpm for 10-15 minutes).

    • Resuspend the pellet in a liquid infection medium (e.g., liquid MS medium) to a final OD600 of 0.5-1.0.

    • Add this compound to the bacterial suspension to a final concentration of 100-200 µM.[13][14][17][18][19]

    • Incubate the induced Agrobacterium suspension at room temperature for 1-6 hours with gentle shaking.[13][20]

    • Immerse the prepared plant explants in the induced Agrobacterium suspension for 5-30 minutes.

  • Co-cultivation

    • Blot the infected explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid co-cultivation medium. This medium is often a regeneration medium supplemented with this compound (100-200 µM).

    • Incubate the plates in the dark at 22-25°C for 2-5 days.[4][9]

  • Selection and Regeneration

    • After co-cultivation, wash the explants with sterile water or liquid regeneration medium containing an antibiotic (e.g., cefotaxime, timentin) to eliminate Agrobacterium.

    • Transfer the explants to a selective regeneration medium containing the appropriate plant selection agent (e.g., kanamycin, hygromycin) and the antibiotic to control bacterial growth.

    • Subculture the explants to fresh selective medium every 2-3 weeks until transgenic shoots or calli are well-developed.

    • Root the regenerated shoots on a suitable rooting medium and acclimatize the plantlets to greenhouse conditions.

  • Confirmation of Transformation

    • Perform molecular analyses such as PCR to confirm the presence of the transgene.

    • Use reporter gene assays (e.g., GUS staining) if applicable.

    • Conduct further analyses like Southern blotting or qRT-PCR to determine transgene copy number and expression levels.

Experimental_Workflow A 1. Agrobacterium Culture (YEP Medium, 28°C) B 2. Harvest & Resuspend Bacteria (Infection Medium) A->B C 3. Add this compound (100-200 µM) B->C D 4. Induce Bacteria (1-6 hours) C->D F 6. Infect Explants with Induced Agrobacterium D->F E 5. Prepare Plant Explants E->F G 7. Co-cultivation (2-5 days in dark with this compound) F->G H 8. Wash & Transfer to Selection Medium G->H I 9. Regeneration of Transgenic Shoots/Calli H->I J 10. Rooting and Acclimatization I->J K 11. Molecular Confirmation of Transgenics J->K

Caption: General workflow for Agrobacterium-mediated plant transformation.

Conclusion

The use of this compound is a cornerstone of efficient Agrobacterium-mediated plant transformation. By understanding its mechanism of action and optimizing its application through well-defined protocols, researchers can significantly improve the success rate of generating transgenic plants. This, in turn, accelerates the development of novel plant varieties with improved traits for a wide range of applications in science and industry.

References

Application Note: A Detailed Methodology for Studying vir Gene Expression in Response to Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Agrobacterium tumefaciens is a soil bacterium renowned for its natural ability to transfer a specific segment of its DNA, the T-DNA (transferred DNA), from its tumor-inducing (Ti) plasmid into the plant genome.[1][2] This process, which results in crown gall tumors, is orchestrated by a suite of virulence (vir) genes. The expression of these vir genes is largely silent until the bacterium perceives specific phenolic compounds, such as acetosyringone, released from wounded plant tissues.[2][3][4][5] The activation of vir genes is a critical first step in plant transformation.[5] Therefore, studying the dynamics of vir gene expression in response to this compound is fundamental for understanding the molecular basis of Agrobacterium-mediated genetic transformation and for optimizing its use in biotechnology.

This document provides a detailed overview of the signaling pathway and a set of robust protocols for quantifying vir gene expression.

The this compound Signaling Pathway

The induction of vir genes is primarily controlled by the VirA/VirG two-component regulatory system.[1][6][7]

  • Sensing the Signal : VirA is an inner membrane-bound sensor histidine kinase.[6][8] Its periplasmic domain detects phenolic compounds like this compound.[6]

  • Phosphorylation Cascade : Upon binding this compound, VirA autophosphorylates a conserved histidine residue in its cytoplasmic domain.[1][8]

  • Signal Transduction : The phosphate group is then transferred to the VirG protein, which acts as the response regulator.[1][8]

  • Transcriptional Activation : Phosphorylated VirG (VirG-P) becomes an active transcriptional activator. It binds to a specific 12-bp DNA sequence called the vir box, which is present in the promoter region of all vir operons, thereby activating their transcription.[8]

  • Signal Enhancement : The process is further enhanced by the presence of certain monosaccharides (e.g., glucose, galactose) and an acidic environment (pH 5.2-6.0), conditions typical of a plant wound site.[8][9][10] Sugars are sensed by the chromosomally encoded ChvE protein, which interacts with the periplasmic domain of VirA to increase its sensitivity to this compound.[1][8][9]

Acetosyringone_Signaling_Pathway cluster_cytoplasm Cytoplasm AS This compound VirA VirA AS->VirA Binds Sugar Sugars ChvE ChvE Sugar->ChvE ChvE->VirA Enhances sensitivity VirG VirG VirA->VirG Phosphorylates VirG_activation VirA->VirG_activation VirGP VirG-P vir_genes vir Genes (virB, virC, virD, virE...) VirGP->vir_genes Activates Transcription VirG_activation->VirG P

Caption: this compound signaling via the VirA/VirG two-component system.

General Experimental Workflow

The study of vir gene expression follows a logical progression from bacterial culture and induction to molecular analysis. The specific analytical method chosen will depend on the research question, required sensitivity, and available resources.

Experimental_Workflow cluster_analysis A 1. Agrobacterium Culture (e.g., in LB or YEP medium) B 2. Induction Resuspend in induction medium with this compound (e.g., 100-200 µM) A->B C 3. Incubation (e.g., 14-24 hours at room temp) B->C D 4. Harvest Cells (Centrifugation) C->D E 5. Downstream Analysis D->E F Reporter Gene Assay (GUS / β-gal) E->F Protein-level G qRT-PCR Analysis E->G RNA-level H Northern Blot E->H RNA-level I 6. Data Interpretation (Quantify Expression Levels) F->I G->I H->I

Caption: General workflow for analyzing this compound-induced vir gene expression.

Key Experimental Protocols

Three common methods for quantifying gene expression are detailed below: Reporter Gene Assays, Quantitative RT-PCR, and Northern Blotting.

Method 1: Reporter Gene Assay (β-Glucuronidase - GUS)

This method provides a straightforward and sensitive way to measure promoter activity by fusing a vir promoter to a reporter gene like gusA.[4] The resulting enzymatic activity is a proxy for gene expression.[11]

GUS_Assay_Workflow A 1. Culture & Induce Agrobacterium (harboring vir-promoter::gusA fusion) B 2. Harvest & Lyse Cells (e.g., sonication) A->B C 3. Protein Quantification (e.g., Bradford assay) B->C D 4. Fluorometric Assay C->D E Incubate lysate with MUG substrate at 37°C D->E F Stop reaction (e.g., with Na2CO3) E->F G Measure Fluorescence (Excitation: 365nm, Emission: 455nm) F->G H 5. Calculate Activity (nmol MU / µg protein / min) G->H

Caption: Workflow for a quantitative GUS reporter gene assay.

Protocol: Quantitative Fluorometric GUS Assay

  • Bacterial Culture and Induction:

    • Grow Agrobacterium tumefaciens (containing the vir-promoter::gusA fusion plasmid) overnight at 28-30°C in a rich medium like LB or YEP with appropriate antibiotics.[12]

    • Inoculate 50 mL of minimal medium (e.g., AB-sucrose) with the overnight culture and grow to late-log phase (OD600 ≈ 0.8-1.0).[12]

    • Centrifuge the cells at 5,000 x g for 10 minutes.

    • Resuspend the bacterial pellet in an induction medium (e.g., MS salts, 10 mM MES, pH 5.6) containing 100-200 µM this compound to an OD600 of ~0.25.[2][12][13]

    • Incubate with gentle shaking (120 rpm) at room temperature (22-25°C) for 14-24 hours.[12][13]

  • Protein Extraction:

    • Harvest 1 mL of induced culture by centrifugation at 14,000 x g for 5 minutes at 4°C.

    • Resuspend the pellet in 100 µL of GUS Extraction Buffer (50 mM NaPi pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol).[11][14]

    • Lyse the cells (e.g., by sonication on ice or freeze-thaw cycles).

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the supernatant (total soluble protein) to a new tube.[11]

  • GUS Assay:

    • Determine the protein concentration of the extract using a Bradford assay.[15]

    • Pre-warm aliquots of GUS Assay Buffer (GUS Extraction Buffer containing 2 mM 4-methylumbelliferyl-β-D-glucuronide - MUG) at 37°C.[11]

    • Start the reaction by adding a known amount of protein extract (e.g., 10-20 µg) to the pre-warmed GUS Assay Buffer to a final volume of 100 µL.[11]

    • Incubate at 37°C. For kinetic assays, remove aliquots at several time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding the aliquot to 800-900 µL of Stop Buffer (0.2 M Na2CO3).[11][14]

    • Measure fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[11]

    • Calculate GUS activity relative to a standard curve of 4-methylumbelliferone (MU) and normalize to protein concentration and incubation time.

Method 2: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts.[16] It is the gold standard for quantifying gene expression levels.

qRTPCR_Workflow A 1. Culture & Induce Agrobacterium B 2. Total RNA Isolation (e.g., TRIzol method) A->B C 3. DNase Treatment (Remove genomic DNA contamination) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Reaction (cDNA + Primers + SYBR Green) D->E F 6. Data Analysis (e.g., 2-ΔΔCt method using a reference gene like Atu0972) E->F

Caption: Workflow for quantifying vir gene transcripts using qRT-PCR.

Protocol: qRT-PCR Analysis

  • Bacterial Culture and Induction:

    • Follow Step 1 from the GUS Assay protocol.

  • Total RNA Isolation:

    • Harvest ~1x10^9 bacterial cells from the induced culture by centrifugation.

    • Isolate total RNA using a commercial kit (e.g., RNAprep pure Cell/Bacteria Kit) or a TRIzol-based protocol.[16][17]

    • TRIzol Protocol Summary:

      • Lyse cells in 800 µL of bacterial culture with 160 µL of TRIzol reagent.[17]

      • Add chloroform (1/5th volume of TRIzol), mix, and centrifuge to separate the phases.[17]

      • Transfer the upper aqueous phase to a new tube.[17]

      • Precipitate the RNA with an equal volume of isopropanol.[17]

      • Wash the RNA pellet with 75% ethanol.[17]

      • Air-dry the pellet and resuspend in RNase-free water.[17]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis and qPCR:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., PrimeScript™ RT reagent Kit) with random hexamers or oligo(dT) primers.[16]

    • Set up the qPCR reaction using a qPCR SuperMix (e.g., SYBR Green), cDNA template, and gene-specific primers for the target vir genes (e.g., virA, virB1, virD2, virG) and a validated reference gene (e.g., Atu0972).[16]

    • Perform the qPCR on a real-time PCR system (e.g., Bio-Rad CFX96). A typical program is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 55-60°C for 40 s.[16]

    • Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the uninduced control.[16]

Method 3: Northern Blot Analysis

Northern blotting is a classic technique that provides information on transcript size and abundance.[18][19] While less sensitive than qRT-PCR, it allows for direct visualization of the target RNA.[20]

Northern_Blot_Workflow A 1. Culture & Induce Agrobacterium B 2. Total RNA Isolation A->B C 3. Denaturing Gel Electrophoresis (Separates RNA by size) B->C D 4. Transfer to Membrane (e.g., Nylon or Nitrocellulose) C->D E 5. Hybridization (Incubate membrane with a labeled probe specific to the vir gene) D->E F 6. Washing (Remove unbound probe) E->F G 7. Detection (e.g., Autoradiography or Chemiluminescence) F->G H 8. Analysis (Quantify band intensity) G->H

Caption: Workflow for analyzing vir gene expression via Northern blot.

Protocol: Northern Blot Analysis

  • RNA Isolation and Electrophoresis:

    • Isolate high-quality total RNA as described in the qRT-PCR protocol.

    • Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[20]

  • Transfer and Hybridization:

    • Transfer the size-fractionated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.[21]

    • Immobilize the RNA to the membrane by UV cross-linking or baking.

    • Prepare a labeled DNA or RNA probe specific to the vir gene of interest. Probes are typically labeled with radioisotopes (e.g., ³²P) or non-radioactive labels (e.g., DIG, biotin).

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with the labeled probe in hybridization buffer overnight at an appropriate temperature (e.g., 42-68°C).

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove any non-specifically bound probe.

    • Detect the probe signal. For radioactive probes, expose the membrane to X-ray film (autoradiography). For non-radioactive probes, use a chemiluminescent or colorimetric detection method.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., a probe for 16S or 23S rRNA).

Data Presentation

Quantitative data from these experiments should be summarized to allow for clear comparison between different conditions. The table below presents a hypothetical dataset illustrating the induction of a virB-reporter and native virB transcripts under various conditions.

Treatment ConditionThis compound (AS)Sugars (e.g., Glucose)Relative GUS Activity (nmol MU/µ g/min )virB Transcript Fold Change (vs. Control)
Control --1.01.0
AS Induction + (100 µM)-45.752.3
Sugar Only -+ (10 mM)1.21.5
AS + Sugar + (100 µM)+ (10 mM)98.2110.6
AS + Opine + (100 µM)-115.4[22]135.1[22]

This table illustrates the expected synergistic effect of sugars on this compound-mediated induction and the enhancing effect of certain opines, as reported in the literature.[9][10][22] Actual values will vary based on the specific Agrobacterium strain, reporter construct, and experimental conditions.

References

Application Notes and Protocols for Acetosyringone in Transient Gene Expression Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of acetosyringone in Agrobacterium-mediated transient gene expression assays. This powerful technique is pivotal for rapid gene function analysis, protein expression studies, and is a cornerstone in plant biotechnology and drug development research.

Introduction

Agrobacterium tumefaciens, a soil bacterium, possesses the natural ability to transfer a segment of its DNA, known as the T-DNA, into the plant genome. This process is initiated by the activation of virulence (vir) genes located on the bacterial Ti (tumor-inducing) plasmid. This compound, a phenolic compound naturally released by wounded plant tissues, is a potent inducer of these vir genes, making it a critical component in protocols for Agrobacterium-mediated plant transformation, including transient expression assays.[1][2] The addition of this compound to the Agrobacterium culture and infiltration media significantly enhances the efficiency of T-DNA transfer and subsequent transient gene expression in the infiltrated plant tissues.[2][3]

Mechanism of Action

This compound acts as a signaling molecule that is recognized by the VirA/VirG two-component regulatory system in Agrobacterium.[4][5] The VirA protein, a membrane-bound sensor kinase, detects the presence of this compound in the environment.[4][6] This recognition event triggers a phosphorylation cascade, leading to the autophosphorylation of VirA. The phosphate group is then transferred to the VirG protein, a transcriptional activator.[5][6] Phosphorylated VirG then binds to specific DNA sequences, known as vir boxes, in the promoter regions of the vir genes, activating their transcription.[5] This cascade of gene expression results in the production of the protein machinery necessary for the processing and transfer of the T-DNA into the plant cell. The efficiency of this induction can be further enhanced by synergistic factors such as low pH and the presence of certain monosaccharides like glucose.[7][8]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the plant species, the Agrobacterium strain, and other experimental conditions. The following table summarizes effective concentrations and key parameters from various studies to guide protocol optimization.

Plant SpeciesAgrobacterium StrainThis compound Concentration (µM)Key Findings & Reporter GenesReference
CottonLBA440410067% higher GUS positive apices with this compound.[2]
Industrial HempNot Specified150 - 200150 µM resulted in the highest percentage of explants expressing GUS and GFP, while 200 µM gave the highest number of spots per explant.[9]
AnthuriumGV3101100Optimal concentration for transient transformation efficiency.[10]
Nicotiana benthamianaNot Specified200Commonly used in infiltration media for agroinfiltration.
AubergineNot Specified200Determined as the optimum concentration for transformation efficiency.[11]
WheatNot Specified400Favorable for T-DNA delivery in combination with specific pH and temperature.[12]
Medicago sativaNot Specified150Resulted in the highest percentage of GUS positivity.[13]
Nicotiana benthamianaAGL0, EHA105450 - 600Maximum GFP expression was achieved at these concentrations.[14]

Experimental Protocols

This section details a generalized protocol for using this compound in an Agrobacterium-mediated transient gene expression assay (agroinfiltration).

Materials
  • Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101, EHA105) harboring a binary vector with the gene of interest.

  • YEB or LB medium.

  • Appropriate antibiotics for bacterial selection.

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, pH 5.6).[15]

  • Healthy, young, and fully expanded leaves of the target plant (e.g., Nicotiana benthamiana).

  • 1 mL needleless syringe.

Protocol
  • Preparation of Agrobacterium Culture:

    • Streak the Agrobacterium strain from a glycerol stock onto a YEB or LB agar plate containing the appropriate antibiotics.

    • Incubate at 28°C for 2 days.

    • Inoculate a single colony into 5-10 mL of liquid YEB or LB medium with antibiotics.

    • Grow overnight at 28°C with shaking (200-250 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of approximately 1.5-2.0.

  • Induction of vir Genes:

    • Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 minutes).

    • Resuspend the bacterial pellet in the infiltration medium.

    • Add this compound to the desired final concentration (typically 100-200 µM).[15]

    • Adjust the final OD₆₀₀ of the bacterial suspension to 0.5-1.0.

    • Incubate the bacterial suspension at room temperature for 2-4 hours in the dark with gentle agitation to allow for the induction of vir genes.

  • Agroinfiltration:

    • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded leaf.

    • Slowly and steadily infiltrate the Agrobacterium suspension into the leaf tissue until a visible water-soaked area appears.

    • Infiltrate several spots on multiple leaves to ensure sufficient material for analysis.

  • Co-cultivation and Gene Expression:

    • Place the infiltrated plants back into their growth chamber. Some protocols suggest keeping the plants in the dark for the first 24-36 hours to enhance transformation efficiency.

    • Allow for transient gene expression to occur over 2-5 days. The optimal time for analysis will depend on the gene of interest and the host plant.

  • Analysis of Gene Expression:

    • Excise the infiltrated leaf areas.

    • Analyze the expression of the target gene using appropriate methods, such as:

      • Reporter gene assays (e.g., GUS staining, GFP fluorescence microscopy).

      • Western blotting for protein detection.

      • Quantitative RT-PCR for transcript level analysis.

Visualizations

Signaling Pathway of this compound

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane This compound This compound VirA Periplasmic Domain Kinase Domain This compound->VirA:p 1. Recognition VirA:k->VirA:k VirG VirG VirA:k->VirG 3. Phosphotransfer Phospho_VirG VirG-P vir_genes vir Genes Phospho_VirG->vir_genes 4. Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Protein Synthesis

Caption: this compound signaling pathway in Agrobacterium.

Experimental Workflow for Transient Gene Expression

Transient_Expression_Workflow prep_agro 1. Prepare Agrobacterium Culture (Overnight Growth) agro_culture Agrobacterium Culture prep_agro->agro_culture induction 2. Induce with this compound (2-4 hours) induced_culture Induced Culture induction->induced_culture infiltration 3. Agroinfiltrate Plant Leaves co_cultivation 4. Co-cultivate Plants (2-5 days) infiltration->co_cultivation analysis 5. Analyze Gene Expression co_cultivation->analysis results Results: - Protein Expression - Gene Function - etc. analysis->results agro_culture->induction induced_culture->infiltration plant Target Plant plant->infiltration

Caption: Workflow for transient gene expression using this compound.

References

Application Notes and Protocols for Transforming Recalcitrant Plant Species with Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant biotechnology, enabling the introduction of novel traits for crop improvement and the production of valuable pharmaceuticals in plant systems. However, many plant species, particularly monocots and some woody dicots, are considered "recalcitrant" to transformation due to their natural defense mechanisms and limited competence for genetic modification. Acetosyringone, a phenolic compound naturally released by wounded plant tissues, plays a crucial role in overcoming this recalcitrance by activating the virulence (vir) genes of Agrobacterium, thereby enhancing T-DNA transfer and integration into the plant genome.[1][2][3] This document provides detailed protocols and application notes for the effective use of this compound in the transformation of recalcitrant plant species.

Mechanism of Action: The Role of this compound in Agrobacterium Virulence

This compound acts as a primary signaling molecule that Agrobacterium recognizes to initiate the infection process.[4] The presence of this compound is detected by the VirA/VirG two-component system on the Agrobacterium Ti plasmid.[4] Upon binding this compound, the VirA sensor kinase autophosphorylates and subsequently transfers the phosphate group to the VirG response regulator.[4] Phosphorylated VirG then functions as a transcriptional activator, inducing the expression of other vir genes.[4][5] These genes are essential for the processing and transfer of the T-DNA from the bacterium to the plant cell.[5] Opines, compounds produced by transformed plant cells, can further enhance this induction process.[6]

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Plant_Phenolics This compound (and other phenolics) VirA VirA (Sensor Kinase) Plant_Phenolics->VirA Binds to periplasmic domain VirA->VirA VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_Genes vir Gene Operon VirG->vir_Genes Activates transcription T_DNA_Processing T-DNA Processing & Transfer Machinery vir_Genes->T_DNA_Processing Expression Transformation_Workflow A 1. Agrobacterium Culture (YEP Medium, 28°C) B 2. This compound Induction (100-200 µM, 1-6 hours) A->B D 4. Inoculation (Infection medium with this compound) B->D C 3. Explant Preparation (e.g., immature embryos, leaf disks) C->D E 5. Co-cultivation (Solid medium with this compound, 2-5 days) D->E F 6. Washing & Selection (Antibiotics to kill Agrobacterium & select for transformants) E->F G 7. Regeneration of Transgenic Plants F->G

References

The Role of Acetosyringone in Enhancing Plant Transformation with Binary and Superbinary Vector Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of modern plant biotechnology, enabling the introduction of novel traits for crop improvement, functional genomics, and the production of therapeutic proteins. The success of this method hinges on the activation of virulence (vir) genes within the bacterium, a process initiated by specific phenolic compounds released from wounded plant tissues. Acetosyringone, a naturally occurring phenolic compound, is a potent inducer of these vir genes and its addition to co-cultivation media has become a standard practice to enhance transformation efficiency. This document provides detailed application notes and protocols on the use of this compound with both standard binary and advanced superbinary vector systems.

Mechanism of Action: The VirA/VirG Signaling Pathway

This compound plays a critical role in initiating the signaling cascade that leads to the transfer of T-DNA from the Agrobacterium Ti plasmid into the plant cell genome. This process is primarily mediated by the VirA/VirG two-component regulatory system.[1]

  • Sensing the Signal: Wounded plant cells release phenolic compounds, including this compound. The VirA protein, a transmembrane sensor kinase located in the Agrobacterium inner membrane, detects the presence of this compound in the extracellular environment.[1][2]

  • Signal Transduction: Upon binding this compound, VirA undergoes autophosphorylation.[1][2]

  • Activation of the Response Regulator: The phosphate group is then transferred to the VirG protein, a cytoplasmic response regulator.[1][2]

  • Transcriptional Activation: Phosphorylated VirG acts as a transcriptional activator, binding to specific DNA sequences known as vir boxes located in the promoter regions of the vir operons. This binding initiates the transcription of the other vir genes.[1][2]

  • T-DNA Processing and Transfer: The products of the vir genes orchestrate the excision of the T-DNA from the Ti plasmid, its packaging, and its transfer into the plant cell for subsequent integration into the host genome.[3]

VirA_VirG_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane Plant_Signal This compound VirA VirA (Sensor Kinase) Plant_Signal->VirA binds VirA->VirA VirG VirG (Response Regulator) VirA->VirG Phosphorylates VirG_P Phosphorylated VirG VirG->VirG_P vir_genes vir Gene Operons VirG_P->vir_genes Activates Transcription T_DNA_Processing T-DNA Processing and Transfer vir_genes->T_DNA_Processing Expression leads to

Caption: this compound-induced VirA/VirG signaling pathway.

Binary vs. Superbinary Vector Systems

The choice of vector system can significantly impact transformation efficiency, particularly in species that are recalcitrant to transformation.

  • Binary Vectors: This standard system separates the T-DNA region and the vir genes onto two different plasmids. The T-DNA, containing the gene of interest and selectable markers, resides on a smaller binary vector, while the vir genes are located on a disarmed Ti plasmid within the Agrobacterium host strain.[4]

  • Superbinary Vectors: To improve transformation efficiency, especially in monocots, superbinary vectors were developed.[5] These systems include additional copies of key vir genes, such as virB, virC, and virG, often derived from hypervirulent Agrobacterium strains like A281 (containing the pTiBo542 plasmid).[4][6] The presence of these extra vir genes enhances the overall virulence of the Agrobacterium and leads to a higher frequency of T-DNA transfer.[5][7]

While superbinary vectors are inherently more virulent, the fundamental mechanism of vir gene induction by this compound remains the same for both systems. The optimization of this compound concentration is primarily dependent on the plant species and explant type rather than the vector system itself.

Quantitative Data on this compound's Effect on Transformation

The addition of this compound to the co-cultivation medium generally leads to a significant increase in transformation efficiency across a wide range of plant species. The optimal concentration, however, can vary.

Table 1: Effect of this compound Presence on Transformation Efficiency

Plant SpeciesExplant TypeVector SystemTransformation Efficiency without this compound (%)Transformation Efficiency with this compound (%)Reference
CottonApical ShootBinaryNot specified, but 67% lower than with AS1.3 (routine efficiency with AS)[4]
SugarcaneShoot TipBinary560 (at 50 µM)[8]
LentilHypocotylRi plasmid76.695[9]

Table 2: Optimization of this compound Concentration for Transformation

Plant SpeciesExplant TypeOptimal this compound Concentration (µM)Transformation Efficiency at Optimal Concentration (%)Reference
Dendrobium lasiantheraProtocorm10065[10]
SugarcaneShoot Tip5060[8]
SugarcaneCallus10013[8]
WheatImmature Embryo40081 (transient GUS expression)[11]
RiceCallus100Not specified, but standard for high efficiency
PepperNot specified100Recommended concentration

Experimental Protocols

The following protocols provide a general framework for using this compound in Agrobacterium-mediated transformation. It is crucial to optimize parameters such as this compound concentration, co-cultivation duration, and temperature for each specific plant species and explant type.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (4'-Hydroxy-3',5'-dimethoxyacetophenone)

    • Dimethyl sulfoxide (DMSO) or 70% Ethanol

    • Sterile microcentrifuge tubes

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Prepare a 100 mM stock solution of this compound. For example, dissolve 19.62 mg of this compound in 1 mL of DMSO or 70% ethanol.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution in aliquots at -20°C. The solution is stable for several months.

Protocol 2: Agrobacterium Culture and Induction
  • Materials:

    • Agrobacterium tumefaciens strain harboring the binary or superbinary vector of interest

    • LB or YEP medium with appropriate antibiotics

    • Induction medium (e.g., MS or AB medium)

    • This compound stock solution (100 mM)

    • Spectrophotometer

  • Procedure:

    • Streak the Agrobacterium strain from a glycerol stock onto an LB or YEP agar plate containing the appropriate antibiotics and incubate at 28°C for 2 days.

    • Inoculate a single colony into 5-10 mL of liquid LB or YEP medium with antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

    • The next day, inoculate a larger volume (e.g., 50 mL) of the same medium with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Resuspend the pellet in the desired volume of induction medium (e.g., liquid co-cultivation medium).

    • Add this compound from the stock solution to the bacterial suspension to the desired final concentration (typically 100-400 µM).

    • Incubate the bacterial suspension at room temperature with gentle shaking for 1-4 hours to induce the vir genes before proceeding with plant explant infection.

Protocol 3: Plant Transformation and Co-cultivation
  • Materials:

    • Sterile plant explants (e.g., leaf discs, embryos, callus)

    • Induced Agrobacterium suspension

    • Co-cultivation medium (solid or liquid) with appropriate hormones

    • This compound stock solution

    • Sterile filter paper

    • Petri dishes

  • Procedure:

    • Prepare the co-cultivation medium and add this compound to the desired final concentration just before pouring the plates or adding to the liquid culture.

    • Immerse the plant explants in the induced Agrobacterium suspension for a predetermined time (e.g., 10-30 minutes).

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants onto the solid co-cultivation medium or into liquid co-cultivation medium.

    • Incubate the explants in the dark at 22-25°C for 2-3 days.

    • After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic (e.g., cefotaxime, timentin) to remove the Agrobacterium.

    • Transfer the explants to a selection medium containing the appropriate selective agent and antibiotics to inhibit further bacterial growth.

Experimental_Workflow Start Start Agro_Culture 1. Agrobacterium Culture (with antibiotics) Start->Agro_Culture Induction 2. Induction with This compound Agro_Culture->Induction Infection 4. Infection of Explants Induction->Infection Explant_Prep 3. Plant Explant Preparation Explant_Prep->Infection Co_cultivation 5. Co-cultivation (2-3 days in dark) Infection->Co_cultivation Washing 6. Washing and Bacterial Elimination Co_cultivation->Washing Selection 7. Transfer to Selection Medium Washing->Selection Regeneration 8. Regeneration of Transgenic Plants Selection->Regeneration End End Regeneration->End

Caption: General workflow for Agrobacterium-mediated transformation.

Conclusion

This compound is an indispensable component in protocols for Agrobacterium-mediated plant transformation, serving as the primary inducer of the bacterial virulence system. Its use significantly enhances transformation efficiencies for both binary and superbinary vector systems. While superbinary vectors offer an advantage in transforming recalcitrant species due to their enhanced virulence, the fundamental role and application of this compound remain consistent. For optimal results, it is imperative that researchers empirically determine the ideal this compound concentration and co-cultivation conditions for their specific plant system. The protocols and data presented here provide a robust foundation for the successful application of this compound in plant genetic engineering endeavors.

References

Troubleshooting & Optimization

Optimizing acetosyringone concentration for different plant species and explants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetosyringone in Agrobacterium-mediated plant transformation.

Troubleshooting Guide

Issue 1: Low or No Transformation Efficiency

Question: We are experiencing very low or no transformation efficiency in our experiments. Could the this compound concentration be the issue?

Answer: Yes, suboptimal this compound concentration is a common reason for low transformation efficiency. This compound is a phenolic compound that induces the expression of virulence (vir) genes in Agrobacterium tumefaciens, which is essential for T-DNA transfer to the plant cell.[1][2][3] The optimal concentration can vary significantly between plant species and even different explants of the same species.[4]

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your this compound stock solution is prepared correctly and stored properly. It is typically dissolved in DMSO or ethanol and stored at -20°C.[5][6][7] Refer to the detailed protocol for preparing a stock solution below.

  • Optimize Concentration: The required concentration of this compound can range from 25 µM to 400 µM or even higher in some cases.[8][9][10][11] Consult the summary tables below for recommended starting concentrations for your specific plant species and explant type. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Check pH of Media: The pH of the co-cultivation and inoculation media plays a crucial role in the activity of this compound and the induction of vir genes. An acidic pH, typically between 5.0 and 5.8, is generally preferred.[11][12][13]

  • Consider Other Factors: While this compound is critical, other factors can also impact transformation efficiency, such as the Agrobacterium strain, bacterial density, co-cultivation duration, and temperature.[12][14]

Issue 2: High Bacterial Overgrowth and Explant Necrosis

Question: We are observing significant bacterial overgrowth on our explants, leading to necrosis and poor regeneration. Could this be related to the this compound concentration?

Answer: While high this compound concentrations (above optimal levels) can sometimes contribute to stress on the plant tissue, bacterial overgrowth is more commonly associated with other factors. However, an excessively high concentration of this compound might decrease transformation efficiency, potentially stressing the explants.[15]

Troubleshooting Steps:

  • Optimize this compound Levels: As a first step, ensure you are not using an excessively high concentration of this compound. Concentrations above 200 µM have been reported to decrease transformation efficiency in some species.[16]

  • Adjust Bacterial Density: A high optical density (OD) of the Agrobacterium culture used for inoculation is a primary cause of overgrowth. Optimizing the bacterial concentration is crucial.

  • Reduce Co-cultivation Time: Shortening the co-cultivation period can help limit bacterial growth.

  • Increase Antibiotic Concentration: After co-cultivation, ensure you are using an appropriate concentration of antibiotics (e.g., cefotaxime, carbenicillin) to effectively eliminate the Agrobacterium.

  • Proper Washing: Thoroughly wash the explants after co-cultivation to remove excess bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for Agrobacterium-mediated transformation?

A1: this compound is a phenolic compound naturally released by wounded plant tissues.[17] In the context of genetic transformation, it acts as a signaling molecule that activates the virulence (vir) genes on the Ti plasmid of Agrobacterium tumefaciens.[1][18] This activation is a critical step for the processing and transfer of the T-DNA from the bacterium into the plant genome.[3]

Q2: Is this compound necessary for all plant transformations?

A2: While many dicotyledonous plants naturally produce sufficient phenolic compounds upon wounding to induce vir genes, the addition of exogenous this compound is often beneficial and can significantly enhance transformation efficiency.[2][19] For most monocotyledonous plants, which do not produce these compounds in sufficient amounts, the addition of this compound to the co-cultivation media is considered essential for successful transformation.[20][21]

Q3: How do I prepare an this compound stock solution?

A3: A common method for preparing a 100 mM this compound stock solution is to dissolve 19.6 mg of this compound in approximately 500 µL of dimethyl sulfoxide (DMSO). Once dissolved, bring the final volume to 1 mL with DMSO and filter-sterilize the solution. This stock solution should be stored in aliquots at -20°C for up to 30 days.[5][6][7]

Q4: Can I use a different solvent for the stock solution?

A4: Yes, besides DMSO, ethanol can also be used to dissolve this compound.[17][22] The choice of solvent may depend on the specific protocol and the tolerance of the plant tissue to residual solvent amounts.

Q5: At what stage of the transformation protocol should this compound be added?

A5: this compound is typically added to the Agrobacterium inoculation/infection medium and/or the co-cultivation medium.[2][5] Pre-inducing the Agrobacterium culture with this compound for a few hours before inoculation can also enhance transformation efficiency.[13]

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound varies by plant species and the type of explant used. The following tables summarize recommended concentrations from various studies. It is important to note that these are starting points, and optimization for your specific experimental setup is recommended.

Table 1: Dicotyledonous Plants

Plant SpeciesExplant TypeOptimal this compound Concentration (µM)
Arabidopsis thalianaLeaf Explants100
Nicotiana tabacum (Tobacco)Leaf Disks100 - 400
Gossypium hirsutum (Cotton)Apical Shoot100
Vigna radiata (Mung Bean)Cotyledonary Node100
Citrus rootstocksLeaf & Stem Explants25 - 200
Populus deltoides (Poplar)Leaf Explants200
Oxalis corniculataNot Specified400
Eustoma grandiflorumLeaf Disks100 (in co-cultivation)
Withania somniferaLeaf & Shoot Tip100
Coleus forskohliiNodal Explants100

Table 2: Monocotyledonous Plants

Plant SpeciesExplant TypeOptimal this compound Concentration (µM)
Oryza sativa (Rice)Scutellum-derived Calli100 - 400
Zea mays (Maize)Immature Embryos70 - 140
Saccharum officinarum (Sugarcane)Callus50 - 200
Triticum aestivum (Wheat)Immature Embryos100 - 400
Sorghum bicolor (Sorghum)Immature Embryos100 - 200

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 196.2 g/mol )

  • Dimethyl sulfoxide (DMSO) or 95% Ethanol

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh out 19.6 mg of this compound powder.

  • In a sterile microcentrifuge tube, add approximately 500 µL of DMSO or 95% ethanol.

  • Add the this compound powder to the solvent.

  • Vortex until the powder is completely dissolved.

  • Bring the final volume to 1 mL with the same solvent.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 30 days.

Protocol 2: General Use of this compound in Agrobacterium-mediated Transformation
  • Culture Agrobacterium: Grow the Agrobacterium strain containing your binary vector in a suitable liquid medium (e.g., YEP or LB) with appropriate antibiotics to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Prepare Inoculation Medium: Pellet the Agrobacterium cells by centrifugation and resuspend them in a liquid plant culture medium (e.g., MS or ½ MS) to the desired final OD.

  • Add this compound: From your sterile stock solution, add this compound to the inoculation medium to the desired final concentration (refer to Tables 1 and 2 for starting points). For example, to achieve a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock solution per 1 mL of inoculation medium.

  • (Optional) Pre-induction: Incubate the Agrobacterium suspension with this compound for 1-4 hours at room temperature with gentle shaking.

  • Inoculate Explants: Immerse the plant explants in the Agrobacterium suspension for a predetermined duration (e.g., 15-30 minutes).

  • Co-cultivation: Transfer the inoculated explants to a solid co-cultivation medium. This medium should also be supplemented with the same concentration of this compound.

  • Incubate: Co-cultivate the explants for 2-3 days in the dark at an appropriate temperature (e.g., 22-25°C).

  • Eliminate Agrobacterium: After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic (e.g., cefotaxime) and transfer them to a selection medium with the appropriate selective agent and antibiotics to kill the remaining Agrobacterium.

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Wounded_Plant Wounding Phenolics Phenolic Compounds (this compound) Wounded_Plant->Phenolics releases VirA VirA Phenolics->VirA binds to periplasmic domain ChvE ChvE ChvE_Sugars ChvE-Sugar Complex ChvE->ChvE_Sugars Sugars Sugars Sugars->ChvE ChvE_Sugars->VirA interacts with VirG VirG VirA->VirG transfers phosphate VirG_P VirG-P VirG->VirG_P Phosphorylation vir_genes vir Genes VirG_P->vir_genes Activates Transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

Transformation_Workflow start Start prep_explants 1. Prepare Explants start->prep_explants infection 3. Inoculation (with this compound) prep_explants->infection agro_culture 2. Culture Agrobacterium agro_culture->infection cocultivation 4. Co-cultivation (with this compound) infection->cocultivation wash 5. Wash & Dry Explants cocultivation->wash selection 6. Selection & Regeneration wash->selection analysis 7. Molecular Analysis selection->analysis end End analysis->end

Caption: General workflow for Agrobacterium-mediated plant transformation.

Troubleshooting_Tree start Low/No Transformation check_as Is this compound (AS) concentration optimal? start->check_as yes_as Yes check_as->yes_as Yes no_as No check_as->no_as No check_ph Is media pH optimal (5.0-5.8)? yes_as->check_ph optimize_as Optimize AS concentration (perform dose-response) no_as->optimize_as yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_other Check other factors: - Agrobacterium strain/density - Co-cultivation time/temp yes_ph->check_other adjust_ph Adjust media pH no_ph->adjust_ph

References

Technical Support Center: Optimizing Acetosyringone Efficacy in Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using acetosyringone for Agrobacterium-mediated transformation. The following information is curated to help optimize your experimental workflow and enhance transformation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity during co-cultivation?

A1: An acidic environment is generally favorable for inducing Agrobacterium tumefaciens virulence genes in the presence of this compound.[1] Studies have shown that a pH of 5.0 to 5.4 in the co-cultivation media leads to the best T-DNA delivery.[1][2][3] More acidic media (pH 5.0) can also help control A. tumefaciens overgrowth, which improves the regeneration of explants.[1]

Q2: What is the recommended temperature for co-cultivation with this compound?

A2: Co-cultivation temperatures of 22°C and 25°C have been found to be most effective for T-DNA delivery when used in conjunction with optimal pH and this compound concentrations.[1][2] Temperature is a critical factor for T-pilus formation, which is essential for the transformation process.[1]

Q3: What is a typical concentration range for this compound in the induction or co-cultivation medium?

A3: The optimal concentration of this compound can vary between plant species and experimental conditions.[4] However, a concentration of 400 µM has been shown to be highly effective for wheat transformation, particularly when combined with a pH of 5.0 or 5.4 and a co-cultivation temperature of 22°C or 25°C.[1][2][3] Other protocols have successfully used concentrations ranging from 100 µM to 800 µM.[5] For some species, concentrations as low as 20 µM have been used in the presence of MES buffer.[6]

Q4: How should I prepare and store an this compound stock solution?

A4: this compound is typically dissolved in an organic solvent like DMSO or ethanol to create a stock solution.[7][8][9] For example, a 100 mM stock solution can be made by dissolving 19.6 mg of this compound in 1 mL of DMSO, followed by filter sterilization.[7] This stock solution should be stored at -20°C for up to 30 days.[7] Another protocol suggests dissolving 145 mg in 10 mL of 95% ethanol to create a 74 mM stock.[9]

Q5: Can this compound be added to the Agrobacterium culture medium (e.g., LB) before transformation?

A5: While this compound is typically added to the co-cultivation or infiltration medium, some protocols suggest its addition during Agrobacterium growth. However, it is important to note that the pH of the medium should be acidic (around pH 5-6) for this compound to be effective in inducing the vir genes.[10] Adding it to a medium with a neutral pH, like LB (around pH 7), may not be beneficial.[10]

Troubleshooting Guides

Problem 1: Low Transformation Efficiency (Few or No Transformed Explants)

Possible Cause Troubleshooting Step
Suboptimal pH of co-cultivation mediumAdjust the pH of your inoculation and co-cultivation media to a range of 5.0-5.4.[1][2][3]
Incorrect co-cultivation temperatureEnsure the co-cultivation temperature is maintained between 22°C and 25°C.[1][2]
Inadequate this compound concentrationTest a range of this compound concentrations, with a starting point of 400 µM.[1][5]
Inefficient vir gene inductionPre-incubate the Agrobacterium culture in an induction medium containing this compound for a few hours before co-cultivation.[11]

Problem 2: Agrobacterium Overgrowth and Explant Necrosis

Possible Cause Troubleshooting Step
High pH of the co-cultivation mediumLowering the pH of the co-cultivation medium to 5.0 can reduce A. tumefaciens overgrowth.[1]
High co-cultivation temperatureHigher temperatures can promote bacterial growth. Consider using the lower end of the optimal range (22°C).
Extended co-cultivation timeReducing the co-cultivation period (e.g., from three to two days) may help minimize bacterial overgrowth.[1]

Data Presentation

Table 1: Effect of pH, Temperature, and this compound (AS) Concentration on T-DNA Delivery in Wheat Embryos

pHTemperature (°C)AS (µM)GUS+ Embryos (%)Blue Foci per Embryo
5.02220071.64.0
5.02540081.45.7
5.42240077.54.6
5.42540055.92.8

Data adapted from Manfroi et al. (2015).[1]

Table 2: Effect of pH on Agrobacterium Overgrowth and Explant Regeneration

pHA. tumefaciens OvergrowthExplant Regeneration Capacity Loss (%)
5.0Reduced24.9
5.8Pronounced89.1

Data adapted from Manfroi et al. (2015).[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

  • Weigh 19.6 mg of this compound powder.

  • Dissolve the powder in approximately 500 µL of dimethyl sulfoxide (DMSO).

  • Once fully dissolved, bring the final volume to 1 mL with DMSO.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile 1.5 mL microcentrifuge tube.

  • Store the stock solution at -20°C for up to one month.[7][12]

Protocol 2: Preparation of Agrobacterium Induction Medium

  • Prepare your desired volume of liquid inoculation or co-cultivation medium (e.g., MS-based medium).

  • Adjust the pH of the medium to 5.0-5.6 using appropriate acids or bases.[1][6][13]

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to approximately 45°C.[12]

  • Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 100-400 µM).

  • The medium is now ready for use in your transformation experiment.

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound (Phenolic Signal) VirA VirA (Receptor Kinase) This compound->VirA Binds to VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes vir Genes (Virulence Genes) VirG->vir_genes Activation T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing Expression

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

Transformation_Workflow cluster_prep Preparation cluster_infection Infection and Co-cultivation cluster_selection Selection and Regeneration Agro_Culture 1. Agrobacterium Culture Inoculation 3. Inoculation (with this compound) Agro_Culture->Inoculation Explant_Prep 2. Explant Preparation Explant_Prep->Inoculation Co_cultivation 4. Co-cultivation (pH 5.0-5.4, 22-25°C) Inoculation->Co_cultivation Washing 5. Washing and Antibiotic Treatment Co_cultivation->Washing Selection 6. Selection on Selective Medium Washing->Selection Regeneration 7. Plant Regeneration Selection->Regeneration

Caption: General workflow for Agrobacterium-mediated plant transformation.

Troubleshooting_Tree Start Low Transformation Efficiency? Check_pH Is pH 5.0-5.4? Start->Check_pH Check_Temp Is Temp 22-25°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_AS Is AS conc. optimal? Check_Temp->Check_AS Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Optimize_AS Optimize AS conc. Check_AS->Optimize_AS No Success Transformation Improved Check_AS->Success Yes Adjust_pH->Check_Temp Adjust_Temp->Check_AS Optimize_AS->Success

Caption: Troubleshooting decision tree for low transformation efficiency.

References

Technical Support Center: Troubleshooting Low Transformation Efficiency with Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Agrobacterium-mediated transformation, with a specific focus on the use of acetosyringone.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in Agrobacterium-mediated transformation?

This compound is a phenolic compound naturally released by wounded plant tissues. In the context of genetic transformation, it acts as a potent signaling molecule that induces the expression of virulence (vir) genes in Agrobacterium tumefaciens.[1][2] This induction is crucial for the processing and transfer of the T-DNA from the bacterium into the plant cell's genome, thereby enhancing transformation efficiency.[3][4]

Q2: My transformation efficiency is low despite using this compound. What are the common causes?

Several factors can contribute to low transformation efficiency even when using this compound. These include:

  • Suboptimal this compound Concentration: The optimal concentration of this compound can vary between plant species and even cultivars.[5] Concentrations that are too low may not sufficiently induce vir gene expression, while excessively high concentrations can be toxic to the plant explants or even have a bacteriostatic effect on Agrobacterium.[6]

  • Incorrect pH of the Media: The pH of the co-cultivation and infection media plays a critical role in vir gene induction. An acidic environment, typically between pH 5.0 and 5.6, is generally optimal for this compound activity.[7]

  • Improper Preparation or Storage of this compound Stock Solution: this compound is sensitive to degradation. Improperly prepared or stored stock solutions can lose their effectiveness. It is crucial to dissolve it in a suitable solvent like DMSO, filter-sterilize, and store it in aliquots at -20°C for short-to-medium term use.[7][8][9]

  • Inadequate Co-cultivation Conditions: Factors such as temperature and duration of co-cultivation can significantly impact T-DNA transfer. The optimal temperature for infection is generally between 22°C and 25°C.[7]

  • Agrobacterium Overgrowth: Excessive bacterial growth can be detrimental to the plant explants, leading to necrosis and reduced regeneration and transformation efficiencies.[1][10]

Q3: How do I prepare and store this compound stock solutions?

To ensure the potency of your this compound, follow these steps for preparation and storage:

  • Preparation of a 100 mM Stock Solution:

    • Dissolve 19.6 mg of this compound powder in approximately 500 µL of dimethyl sulfoxide (DMSO).[7]

    • Once fully dissolved, bring the final volume to 1 mL with DMSO.[7]

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.[7][11]

  • Storage:

    • For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.[7][9]

    • For longer-term storage (up to 12 months), some sources suggest storage at 4°C is possible, though -20°C is generally recommended for dilute stocks.[9] Aqueous solutions of this compound are not recommended for storage for more than a day.[8]

Q4: What is the optimal concentration of this compound to use?

The optimal concentration of this compound is highly dependent on the plant species and the specific experimental conditions. However, a general range of 50 µM to 200 µM is commonly used in transformation protocols.[12][13] It is often necessary to empirically determine the optimal concentration for your specific system. For example, in some sugarcane transformation protocols, 50 µM this compound yielded the highest GUS gene expression, while in other studies, 100 µM or 200 µM proved to be more effective.[6][14]

Q5: How can I prevent Agrobacterium overgrowth when using this compound?

Agrobacterium overgrowth can be a significant issue. Here are some strategies to mitigate it:

  • Optimize Co-cultivation Time: Limit the co-cultivation period to the minimum time required for efficient T-DNA transfer, typically 2 to 3 days.[1]

  • Use of Antibiotics: After co-cultivation, wash the explants thoroughly with a washing medium containing antibiotics like cefotaxime or timentin to eliminate the bacteria.[10]

  • Adjust Media pH: A more acidic co-cultivation medium (around pH 5.0) can sometimes help reduce bacterial overgrowth.[7]

  • Utilize Sucrose-Sensitive Agrobacterium Strains: Strains engineered to be sensitive to sucrose can be inhibited by the sucrose present in the plant tissue culture medium, thereby preventing overgrowth.[15]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low transformation efficiency when using this compound.

Problem Potential Cause Recommended Solution
Low or no transformation Inactive this compound Prepare a fresh stock solution of this compound. Ensure it is properly dissolved in DMSO, filter-sterilized, and stored at -20°C.[7][8]
Incorrect pH of Media Measure and adjust the pH of the infection and co-cultivation media to the optimal range for your plant species, typically between 5.0 and 5.6.[7]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal this compound concentration for your specific plant system. Test a range from 50 µM to 400 µM.
Inappropriate Co-cultivation Temperature Ensure the co-cultivation temperature is maintained between 22°C and 25°C.[7]
Explant Necrosis Agrobacterium Overgrowth Reduce the co-cultivation time.[1] Increase the concentration of antibiotics (e.g., cefotaxime, timentin) in the washing and subsequent culture media. Consider using a more acidic co-cultivation medium.[7]
Toxicity of this compound Reduce the concentration of this compound in the co-cultivation medium. High concentrations can be detrimental to some plant tissues.[6]
Inconsistent Results Variability in Explant Quality Use healthy, actively growing explants of a consistent age and size.
Inconsistent Agrobacterium Culture Use a fresh culture of Agrobacterium for each experiment, grown to the mid-log phase (OD600 of 0.6-0.8).

Data Summary

Table 1: Effect of this compound Concentration on Transformation Efficiency in Different Plant Species

Plant SpeciesThis compound Concentration (µM)Transformation Efficiency (%)Reference
Cotton06.66[1]
10046.15[1]
Dendrobium lasianthera015[3]
50Increased from control[3]
10065[3]
150Decreased from 100 µM[3]
200Decreased from 100 µM[3]
Sugarcane05[14]
2530[14]
5060[14]
7535[14]
10020[14]

Table 2: Influence of pH and Temperature on T-DNA Delivery in Wheat Embryos (with 400 µM this compound)

pHTemperature (°C)% GUS+ Embryos
5.022High
5.025High
5.42277.5
5.42555.9

Data adapted from a study on Brazilian wheat genotypes, showing the synergistic effect of acidic pH and optimal temperature on transformation efficiency in the presence of this compound.[7]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium Culture for Transformation
  • Streak Agrobacterium tumefaciens containing the desired plasmid from a glycerol stock onto a YEP agar plate with the appropriate antibiotics. Incubate at 28°C for 2-3 days.[7]

  • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

  • The following day, inoculate a larger volume of liquid medium (e.g., 50 mL) with the overnight culture and grow until the optical density at 600 nm (OD600) reaches the mid-log phase (typically 0.6-0.8).

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the pellet in the infection medium (e.g., liquid MS or ½ MS medium) to the desired final OD600.

  • Add this compound from a sterile stock solution to the desired final concentration (e.g., 100-200 µM) just before use.[11]

Protocol 2: Agrobacterium-mediated Transformation of Plant Explants
  • Prepare sterile plant explants (e.g., leaf discs, embryos, calli).

  • Immerse the explants in the prepared Agrobacterium suspension containing this compound for a specific duration (e.g., 30 minutes).

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the explants on a co-cultivation medium, which is often a standard plant tissue culture medium supplemented with this compound.

  • Incubate the explants in the dark at 22-25°C for 2-3 days.[7]

  • After co-cultivation, wash the explants with sterile water or liquid culture medium containing an antibiotic (e.g., cefotaxime at 250-500 mg/L or timentin at 100-200 mg/L) to kill the Agrobacterium.

  • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and an antibiotic to control any remaining Agrobacterium.

  • Subculture the explants on fresh selection medium every 2-3 weeks until transgenic shoots or calli are regenerated.

Visualizations

Signaling Pathway of this compound-mediated vir Gene Induction

Acetosyringone_Pathway cluster_VirA VirA (Sensor Kinase) AS This compound (from wounded plant cell) VirA_periplasmic Periplasmic Domain of VirA AS->VirA_periplasmic Binds to VirA_kinase Kinase Domain of VirA VirA_periplasmic->VirA_kinase Activates VirA_P Phosphorylated Kinase Domain VirA_kinase->VirA_P Autophosphorylation VirG VirG (Response Regulator) VirA_P->VirG Transfers phosphate to VirG_P Phosphorylated VirG (Active form) vir_box vir box (Promoter Region) VirG_P->vir_box Binds to vir_genes vir Genes (virB, virC, virD, virE, etc.) vir_box->vir_genes Induces transcription of T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing Proteins mediate

Caption: this compound signaling cascade for vir gene activation in Agrobacterium.

Troubleshooting Workflow for Low Transformation Efficiency

Troubleshooting_Workflow Start Low Transformation Efficiency Check_AS 1. Check this compound Stock Solution Start->Check_AS Is_Fresh Is it freshly prepared and properly stored? Check_AS->Is_Fresh Prepare_New Prepare fresh stock Is_Fresh->Prepare_New No Check_Media 2. Verify Media pH Is_Fresh->Check_Media Yes Prepare_New->Check_Media Is_Optimal Is pH between 5.0-5.6? Check_Media->Is_Optimal Adjust_pH Adjust pH Is_Optimal->Adjust_pH No Optimize_Conc 3. Optimize AS Concentration Is_Optimal->Optimize_Conc Yes Adjust_pH->Optimize_Conc Dose_Response Perform dose-response experiment (50-400 µM) Optimize_Conc->Dose_Response Check_Conditions 4. Review Co-cultivation Conditions Dose_Response->Check_Conditions Temp_Time Is temperature 22-25°C? Is duration optimal? Check_Conditions->Temp_Time Adjust_Conditions Adjust temperature/duration Temp_Time->Adjust_Conditions No Check_Overgrowth 5. Assess for Agrobacterium Overgrowth Temp_Time->Check_Overgrowth Yes Adjust_Conditions->Check_Overgrowth Is_Overgrown Are explants necrotic? Check_Overgrowth->Is_Overgrown Modify_Protocol Modify washing steps/ reduce co-cultivation time Is_Overgrown->Modify_Protocol Yes Success Transformation Efficiency Improved Is_Overgrown->Success No Modify_Protocol->Success

Caption: A step-by-step workflow for troubleshooting low transformation efficiency.

References

Technical Support Center: Overcoming Agrobacterium Strain Variability in Response to Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Agrobacterium tumefaciens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to strain variability in response to the virulence gene inducer, acetosyringone.

Frequently Asked Questions (FAQs)

Q1: Why do different Agrobacterium strains show varying responses to this compound?

A1: The variability in response to this compound among Agrobacterium strains is a well-documented phenomenon influenced by several factors. The primary reason lies in the genetic makeup of the strains, particularly in the components of the virulence (Vir) gene induction system. The VirA/VirG two-component system is responsible for sensing phenolic compounds like this compound and initiating the cascade of vir gene expression required for T-DNA transfer.[1][2] Different strains can have variations in the sequence and structure of the VirA sensor kinase, affecting its affinity for this compound and the subsequent signal transduction. Additionally, other genetic factors and the overall physiological state of the bacteria can contribute to these differences.

Q2: What is the optimal concentration of this compound for vir gene induction?

A2: The optimal concentration of this compound is not universal and depends on the specific Agrobacterium strain and the plant species being transformed.[3] While a concentration of 100-200 µM is commonly used and effective for many strains and applications, some studies have reported optimal concentrations as low as 50 µM and as high as 400 µM.[3][4][5][6][7][8][9] It is crucial to empirically determine the optimal concentration for your specific experimental system to maximize transformation efficiency. Exceeding the optimal concentration can sometimes lead to a decrease in transformation efficiency.[10]

Q3: Can factors other than this compound concentration influence vir gene induction?

A3: Yes, several other factors significantly impact the efficiency of vir gene induction. These include:

  • pH: An acidic environment (typically pH 5.0-5.8) is known to enhance vir gene induction.[7][9][11]

  • Temperature: The temperature during co-cultivation plays a role, with temperatures around 22-25°C often being more favorable for T-DNA delivery than higher temperatures.[7][12]

  • Sugars: The presence of certain sugars can act synergistically with this compound to induce vir genes.[13]

  • Plant Genotype: The type of plant and even the specific cultivar can influence the interaction with Agrobacterium and the response to inducers.[4]

Q4: Are there alternatives to this compound for inducing vir genes?

A4: While this compound is the most commonly used and potent inducer, other phenolic compounds can also activate the vir regulon. Some studies have explored the use of alternatives like tyrosine, which has a similar structure to this compound.[14] Additionally, extracts from wounded plant tissues, which naturally contain a mixture of phenolic compounds, have been traditionally used to promote Agrobacterium infection.[15] However, for consistency and reproducibility, purified compounds like this compound are generally preferred in modern protocols.

Troubleshooting Guide

Problem 1: Low or no transformation efficiency despite using this compound.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration The concentration of this compound may not be optimal for your specific Agrobacterium strain. Perform a dose-response experiment using a range of concentrations (e.g., 50, 100, 200, 400 µM) to determine the optimal level for your system.[3][4][5][6][7][8][9]
Incorrect pH of the Co-cultivation Medium The pH of the medium can significantly affect vir gene induction. Ensure the pH of your co-cultivation medium is within the optimal range of 5.0-5.8.[7][9][11]
Agrobacterium Strain Incompatibility Some Agrobacterium strains are inherently more efficient at transforming certain plant species than others.[16][17][18] Consider testing different strains (e.g., LBA4404, EHA105, GV3101, AGL1) to find the most suitable one for your target plant.
Degraded this compound Stock Solution This compound solutions can degrade over time, especially if not stored properly. Prepare a fresh stock solution and store it at -20°C in the dark.
Insufficient Co-cultivation Time The duration of co-cultivation may not be long enough for efficient T-DNA transfer. Optimize the co-cultivation period, typically ranging from 2 to 4 days.
Problem 2: High variability in transformation efficiency between experiments.
Possible Cause Troubleshooting Step
Inconsistent Agrobacterium Culture Conditions The growth phase and density of the Agrobacterium culture at the time of infection can impact transformation efficiency. Standardize your culture protocol to ensure bacteria are harvested at a consistent growth phase (e.g., mid-log phase) and use a consistent optical density (OD600) for infection.
Variability in Explant Quality The physiological state of the plant tissue used for transformation is critical. Use healthy, actively dividing cells for explants and ensure consistent preparation methods.
Inconsistent this compound Induction The timing and method of this compound application can introduce variability. For more consistent induction, consider pre-inducing the Agrobacterium culture with this compound for a few hours before co-cultivation.[19][20]

Data Presentation

Table 1: Comparison of Transformation Efficiencies of Different Agrobacterium Strains in Various Plants
Agrobacterium StrainPlant SpeciesTransformation Efficiency (%)Reference
LBA4404Nicotiana tabacum20[21][17]
EHA105Nicotiana tabacum- (Followed LBA4404)[21][17]
GV2260Nicotiana tabacum- (Followed EHA105)[21][17]
C58C1Nicotiana tabacum- (Followed GV2260)[21][17]
AGL1Nicotiana tabacum- (Lowest)[21][17]
GV3101Solanum lycopersicum (cv. Micro-Tom)65[18]
EHA105Solanum lycopersicum (cv. Micro-Tom)40[18]
AGL1Solanum lycopersicum (cv. Micro-Tom)35[18]
MP90Solanum lycopersicum (cv. Micro-Tom)15[18]
EHA101Arabidopsis thaliana (ecotype Wassilewskija)Highest among tested strains[16]

Note: "-" indicates that the exact percentage was not provided in the abstract, but the relative ranking was given.

Table 2: Optimal this compound Concentrations Reported for Different Plant Species
Plant SpeciesOptimal this compound Concentration (µM)Reference
Oxalis corniculata400[4]
Populus deltoides200[5]
Wheat (Brazilian genotypes)400[7]
Rice (indica cultivars)100[22]
Cotton100[13]
Cucumber50 (preculture), 150 (infection), 100 (co-culture)[23]
Sugarcane100[8]
Citrus rootstocks25-200 (varied by genotype)[3]
Carrot150[24]

Experimental Protocols

Protocol 1: Assay for vir Gene Induction using a Reporter Gene (e.g., GUS)

This protocol allows for the quantitative or qualitative assessment of vir gene induction in response to this compound.

  • Prepare Agrobacterium Culture: Grow the Agrobacterium strain containing a binary vector with a reporter gene (e.g., uidA for GUS) under the control of a vir-inducible promoter overnight in a suitable medium (e.g., YEP) with appropriate antibiotics.

  • Induction:

    • Pellet the overnight culture by centrifugation.

    • Resuspend the bacterial pellet in an induction medium (e.g., AB minimal medium) supplemented with the desired concentration of this compound.[25]

    • Incubate the culture with gentle shaking for several hours (e.g., 6-24 hours) at room temperature.[25]

  • GUS Assay (Histochemical):

    • After induction, co-cultivate the Agrobacterium with plant explants for 2-3 days.[26]

    • Wash the explants to remove excess bacteria.

    • Incubate the explants in a GUS staining solution (containing X-Gluc) at 37°C.[26]

    • Observe for the development of blue color, indicating GUS expression and successful vir gene induction.

  • GUS Assay (Fluorometric/Quantitative):

    • After the induction period, pellet the Agrobacterium cells.

    • Lyse the cells to release the proteins.

    • Perform a fluorometric GUS assay using a substrate like 4-Methylumbelliferyl-β-D-glucuronide (MUG).

    • Measure the fluorescence to quantify the level of GUS activity, which corresponds to the level of vir gene induction.

Protocol 2: General Agrobacterium-Mediated Transformation Protocol

This is a generalized workflow for plant transformation. Specific steps will need to be optimized for the particular plant species and Agrobacterium strain.

  • Prepare Explants: Excise and prepare sterile plant tissues (e.g., leaf discs, cotyledons, calli).

  • Prepare Agrobacterium Inoculum:

    • Grow the desired Agrobacterium strain overnight in liquid medium with appropriate antibiotics.

    • Pellet the bacteria and resuspend them in a liquid co-cultivation medium to the desired optical density (e.g., OD600 of 0.5-1.0).

    • Add this compound to the desired final concentration.

  • Infection: Inoculate the explants with the Agrobacterium suspension for a specific duration (e.g., 10-30 minutes).[26]

  • Co-cultivation: Place the infected explants on a solid co-cultivation medium, often containing this compound, and incubate in the dark for 2-4 days.[26]

  • Decontamination and Selection:

    • Wash the explants with a sterile liquid medium containing an antibiotic (e.g., cefotaxime, timentin) to eliminate the Agrobacterium.

    • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed plant cells.

  • Regeneration and Analysis: Regenerate whole plants from the selected tissues and confirm the presence and expression of the transgene through molecular analyses (e.g., PCR, Southern blot, reporter gene assays).

Visualizations

Vir_Gene_Induction_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium Phenolic_Compounds Phenolic Compounds (e.g., this compound) VirA VirA (Sensor Kinase) Phenolic_Compounds->VirA Binds to VirG VirG (Response Regulator) VirA->VirG Phosphorylation Vir_Genes vir Genes VirG->Vir_Genes Activates Transcription T_DNA_Processing T-DNA Processing and Transfer Vir_Genes->T_DNA_Processing Expression leads to

Caption: this compound signaling pathway for vir gene induction.

Troubleshooting_Workflow Start Low/No Transformation Check_AS_Concentration Optimize this compound Concentration? Start->Check_AS_Concentration Check_pH Verify Medium pH (5.0-5.8)? Check_AS_Concentration->Check_pH No Improvement Success Transformation Successful Check_AS_Concentration->Success Improved Check_Strain Test Different Agrobacterium Strains? Check_pH->Check_Strain No Improvement Check_pH->Success Improved Check_AS_Stock Prepare Fresh This compound Stock? Check_Strain->Check_AS_Stock No Improvement Check_Strain->Success Improved Check_AS_Stock->Success Improved Experimental_Workflow A 1. Prepare Explants C 3. Infection A->C B 2. Prepare Agrobacterium + this compound B->C D 4. Co-cultivation C->D E 5. Decontamination & Selection D->E F 6. Regeneration & Analysis E->F

References

Preventing acetosyringone degradation in tissue culture media during long co-cultivation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of acetosyringone in tissue culture media, a critical factor for successful Agrobacterium-mediated transformation, especially during long co-cultivation periods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial for my experiments?

A1: this compound is a phenolic compound naturally secreted by wounded plant tissues. In genetic transformation, it is a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens.[1] The activation of these genes is essential for the transfer of T-DNA from the bacterium into the plant cell's genome.[2][3] If this compound degrades in your co-cultivation medium, vir gene induction will be suboptimal, leading to significantly lower or no transformation efficiency.[1] In some cases, its absence can also cause necrosis and browning of the plant explants.[4]

Q2: What are the primary factors that cause this compound to degrade in tissue culture media?

A2: The stability of this compound is primarily affected by chemical and physical factors. It is sensitive to high temperatures and should never be autoclaved.[5][6] The pH of the medium also plays a critical role; this compound is most effective in a slightly acidic environment (pH 5.0-5.8).[7][8] Its stability in aqueous solutions like culture media is limited, which is why fresh preparation is frequently recommended.[9]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound powder should be dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mM).[4][5] This stock solution is relatively stable when stored properly. For long-term storage (up to 12 months), it can be kept at 4°C.[10] More diluted solutions should be stored at -20°C for no more than a month.[10][11]

Q4: Can I add this compound to the medium before autoclaving?

A4: No. This compound is heat-sensitive and will be degraded by the high temperatures of autoclaving.[5] It must be filter-sterilized and added to the culture medium after the medium has been autoclaved and has cooled to at least 40-50°C.

Q5: What is the optimal pH and temperature for co-cultivation media containing this compound?

A5: The optimal conditions can be species-dependent, but research indicates that a slightly acidic pH is most effective for vir gene induction.[12] Studies on wheat transformation found that a pH of 5.0 to 5.4, combined with co-cultivation temperatures of 22°C to 25°C, resulted in the highest T-DNA delivery.[7][13] An acidic environment not only promotes vir gene expression but can also help control Agrobacterium overgrowth.[7][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Transformation Efficiency 1. Degraded this compound: The solution was autoclaved, prepared too far in advance, or the stock solution was stored improperly. 2. Suboptimal pH: The pH of the co-cultivation medium is outside the optimal range (5.0-5.8). 3. Incorrect Concentration: The final concentration of this compound is too low or too high for the specific plant species.1. Prepare Fresh Media: Always add filter-sterilized this compound to cooled, autoclaved media immediately before use.[9] Verify that your stock solution is within its shelf life.[10] 2. Adjust and Buffer pH: Measure and adjust the medium's pH to between 5.0 and 5.4 after adding all components, including this compound.[7] 3. Optimize Concentration: Test a range of this compound concentrations (e.g., 100 µM, 200 µM, 400 µM) to determine the optimal level for your specific experimental system.[7][15]
Agrobacterium Overgrowth on Explants 1. High pH: A higher medium pH (e.g., 5.8 or above) can favor bacterial growth over T-DNA transfer. 2. Extended Co-cultivation: A long co-cultivation period can lead to excessive bacterial growth, harming the explants.1. Lower the Medium pH: Using a more acidic co-cultivation medium (pH 5.0-5.4) can help suppress bacterial overgrowth while enhancing transformation.[7] 2. Optimize Co-cultivation Time: Reduce the co-cultivation duration (e.g., from 3 days to 2 days) to limit bacterial proliferation.[7]
Necrosis or Browning of Explants 1. Absence of this compound: Lack of this compound can sometimes lead to tissue death.[4] 2. Oxidative Stress: Wounding of the explants can produce reactive oxygen species (ROS), leading to tissue browning and death.1. Ensure this compound Presence: Verify that this compound was added at an appropriate concentration. 2. Incorporate Antioxidants: Consider adding antioxidants like Lipoic Acid or DTT to the co-cultivation medium to mitigate oxidative damage.[16]

Data Presentation: Effect of Culture Conditions on Transformation

The following table summarizes data from a study on wheat transformation, illustrating how the interplay of this compound concentration, pH, and temperature affects T-DNA delivery, measured by the percentage of embryos expressing the GUS reporter gene.

Table 1: Influence of Co-cultivation Conditions on T-DNA Delivery in Wheat Embryos

pH Temperature (°C) This compound (µM) Embryos with GUS Expression (%)
5.0 22 200 71.6%
5.0 25 400 81.4%
5.4 22 400 ~75.0% (estimated from graph)
5.4 25 400 ~78.0% (estimated from graph)
5.8 22 200 ~30.0% (estimated from graph)
5.8 25 400 ~45.0% (estimated from graph)

(Data adapted from Manfroi et al., 2017)[7][17]

Key Observation: The highest transformation efficiencies were achieved in acidic media (pH 5.0-5.4) at moderate temperatures (22-25°C), with 400 µM this compound generally performing better under these conditions.

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution
  • Materials:

    • This compound (MW: 196.20 g/mol )

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out 19.62 mg of this compound powder.

    • Add the powder to a sterile tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex until the this compound is completely dissolved.

    • Aliquot into smaller, single-use volumes if desired.

    • Store the stock solution at 4°C for long-term use or at -20°C for diluted stocks.[10]

Protocol 2: Preparation of Co-cultivation Medium (1 Liter)
  • Materials:

    • Murashige and Skoog (MS) basal salt medium powder[18]

    • Sucrose

    • Phytoagar (if preparing solid medium)

    • 1 M KOH / 1 M HCl for pH adjustment

    • 100 mM this compound stock solution

    • Sterile filter (0.22 µm)

  • Procedure:

    • Prepare 1 liter of MS medium according to the manufacturer's instructions, including sucrose.

    • If making solid medium, add agar but do not heat yet.

    • Adjust the pH of the medium to 5.0-5.4 using 1 M KOH or 1 M HCl.[7] This is a critical step for both this compound efficacy and controlling bacterial growth.

    • Autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 50°C in a water bath.

    • In a laminar flow hood, add the required volume of your 100 mM this compound stock solution. For a final concentration of 200 µM, add 2 mL of the stock solution to 1 liter of medium.

    • If your this compound stock was not prepared under sterile conditions, filter-sterilize it through a 0.22 µm syringe filter before adding it to the cooled medium.

    • Mix the medium thoroughly by swirling.

    • Pour plates or dispense liquid medium into sterile containers. Use the medium as fresh as possible.[9]

Visualizations

This compound Signaling Pathway in Agrobacterium

AcetosyringoneSignaling AS This compound (from wounded plant cell) VirA VirA (Membrane Receptor) AS->VirA Binds P P VirA->P Autophosphorylation VirG VirG (Response Regulator) VirG_P VirG-P (Active) P->VirG vir_genes vir Box (Promoter Region) VirG_P->vir_genes Binds & Activates vir_expression Expression of vir Genes (T-DNA Processing & Transfer) vir_genes->vir_expression Agro_membrane Agrobacterium Inner Membrane invis1 invis2 invis3

Caption: The VirA/VirG two-component signaling pathway activated by this compound.

Experimental Workflow for Media Preparation

MediaPrepWorkflow start Start prep_ms 1. Prepare MS Basal Medium + Sucrose start->prep_ms adjust_ph 2. Adjust pH to 5.0-5.4 prep_ms->adjust_ph autoclave 3. Autoclave Medium adjust_ph->autoclave cool 4. Cool Medium to ~50°C autoclave->cool add_as 5. Aseptically Add Filter-Sterilized this compound cool->add_as use_media 6. Mix and Use Immediately for Co-cultivation add_as->use_media end End use_media->end

Caption: Workflow for preparing stable this compound-containing co-cultivation media.

References

Addressing the potential toxicity of acetosyringone to plant cells and tissues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of acetosyringone in plant cell and tissue culture, with a specific focus on addressing its potential toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in plant transformation and tissue culture experiments.

Problem Potential Cause Troubleshooting Steps
Low Transformation Efficiency Suboptimal this compound Concentration: Inadequate concentration may not sufficiently induce Agrobacterium virulence genes.1. Optimize the this compound concentration. Start with a range of 100 µM, 200 µM, and 400 µM in your co-cultivation medium.[1] 2. Ensure the pH of the co-cultivation medium is acidic (around 5.0-5.6) to enhance vir gene induction.[1] 3. Pre-incubate Agrobacterium with this compound before co-cultivation with plant explants.
Bacteriostatic Effect of High this compound Concentration: Excessively high concentrations can inhibit the growth of Agrobacterium.1. Reduce the this compound concentration to a previously optimized level (e.g., 100-200 µM). 2. Decrease the co-cultivation duration to minimize bacterial overgrowth.
Tissue Browning and Necrosis Oxidative Stress: Wounding of plant tissues during explant preparation can lead to the production of phenolic compounds, which, when oxidized, cause browning and cell death. This compound itself can be oxidized.[2][3]1. Add antioxidants such as ascorbic acid or L-cysteine to the co-cultivation and regeneration media. 2. Minimize physical damage to the explants during preparation. 3. Use a lower concentration of this compound or reduce the exposure time. 4. Ensure prompt transfer of explants to fresh medium after co-cultivation.
Hypersensitive Response: Plant tissues may mount a defense response to Agrobacterium, leading to localized cell death.[3]1. Optimize the Agrobacterium density; a lower density may reduce the hypersensitive response. 2. Incorporate antioxidants in the media to mitigate oxidative burst associated with the defense response.[3]
Poor Callus Growth and Regeneration Phytotoxic Effects of this compound: Although primarily targeting bacteria, high concentrations or prolonged exposure to this compound can negatively impact plant cell division and differentiation.1. Test a range of this compound concentrations to find the optimal balance between transformation efficiency and plant regeneration. 2. After co-cultivation, ensure thorough washing of the explants to remove residual Agrobacterium and this compound. 3. Transfer explants to a regeneration medium without this compound as soon as possible.
Nutrient Imbalance: The composition of the culture medium may not be optimal for recovery and regeneration after the stress of co-cultivation.1. Ensure the regeneration medium is appropriate for the specific plant species and explant type. 2. Consider a recovery step on a medium without selective agents for a short period before moving to the selection medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in plant transformation?

A1: this compound is a phenolic compound naturally released by wounded plant cells.[4] In the context of Agrobacterium-mediated transformation, it acts as a signaling molecule that induces the virulence (vir) genes of Agrobacterium tumefaciens.[4] This induction is crucial for the processing and transfer of the T-DNA from the bacterium into the plant cell's genome.

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration of this compound can vary depending on the plant species, explant type, and Agrobacterium strain. However, a general starting range is between 100 µM and 400 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Concentrations above the optimum can lead to a decrease in transformation efficiency and may have toxic effects on the plant tissue.

Q3: Can this compound be toxic to plant cells?

A3: While this compound's primary target is the Agrobacterium VirA/VirG two-component system, high concentrations can have indirect toxic effects on plant cells. This is often observed as reduced callus induction, decreased regeneration frequency, and tissue browning or necrosis.[2][3][5] Direct quantitative data on its cytotoxicity (e.g., IC50 values) for plant cells is limited in publicly available literature, as the observed toxicity is often context-dependent on the entire transformation and tissue culture process.

Q4: How can I minimize the potential toxicity of this compound?

A4: To minimize potential toxic effects, you can:

  • Optimize the concentration: Use the lowest effective concentration determined through a dose-response study.

  • Limit exposure time: After the co-cultivation period, thoroughly wash the explants to remove residual this compound.

  • Use antioxidants: Incorporate antioxidants like ascorbic acid or L-cysteine into your media to combat oxidative stress and browning.

  • Optimize culture conditions: Ensure other culture conditions, such as pH and temperature, are optimal for your plant species to enhance its resilience.

Q5: Are there any alternatives to this compound?

A5: Yes, other phenolic compounds and chemicals have been investigated as alternatives to this compound for inducing Agrobacterium virulence. Some of these include:

  • Vanillin and Cinnamic Acid: These have been shown to induce vir genes.

  • Tyrosine: Its structure is similar to phenolic compounds and it has been used to enhance transformation efficiency.[6]

  • Chloroxynil: This has been reported to increase transient transformation efficiency, in some cases at lower concentrations than this compound.

It is important to note that the efficacy and potential toxicity of these alternatives should also be empirically determined for your specific experimental system.

Quantitative Data on this compound Concentration and its Effects

The following table summarizes the effects of different this compound concentrations on transformation and regeneration frequencies as reported in various studies.

Plant SpeciesExplant TypeThis compound Concentration (µM)Effect on Transformation EfficiencyEffect on Regeneration/ViabilityReference
Rice (Oryza sativa)Callus350Highest transformation frequencyNot specified[7][8]
Wheat (Triticum aestivum)Immature Embryos400Increased T-DNA deliveryDecreased explant regeneration capacity
Cotton (Gossypium hirsutum)Apical Shoot10067% higher GUS positive apicesNot specified
Sugarcane (Saccharum officinarum)Callus100Higher transformation efficiencyNot specified[9]
Tibouchina semidecandraShoots and Nodes>75Rarely promoted gene transferNot considered significantly toxic to Agrobacterium up to 200 µM[6]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines a method to quantitatively assess the direct cytotoxic effects of this compound on plant cell suspension cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][11]

Materials:

  • Established plant cell suspension culture

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Liquid culture medium for the plant cells

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Cell Plating: In a sterile 96-well plate, add 100 µL of the plant cell suspension culture to each well.

  • Treatment Application: Prepare serial dilutions of this compound in the liquid culture medium. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 µM). Include a blank (medium only) and a control (cells with medium and DMSO equivalent to the highest this compound concentration).

  • Incubation: Incubate the plate under standard culture conditions for your plant cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours under the same culture conditions, protected from light.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (100% viability). Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Diagram 1: Agrobacterium Virulence Gene Induction Pathway

This diagram illustrates the signaling cascade initiated by this compound, leading to the activation of Agrobacterium virulence genes.

VirGeneInduction cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA_periplasm VirA (Periplasmic Domain) This compound->VirA_periplasm 1. Binds Sugars Sugars ChvE ChvE Sugars->ChvE 2. Binds VirA_membrane VirA (Transmembrane) VirA_periplasm->VirA_membrane ChvE->VirA_periplasm 3. Interacts VirA_kinase VirA (Kinase Domain) VirA_membrane->VirA_kinase VirA_kinase->VirA_kinase VirG VirG VirA_kinase->VirG 5. Phosphorylates VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes 6. Activates Transcription Vir_proteins Vir Proteins vir_genes->Vir_proteins 7. Translation T-DNA Processing & Transfer T-DNA Processing & Transfer Vir_proteins->T-DNA Processing & Transfer

Caption: this compound signaling pathway for Agrobacterium vir gene induction.

Diagram 2: Experimental Workflow for Assessing this compound Toxicity

This workflow outlines the key steps in evaluating the potential toxicity of this compound on plant tissues.

ToxicityWorkflow cluster_assessment Toxicity Assessment start Start explant_prep Explant Preparation (e.g., leaf discs, callus) start->explant_prep treatment Treatment with Varying This compound Concentrations explant_prep->treatment incubation Incubation (Defined Period) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, FDA) incubation->viability_assay visual_obs Visual Observation (Necrosis, Browning) incubation->visual_obs regeneration_freq Regeneration Frequency Assessment incubation->regeneration_freq data_analysis Data Analysis (IC50, Statistical Tests) viability_assay->data_analysis visual_obs->data_analysis regeneration_freq->data_analysis conclusion Conclusion on Toxic Concentration Range data_analysis->conclusion

Caption: Workflow for evaluating this compound toxicity in plant tissues.

References

Technical Support Center: Optimizing Acetosyringone Treatment for vir Gene Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of acetosyringone (AS) treatment to achieve maximal vir gene induction in Agrobacterium tumefaciens. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in Agrobacterium-mediated transformation?

A1: this compound is a phenolic compound naturally released by wounded plant tissues. It acts as a potent signaling molecule that induces the expression of virulence (vir) genes in Agrobacterium tumefaciens.[1][2] The activation of these vir genes is essential for the processing and transfer of the T-DNA from the bacterial Ti plasmid into the plant cell genome.[1][3]

Q2: What is the generally recommended duration for this compound treatment?

A2: The optimal duration for this compound treatment can vary depending on the Agrobacterium strain, the plant species being transformed, and other experimental conditions. However, studies have shown that a longer induction period, such as 14-24 hours, can lead to a significantly higher accumulation of T-strands within the Agrobacterium cells, which can improve transformation efficiency.[1][4] Some protocols suggest a shorter incubation of 2 to 6 hours immediately prior to infection.[5][6]

Q3: Does the concentration of this compound affect vir gene induction?

A3: Yes, the concentration of this compound is a critical factor. Concentrations typically range from 100 µM to 400 µM.[2][4][5][7] While higher concentrations can enhance vir gene expression, excessively high levels may inhibit bacterial growth.[8] The optimal concentration should be determined empirically for your specific experimental system.

Q4: Are there other factors that can influence the efficiency of this compound-mediated vir gene induction?

A4: Several factors can synergistically enhance vir gene induction. These include:

  • pH: An acidic environment, typically a pH below 6.0, is crucial for efficient induction.[9][10][11] Optimal induction has been observed at a pH below 5.2.[9][12]

  • Temperature: Induction is generally more effective at temperatures below 30°C, with room temperature often being recommended.[4][10]

  • Sugars: Monosaccharides like glucose can enhance the sensitivity of the VirA receptor to this compound, leading to a higher level of vir gene expression, especially at limiting this compound concentrations.[13][14][15]

  • Opines: Certain opines can further stimulate the induction of vir genes in the presence of this compound.[16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no vir gene induction/ T-DNA transfer Inappropriate this compound treatment duration.Optimize the incubation time with this compound. While shorter times can be effective, try extending the induction period to 14-24 hours to maximize T-strand accumulation.[1][4]
Suboptimal pH of the induction or co-cultivation medium.Ensure the pH of your induction medium is acidic, ideally between 5.0 and 5.6.[7][9][11] vir gene induction is significantly reduced at a pH greater than 6.5.[10]
Incorrect this compound concentration.Titrate the this compound concentration, typically within the range of 100 µM to 200 µM.[2][4][5][17]
Inappropriate incubation temperature.Incubate the Agrobacterium with this compound at room temperature (around 25°C) rather than the optimal growth temperature of 28-30°C.[4][10]
Absence of supplementary inducers.Consider adding monosaccharides (e.g., glucose) to your induction medium to enhance the response to this compound.[13][15]
Agrobacterium overgrowth during co-cultivation Co-cultivation period is too long.Reduce the co-cultivation duration. While longer periods can increase transformation, they also risk bacterial overgrowth, which can be detrimental to the plant tissue.[2] A 2-3 day period is common.
High bacterial density.Adjust the optical density (OD) of the Agrobacterium suspension used for infection to an appropriate level (e.g., OD600 of 0.6-1.0).[1]
Suboptimal co-cultivation temperature.Lowering the co-cultivation temperature after the first day may help control bacterial overgrowth.[7]
Inconsistent transformation efficiency Variability in the age or physiological state of Agrobacterium culture.Use freshly grown, late-log phase Agrobacterium cultures for induction to ensure a uniform and active bacterial population.[4]
Variability in the quality of plant explants.Use healthy, actively growing plant tissues for transformation, as the release of phenolic compounds like this compound is associated with wounding.

Data Summary

The following table summarizes the effect of this compound treatment duration on T-DNA transfer, as demonstrated by GUS transcript levels in rice calli.

This compound Induction Time (hours)Relative GUS Transcript Level (Fold Change from 3h)Significance (p-value vs 3h)
31.0-
9~1.5Not specified
24~3.5p = 0.002

Data adapted from a study on large T-DNA molecule transfer to rice callus, indicating that a 24-hour induction period significantly increases T-DNA transfer compared to shorter durations.[1]

Experimental Protocols

Standard Protocol for this compound-Mediated vir Gene Induction

This protocol provides a general framework for inducing vir genes in Agrobacterium tumefaciens using this compound prior to plant transformation.

Materials:

  • Agrobacterium tumefaciens strain carrying the desired binary vector.

  • Rich medium (e.g., YEP or LB) with appropriate antibiotics.

  • Minimal medium (e.g., AB medium).

  • Induction medium (e.g., AB salts, MES buffer pH 5.6, glucose, this compound).

  • Spectrophotometer.

  • Shaking incubator.

  • Centrifuge.

Procedure:

  • Primary Culture: Inoculate a single colony of Agrobacterium into 5 mL of rich medium containing the appropriate antibiotics. Grow overnight at 28-30°C with shaking until the culture is saturated.[4]

  • Secondary Culture: Dilute the overnight culture into a larger volume of minimal medium. Grow overnight at 28-30°C until the culture reaches the late-log phase (e.g., an OD600 of approximately 1.0-1.5).[4][5]

  • Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 10 minutes).[5]

  • Resuspension and Induction: Discard the supernatant and resuspend the bacterial pellet in the induction medium containing this compound (final concentration typically 100-200 µM).[1][5] Adjust the cell density to the desired OD600 (e.g., 0.6).[1]

  • Incubation: Incubate the bacterial suspension at room temperature (around 25°C) with gentle shaking for the desired duration (e.g., 6 to 24 hours).[4][6]

  • Infection: The induced Agrobacterium culture is now ready to be used for plant transformation.

Visualizations

vir_gene_induction_pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound (AS) & Sugars VirA VirA (Sensor Kinase) This compound->VirA Signal Perception VirA_P VirA-P VirA->VirA_P Autophosphorylation VirG VirG (Response Regulator) VirG_P VirG-P VirA_P->VirG Phosphotransfer vir_operon vir Operon VirG_P->vir_operon Transcriptional Activation Vir_proteins Virulence Proteins vir_operon->Vir_proteins Translation

Caption: Signaling pathway of vir gene induction by this compound.

experimental_workflow start Start culture_growth 1. Agrobacterium Culture Growth (Primary and Secondary) start->culture_growth cell_harvest 2. Harvest Late-Log Phase Cells (Centrifugation) culture_growth->cell_harvest induction 3. Resuspend in Induction Medium (with this compound) cell_harvest->induction incubation 4. Incubate for Optimal Duration (e.g., 6-24h at RT) induction->incubation transformation 5. Co-cultivate with Plant Explants incubation->transformation end End transformation->end

Caption: General workflow for this compound induction.

References

How to handle acetosyringone precipitation in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetosyringone stock solutions.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound stock solution has precipitated.

This guide will help you identify the cause of precipitation and provide solutions to resolve the issue.

Question 1: What solvent are you using and at what temperature are you storing your stock solution?

The choice of solvent and storage temperature are critical factors in preventing this compound precipitation.

  • Observation: Precipitation is observed when storing a DMSO-based this compound stock solution at -20°C.

  • Probable Cause: DMSO solidifies at temperatures below 18.5°C. Storing a DMSO-based solution at -20°C will cause the solvent itself to freeze, leading to the precipitation of the solute.[1]

  • Solution:

    • Store DMSO-based this compound stock solutions at 4°C or room temperature.[1][2]

    • If you need to store at -20°C, consider using ethanol as the solvent.[1]

  • Observation: Precipitation occurs when adding a DMSO or ethanol-based this compound stock solution to a hot autoclaved medium.

  • Probable Cause: Adding the stock solution to a medium that is too hot (e.g., 50-60°C) can cause localized concentration changes and lead to precipitation.[3]

  • Solution: Allow the autoclaved medium to cool to a lower temperature (less than 40°C) before adding the this compound stock solution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4] It is only slightly soluble in water.[5][6]

Q2: What are the solubility limits of this compound in common solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMSO~20 mg/mL[4], 39 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[4]
Ethanol~2 mg/mL[4], 39 mg/mL[7]
PBS (pH 7.2)~0.5 mg/mL[4]
Water4 mg/mL[7], Slightly soluble[5]

Q3: How should I store my this compound stock solution?

A3: The storage conditions depend on the solvent used:

  • DMSO-based stocks: Store at 4°C or room temperature to avoid freezing the solvent.[1][2] Concentrated stocks in DMSO can be stable for up to 12 months at room temperature or 4°C.[8]

  • Ethanol-based stocks: Can be stored at -20°C. If precipitation occurs upon freezing, it can often be redissolved by bringing the solution to room temperature and vortexing.[3]

  • Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Q4: Can I autoclave this compound with my culture medium?

A4: No, it is not advisable to autoclave this compound.[9] It should be filter-sterilized and added to the autoclaved medium after it has cooled down.[2][10]

Q5: My this compound precipitated after adding it to my culture medium. What could be the cause?

A5: Several factors could cause this:

  • High temperature of the medium: Adding the stock to a medium that is too hot can cause precipitation.[3]

  • Gelling agent: Certain gelling agents can interact with organic compounds and cause them to precipitate.[3]

  • Final concentration: Exceeding the solubility limit of this compound in the final aqueous medium can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 196.2 g/mol )

  • Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 19.62 mg of this compound.

  • Dissolve the this compound in approximately 800 µL of DMSO in a sterile microcentrifuge tube.

  • Once fully dissolved, bring the final volume to 1 mL with DMSO.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Store the stock solution at 4°C for up to 3 months.[2]

Protocol 2: Preparation of a 200 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (MW: 196.2 g/mol )

  • Absolute Ethanol

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 39.24 mg of this compound.

  • Add 1 to 5 mL of 96% ethanol to the this compound and vortex until dissolved.[3]

  • Adjust the final volume to 10 mL with sterile distilled water if a lower ethanol concentration is desired in the final stock, though this may reduce stability.[3] For a pure ethanol stock, dissolve the this compound in 1 mL of absolute ethanol.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Store the stock solution at -20°C. If precipitation occurs, warm to room temperature and vortex to redissolve before use.[3]

Visualizations

VirA_VirG_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound (AS) VirA VirA (Sensor Kinase) This compound->VirA senses Sugars Sugars ChvE ChvE Sugars->ChvE binds VirA->VirA autophosphorylation VirG VirG (Response Regulator) VirA->VirG phosphorylates ChvE->VirA enhances signaling VirG_P VirG-P VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes activates transcription T_DNA_transfer T-DNA Transfer vir_genes->T_DNA_transfer mediates Logical_Relationship_Solubility This compound This compound solubility Solubility This compound->solubility solvent Solvent Choice solubility->solvent temperature Temperature solubility->temperature concentration Concentration solubility->concentration organic_solvents Organic Solvents (DMSO, Ethanol, DMF) solvent->organic_solvents aqueous_solvents Aqueous Solvents (Water, PBS) solvent->aqueous_solvents precipitation Precipitation Risk temperature->precipitation (if DMSO is frozen) concentration->precipitation (if too high) high_solubility High Solubility organic_solvents->high_solubility low_solubility Low Solubility aqueous_solvents->low_solubility stable_stock Stable Stock Solution high_solubility->stable_stock low_solubility->precipitation

References

The impact of different solvents on acetosyringone stability and activity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of acetosyringone, with a focus on the impact of different solvents on its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in research?

A1: this compound is a phenolic compound naturally secreted by wounded plant tissues. In molecular biology and plant biotechnology, its primary role is to induce the expression of virulence (vir) genes in Agrobacterium tumefaciens. This induction is a critical step for the transfer of T-DNA from the bacterium to the plant genome during genetic transformation experiments.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is poorly soluble in water. The most commonly used and effective solvents are dimethyl sulfoxide (DMSO) and ethanol. Dimethylformamide (DMF) is also a suitable solvent.

Q3: What is the recommended storage condition for an this compound stock solution?

A3: For long-term storage (months to over a year), it is recommended to store this compound stock solutions, typically prepared in DMSO, at -20°C. For short-term storage (days to weeks), 4°C is acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I autoclave my media with this compound?

A4: No, this compound should not be autoclaved as it is heat-sensitive and will degrade. It should be filter-sterilized and added to the autoclaved medium after it has cooled to below 50°C.

Q5: What is the typical working concentration of this compound in Agrobacterium co-cultivation media?

A5: The optimal concentration can vary depending on the plant species and experimental conditions, but a general range is between 100 µM and 400 µM. It is always recommended to optimize the concentration for your specific application.

Troubleshooting Guide

Issue 1: My this compound solution has precipitated after being stored at -20°C.

  • Question: I prepared a stock solution of this compound in DMSO and stored it at -20°C. Now I see precipitates. Is the solution still usable?

  • Answer: This is a common issue. The "precipitate" you are observing is likely solidified DMSO, as its freezing point is around 18.5°C. Gently warm the vial to room temperature and vortex until the solution is clear. This should redissolve the this compound without compromising its activity. However, if you have diluted your this compound in a mixed solvent (e.g., with water), the this compound itself may have precipitated. In this case, attempting to redissolve it by warming may not be effective, and it is recommended to prepare a fresh solution.

Issue 2: A white precipitate forms when I add my this compound stock solution to my aqueous culture medium.

  • Question: When I add my DMSO stock of this compound to my MS medium, the solution turns cloudy or a white precipitate forms. What is causing this and how can I prevent it?

  • Answer: This is likely due to the low solubility of this compound in aqueous solutions. Here are a few causes and solutions:

    • Temperature Shock: Adding cold stock solution to a much warmer medium, or vice-versa, can cause precipitation. Ensure both the stock solution and the medium are at room temperature before mixing.

    • Exceeding Solubility: The final concentration of DMSO in your medium should be kept low (typically <0.5% v/v) to avoid toxicity and solubility issues. If you are adding a large volume of a dilute stock, you may be exceeding the aqueous solubility of this compound. Prepare a more concentrated stock solution so that a smaller volume is needed.

    • Medium Temperature: Do not add this compound to hot media. Wait until the autoclaved medium has cooled to at least 50°C before adding your filter-sterilized stock solution.

Issue 3: I am observing low or no Agrobacterium-mediated transformation efficiency.

  • Question: My transformation experiments are failing or have very low efficiency. Could my this compound be the problem?

  • Answer: Yes, the stability and activity of this compound are critical. Consider the following:

    • Stock Solution Age and Storage: If your stock solution is old or has been stored improperly (e.g., at room temperature for an extended period, exposed to light), the this compound may have degraded. It is recommended to use a stock solution that is less than a year old and has been stored correctly. Some sources suggest that dilute stocks should be stored at -20°C for no more than a month.[1]

    • Activity Verification: The biological activity of your this compound can be tested using a vir gene induction assay, such as a GUS reporter assay (see Experimental Protocols section).

    • pH of the Medium: The pH of the co-cultivation medium can influence this compound activity. An acidic pH (around 5.0-5.8) is generally favorable for vir gene induction.[2]

    • Pre-induction of Agrobacterium: Incubating your Agrobacterium culture with this compound for a few hours prior to co-cultivation with plant explants can significantly increase transformation efficiency.

Data Presentation: Solvent and Storage Impact on this compound

While specific quantitative studies on the long-term stability of this compound in various solvents are limited in publicly available literature, the following table summarizes solubility and best-practice stability information based on experimental use and product information sheets.

SolventSolubilityRecommended Storage TemperatureReported Shelf-Life of Stock SolutionKey Considerations
DMSO ~20 mg/mL[3]-20°C (long-term), 4°C (short-term)>2 years at -20°C[4], up to 12 months at 4°C or RT[1]May solidify at -20°C; warm to RT to redissolve.[5]
Ethanol ~2 mg/mL[3]-20°CLess documented than DMSO, but considered stable.Lower solubility than DMSO. Ensure it is fully dissolved.
DMF ~20 mg/mL[3]-20°CNot well-documented, but expected to be stable.Use in a fume hood due to toxicity.
Aqueous Buffer (e.g., PBS) ~0.5 mg/mL[3]4°CNot recommended for more than one day.[3]Very low solubility. Prepare fresh before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound (MW: 196.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 19.62 mg of this compound powder.

  • Add the powder to a sterile tube.

  • Add 500 µL of anhydrous DMSO to the tube.

  • Vortex until the this compound is completely dissolved.

  • Bring the final volume to 1 mL with DMSO.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 50 µL aliquots).

  • Label the tubes clearly with the name, concentration, and date.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assay for this compound Activity using a virB::uidA Reporter Strain

This protocol assesses the ability of an this compound solution to induce the expression of Agrobacterium vir genes, using a strain that contains a fusion of the virB promoter to the uidA (GUS) reporter gene.

Materials:

  • Agrobacterium tumefaciens strain carrying a virB::uidA reporter construct (e.g., on a Ti plasmid).

  • Induction medium (e.g., AB-MES medium, pH 5.6).

  • This compound solution to be tested.

  • Control this compound solution of known activity.

  • GUS histochemical staining solution (X-Gluc).

  • 70% Ethanol.

Procedure:

  • Grow the Agrobacterium reporter strain overnight in a suitable rich medium (e.g., YEP) with appropriate antibiotics at 28-30°C.

  • Inoculate the overnight culture into induction medium to an OD600 of ~0.1.

  • Divide the culture into three tubes:

    • Negative Control: No this compound.

    • Test Sample: Add the this compound solution to be tested to a final concentration of 200 µM.

    • Positive Control: Add the known-activity this compound to a final concentration of 200 µM.

  • Incubate the cultures at room temperature with gentle shaking for 14-24 hours.

  • After incubation, pellet a small volume of cells from each culture by centrifugation.

  • Resuspend the pellets in GUS staining solution (X-Gluc).

  • Incubate at 37°C for 1-24 hours.

  • Observation: A blue color will develop in samples where the virB promoter was induced, leading to GUS expression. The intensity of the blue color is proportional to the activity of the this compound. The test sample should be comparable to the positive control for confirmation of activity.

Mandatory Visualizations

Acetosyringone_Signaling_Pathway cluster_membrane Agrobacterium Inner Membrane AS This compound (from wounded plant cell) VirA_out Periplasmic Domain AS->VirA_out 1. Binding VirA_in VirA (Kinase Domain) VirA_out->VirA_in dummy1 VirA_in->dummy1 VirG VirG (Response Regulator) dummy2 VirG->dummy2 P P P->VirG 3. Phosphotransfer P2 P vir_genes vir Box (Promoter Region) P2->vir_genes 4. Binds Promoter Vir_proteins Virulence Proteins (T-DNA Transfer) vir_genes->Vir_proteins 5. Transcription & Translation dummy1->P 2. Autophosphorylation dummy2->P2

Caption: VirA/VirG two-component signaling pathway activated by this compound.

Experimental_Workflow start Start: Prepare Solutions prep_as 1. Prepare this compound Stock Solution (e.g., 100mM in DMSO) start->prep_as prep_agro 2. Culture Agrobacterium Reporter Strain start->prep_agro induction 3. Induce Cultures with Test & Control this compound prep_as->induction prep_agro->induction incubation 4. Incubate for 14-24h induction->incubation assay 5. Perform GUS Assay (Histochemical or Fluorometric) incubation->assay analysis 6. Analyze Results assay->analysis end End: Confirm Activity analysis->end

Caption: Workflow for assessing this compound activity using a GUS reporter assay.

References

Strategies for improving T-DNA delivery in the presence of acetosyringone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving T-DNA delivery in the presence of acetosyringone. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Agrobacterium-mediated transformation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in Agrobacterium-mediated T-DNA delivery?

A1: this compound is a phenolic compound naturally released by wounded plant tissues.[1] It acts as a crucial signaling molecule that induces the expression of virulence (vir) genes in Agrobacterium tumefaciens.[2][3] The vir genes are essential for the processing and transfer of the T-DNA from the bacterium into the plant cell's genome.[4][5] Specifically, this compound is recognized by the VirA/VirG two-component system on the Agrobacterium Ti plasmid, which triggers a phosphorylation cascade leading to the activation of other vir genes.[2][3]

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration of this compound can vary depending on the plant species, the Agrobacterium strain, and the specific experimental conditions. However, a general starting point is typically between 100 µM and 200 µM.[6][7] Concentrations above 200 µM may not necessarily increase transformation efficiency and can sometimes have a negative effect.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Increasing the this compound concentration up to 200 µM has been shown to improve transformation efficiency by enhancing the bacterium's ability to detect wounded plant cells.[8] For some applications, concentrations as high as 400 μM have been used successfully.[9]

Q3: Can other factors influence the effectiveness of this compound?

A3: Yes, several factors can influence the effectiveness of this compound. These include:

  • pH: An acidic environment (pH 5.0-5.6) generally enhances vir gene induction by this compound.[9][10]

  • Temperature: Co-cultivation temperatures between 22°C and 25°C are often optimal for T-DNA delivery when using this compound.[9]

  • Sugars: The presence of certain sugars, like glucose, can enhance the sensitivity of the VirA/VirG system to this compound.[11]

  • Explant Type and Wounding: The type of plant tissue used as an explant and the extent of wounding can affect the natural production of phenolic compounds and the accessibility of plant cells to Agrobacterium.[12][13]

Q4: Are there any alternatives to this compound?

A4: While this compound is the most commonly used inducer, other related phenolic compounds can also activate the vir genes. These include hydroxythis compound, vanillin, and cinnamic acid.[2][14] However, this compound is generally considered one of the most potent inducers.[2]

Troubleshooting Guide

Problem 1: Low or no T-DNA delivery despite using this compound.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with this compound concentrations ranging from 50 µM to 400 µM to determine the optimal concentration for your specific plant species and Agrobacterium strain.[8][9]
Incorrect pH of Co-cultivation Media Adjust the pH of your co-cultivation media to be slightly acidic, typically between 5.0 and 5.6.[9][10]
Inappropriate Co-cultivation Temperature Optimize the co-cultivation temperature. Test a range from 22°C to 28°C.[8][9]
Insufficient vir Gene Induction Time Pre-incubate the Agrobacterium culture with this compound for a few hours (e.g., 2-6 hours) before co-cultivation with plant explants to ensure full induction of the vir genes.[15][16]
Poor Explant Health or Wounding Use healthy, actively growing plant tissue for explants. Ensure sufficient but not excessive wounding to promote this compound production and bacterial entry.[12][13]
Agrobacterium Strain Incompatibility Different Agrobacterium strains have varying levels of virulence and host ranges.[14] Consider testing different strains (e.g., LBA4404, EHA105, GV3101).

Problem 2: Agrobacterium overgrowth on explants.

Possible Cause Troubleshooting Step
High Agrobacterium Density Reduce the optical density (OD) of the Agrobacterium suspension used for inoculation. An OD600 of 0.5 to 0.8 is a common starting point.[17] Higher densities can lead to decreased transformation efficiencies due to excessive infection.[8]
Extended Co-cultivation Period Shorten the co-cultivation duration. While 2-3 days is typical, reducing it to 1-2 days may help control bacterial overgrowth.[9]
Ineffective Antibiotics for Bacterial Elimination After co-cultivation, use an appropriate antibiotic (e.g., cefotaxime, timentin) at an effective concentration in the subsequent culture media to eliminate the Agrobacterium.[7][12]
High Temperature During Co-cultivation Higher temperatures can promote bacterial growth. Consider lowering the co-cultivation temperature slightly, for instance, by decreasing it after the first day.[9]

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Transformation Efficiency in Different Plant Species.

Plant SpeciesAgrobacterium StrainExplant TypeThis compound (µM)Transformation Efficiency (%)Reference
WheatAGL1Immature Embryos2000.3 - 3.3[18]
PoplarNot SpecifiedNot Specified200Significantly Improved[8]
SoybeanNot SpecifiedInfected Explants200Optimal[6]
Vigna radiataLBA4404Cotyledonary Node100Best Regeneration Response[7]
Withania somniferaA. rhizogenesStem Explants20074.51[19]
WheatNot SpecifiedImmature Embryos40081 (GUS+ embryos)[9]
'Carrizo' citrangeNot SpecifiedEpicotyl Segments10030.4[15]
Tamarix hispidaNot SpecifiedNot Specified120Significantly Improved[5]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium for Co-cultivation with this compound Induction

  • Culture Agrobacterium : Streak the desired Agrobacterium strain containing the binary vector on a YEP agar plate with the appropriate antibiotics and incubate at 28°C for 2 days.

  • Inoculate Liquid Culture : Inoculate a single colony into 5 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

  • Grow to Log Phase : The next day, inoculate a larger volume of induction medium (e.g., 50 mL) with the overnight culture to an initial OD600 of ~0.1. Grow at 28°C with shaking until the culture reaches the mid-log phase (OD600 of 0.6-0.8).

  • Prepare Induction Medium : The induction medium should have a slightly acidic pH (e.g., 5.6) and can be supplemented with sugars like glucose.[11]

  • Harvest and Resuspend Bacteria : Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min).[20]

  • Induce with this compound : Discard the supernatant and resuspend the bacterial pellet in the infiltration or co-cultivation medium containing the optimized concentration of this compound (e.g., 100-200 µM).[21]

  • Incubate for Induction : Incubate the resuspended culture at room temperature for 2-6 hours with gentle shaking to allow for vir gene induction.[15][16]

  • Adjust Final Density : Adjust the final optical density of the bacterial suspension to the desired concentration (e.g., OD600 of 0.5-0.8) with the infiltration/co-cultivation medium before using it to infect the plant explants.[17]

Protocol 2: Agroinfiltration of Nicotiana benthamiana Leaves

  • Prepare Infiltration Buffer : Prepare an infiltration buffer consisting of 10 mM MES (pH 5.6), 10 mM MgCl2, and 150-200 µM this compound.[21][22]

  • Prepare Agrobacterium : Grow and prepare the Agrobacterium culture as described in Protocol 1.

  • Resuspend in Infiltration Buffer : After centrifugation, resuspend the bacterial pellet in the infiltration buffer to a final OD600 of 0.5-1.0.

  • Incubate : Let the bacterial suspension stand at room temperature for at least 2-3 hours to induce the vir genes.[17]

  • Infiltrate Leaves : Use a needleless syringe to gently infiltrate the abaxial side of young, fully expanded leaves of 4- to 5-week-old N. benthamiana plants.

  • Post-Infiltration Care : Keep the infiltrated plants under low light conditions for 24-48 hours to allow for efficient T-DNA transfer and expression.

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA VirA (Sensor Kinase) This compound->VirA 1. Binds to VirA->VirA VirG VirG (Response Regulator) VirA->VirG 3. Phosphorylates VirG_P VirG-P VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes 4. Activates Transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Leads to

Caption: this compound signaling pathway in Agrobacterium.

TDNA_Delivery_Workflow Agro_Culture 1. Grow Agrobacterium Culture (OD600 0.6-0.8) Centrifugation 2. Harvest Bacteria (Centrifugation) Agro_Culture->Centrifugation Resuspension 3. Resuspend in Induction Medium with this compound Centrifugation->Resuspension Induction 4. Incubate for vir Gene Induction (2-6 hours) Resuspension->Induction Infection 5. Co-cultivate with Plant Explants (1-3 days) Induction->Infection Decontamination 6. Eliminate Agrobacterium (Antibiotics) Infection->Decontamination Selection 7. Select for Transformed Cells (Selection Agent) Decontamination->Selection Regeneration 8. Regenerate Transgenic Plants Selection->Regeneration

Caption: General workflow for Agrobacterium-mediated transformation.

References

Troubleshooting inconsistent results in acetosyringone-mediated transformation experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetosyringone-mediated Agrobacterium transformation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in Agrobacterium-mediated transformation?

A1: this compound is a phenolic compound naturally released by wounded plant tissues. It acts as a potent signaling molecule that induces the expression of virulence (vir) genes located on the Agrobacterium Ti (tumor-inducing) plasmid.[1][2][3] This induction is crucial for the processing and transfer of the T-DNA (transfer DNA) segment from the bacterium into the plant cell's genome.[1][4][5] The VirA/VirG two-component system in Agrobacterium directly senses this compound, initiating a phosphorylation cascade that activates the transcription of other vir genes.[4][6]

Q2: Is this compound always necessary for successful transformation?

A2: While not strictly essential in all cases, as wounding plant tissue can naturally release sufficient phenolic compounds, the addition of exogenous this compound is highly recommended and widely practiced to enhance transformation efficiency.[7] For many plant species, especially monocots which may not produce sufficient amounts of vir-inducing compounds, adding this compound to the co-cultivation media is critical for achieving a high transformation frequency.[3][7]

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution should be filter-sterilized and can be stored at -20°C for several months. It is important to note that this compound can degrade over time, especially when exposed to light and high temperatures. Always use a freshly thawed aliquot for your experiments and avoid repeated freeze-thaw cycles.

Q4: Can other compounds be used to induce vir gene expression?

A4: Yes, other phenolic compounds related to this compound, such as hydroxythis compound and syringealdehyde, can also induce vir gene expression.[4][8] Additionally, certain sugars like glucose, galactose, and arabinose can act synergistically with low concentrations of this compound to enhance vir gene induction.[2][9]

Troubleshooting Guide

Issue 1: Low or No Transformation Efficiency
Possible Cause Troubleshooting Step Explanation
Suboptimal this compound ConcentrationOptimize the this compound concentration in your pre-induction and co-cultivation media. A common starting range is 100-400 µM.[10][11][12]The optimal concentration can vary significantly between plant species and even genotypes.[13] A concentration that is too low may not sufficiently induce vir gene expression, while an excessively high concentration can be toxic to plant tissues.
Incorrect pH of the MediumAdjust the pH of your co-cultivation medium to be slightly acidic, typically between 5.0 and 5.8.[11]An acidic environment is one of the key signals, along with phenolics and sugars, that promotes vir gene induction.[4][11]
Inadequate Co-cultivation Time or TemperatureOptimize the duration and temperature of the co-cultivation step. A common duration is 2-3 days at a temperature between 22-25°C.[10][11]Sufficient time is required for vir gene induction, T-DNA processing, and transfer. However, prolonged co-cultivation can lead to bacterial overgrowth.[2] Temperature also plays a role in the efficiency of T-pilus formation.[11]
Degraded this compound StockPrepare a fresh stock solution of this compound.This compound can degrade, losing its activity. Using a fresh, properly stored stock is crucial for consistent results.
Agrobacterium Strain IncompatibilityTest different Agrobacterium strains.Some plant species are more amenable to transformation by specific Agrobacterium strains.
Issue 2: Inconsistent Transformation Results Between Experiments
Possible Cause Troubleshooting Step Explanation
Variability in this compound ActivityEnsure consistent preparation and storage of your this compound stock solution. Use a fresh aliquot for each experiment.Inconsistent handling of the this compound stock can lead to variations in its effective concentration.
Differences in Explant Quality and WoundingStandardize the age, source, and wounding method of your plant explants. Pre-culturing explants for 2-3 days prior to inoculation can enhance competency.[10]The physiological state of the plant tissue and the extent of wounding can affect the production of natural phenolic inducers and the susceptibility of cells to Agrobacterium infection.
Fluctuations in Co-cultivation ConditionsMaintain strict control over the pH, temperature, and duration of the co-cultivation step.Even minor variations in these parameters can significantly impact the efficiency of vir gene induction and T-DNA transfer.[11]
Agrobacterium Culture Age and DensityUse a fresh, actively growing Agrobacterium culture at a consistent optical density (OD) for infection.The growth phase of the bacteria affects their virulence and transformation capability.
Issue 3: Agrobacterium Overgrowth and Explant Necrosis
Possible Cause Troubleshooting Step Explanation
Excessive Co-cultivation DurationReduce the co-cultivation period. A duration of 2 days is often optimal.[2][10]While a certain co-cultivation time is necessary, extended periods can allow the bacteria to multiply excessively, leading to competition for nutrients and the production of toxic byproducts that harm the plant tissue.[2]
High Agrobacterium ConcentrationOptimize the optical density (OD) of the bacterial suspension used for inoculation.A lower bacterial density may be sufficient for transformation while minimizing the risk of overgrowth.
Ineffective Antibiotic Selection Post-Co-cultivationEnsure the correct antibiotic at an effective concentration is used to eliminate Agrobacterium after co-cultivation.Incomplete removal of the bacteria will lead to their continued growth and potential damage to the regenerating plant tissues.

Data and Protocols

Table 1: Recommended this compound Concentrations for Various Plant Species
Plant SpeciesExplant TypeThis compound Concentration (µM)Reference
Vigna radiata (Greengram)Cotyledonary Node100[10]
Citrus 'Carrizo' citrangeEpicotyl Segments100[14][15]
Populus deltoidesLeaf Explants200[16]
CottonApical ShootNot specified, but inclusion improved efficiency by 67%[2]
Wheat (Brazilian genotypes)Immature Embryos400[11]
Dendrobium lasiantheraProtocorm100[17]
Oxalis triangularisLeaf Discs200[12]
Experimental Protocol: Pre-induction of Agrobacterium with this compound

This protocol is a general guideline and may require optimization for specific plant species and Agrobacterium strains.

  • Culture Preparation: Inoculate a single colony of your Agrobacterium strain containing the binary vector into a liquid medium (e.g., YEP or LB) with appropriate antibiotics. Grow the culture overnight at 28°C with shaking.

  • Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 5000 rpm for 10-15 minutes).[14]

  • Resuspension and Induction: Discard the supernatant and resuspend the bacterial pellet in an induction medium (e.g., 1/10 MS medium, pH 5.6) supplemented with this compound to a final concentration of 100-200 µM.[14][16]

  • Incubation: Incubate the resuspended Agrobacterium culture at 25°C with gentle shaking for 2-6 hours immediately before infecting the plant explants.[14][16] This pre-incubation step allows for the induction of vir genes prior to contact with the plant tissue, which can significantly increase transformation efficiency.[14]

Visual Guides

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA Periplasmic Domain VirA Kinase Domain This compound->VirA:pd 1. Binds Sugars Sugars ChvE ChvE Sugars->ChvE 2. Binds ChvE->VirA:pd 3. Interacts VirA:kd->VirA:kd VirG VirG VirA:kd->VirG 5. Phosphorylates VirG_P VirG-P VirG->VirG_P vir_genes vir Gene Promoters VirG_P->vir_genes 6. Activates Transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing

Caption: this compound signaling pathway for vir gene induction in Agrobacterium.

Transformation_Workflow A 1. Agrobacterium Culture (with binary vector) B 2. Pre-induction (with this compound) A->B D 4. Co-cultivation (Agrobacterium + Explant + This compound) B->D C 3. Explant Preparation (Wounding) C->D E 5. Elimination of Agrobacterium (Antibiotics) D->E F 6. Selection of Transformants (Selection Agent) E->F G 7. Regeneration of Plantlets F->G H 8. Molecular Analysis (PCR, Southern Blot) G->H

Caption: General workflow for this compound-mediated Agrobacterium transformation.

Troubleshooting_Logic Start Inconsistent/Low Transformation Efficiency Check_AS Check this compound? (Concentration, Age) Start->Check_AS Check_Conditions Check Co-cultivation? (pH, Temp, Duration) Start->Check_Conditions Check_Explant Check Explant Quality? Start->Check_Explant Check_Agro Check Agrobacterium? (Strain, Density) Start->Check_Agro Optimize_AS Optimize AS Concentration (100-400 µM) Check_AS->Optimize_AS Issue Found Optimize_Conditions Optimize pH (5.0-5.8) Optimize Temp (22-25°C) Optimize Duration (2-3 days) Check_Conditions->Optimize_Conditions Issue Found Standardize_Explant Standardize Explant Source & Wounding Check_Explant->Standardize_Explant Issue Found Optimize_Agro Test Different Strains Optimize OD Check_Agro->Optimize_Agro Issue Found Success Improved Efficiency Optimize_AS->Success Optimize_Conditions->Success Standardize_Explant->Success Optimize_Agro->Success

Caption: Troubleshooting logic for inconsistent transformation results.

References

Technical Support Center: Acetosyringone Application in Transformation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inhibitory effects associated with high concentrations of acetosyringone in their experiments.

Troubleshooting Guides & FAQs

Issue: Low or No Transformation Efficiency After Using this compound

Question: We added this compound to our Agrobacterium-mediated transformation protocol, but the transformation efficiency did not improve, or even decreased. What could be the cause?

Answer:

This issue often arises from a suboptimal concentration of this compound. While this compound is a potent inducer of Agrobacterium vir genes, its effect is highly concentration-dependent.[1][2] High concentrations can be inhibitory or even toxic to plant tissues and may have a bacteriostatic effect on Agrobacterium.[3][4]

Troubleshooting Steps:

  • Optimize this compound Concentration: The optimal concentration can vary significantly between plant species and even different explant types.[5] We recommend performing a dose-response experiment to determine the ideal concentration for your specific system. Start with a range of concentrations (e.g., 50 µM, 100 µM, 200 µM, and 400 µM).[4][6]

  • Verify pH of the Co-cultivation Medium: The induction of vir genes by this compound is pH-dependent, with optimal induction occurring in acidic conditions (pH 5.0-5.6).[6][7][8] Ensure your co-cultivation medium is buffered to the appropriate pH.

  • Assess Explant Health: High concentrations of this compound can cause necrosis in plant explants.[9] Visually inspect your explants for signs of browning or cell death. If toxicity is observed, reduce the this compound concentration.

  • Consider the Agrobacterium Strain: Different Agrobacterium strains may have varying sensitivities to this compound.[5] Consult the literature for optimal concentrations for the strain you are using.

Issue: High Necrosis of Explants During Co-cultivation

Question: Our plant explants are turning brown and dying after co-cultivation with Agrobacterium in the presence of this compound. How can we prevent this?

Answer:

Explant necrosis during co-cultivation can be caused by several factors, including Agrobacterium overgrowth and the phytotoxicity of this compound at high concentrations.[6][9]

Troubleshooting Steps:

  • Reduce this compound Concentration: As a primary step, lower the concentration of this compound in your co-cultivation medium. Concentrations exceeding 200 µM have been reported to decrease transformation efficiency and may be toxic to the explants.[4][9]

  • Optimize Co-cultivation Duration: A shorter co-cultivation period may reduce the exposure of explants to potentially toxic levels of this compound and limit Agrobacterium overgrowth.

  • Control Agrobacterium Density: Ensure the optical density (OD) of your Agrobacterium suspension is within the optimal range for your protocol. Excessive bacteria can lead to competition for nutrients and the release of toxic byproducts.

  • Rinse Explants Post Co-cultivation: After the co-cultivation period, gently wash the explants with sterile liquid culture medium to remove excess Agrobacterium and residual this compound before transferring them to the selection medium.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in Agrobacterium-mediated transformation?

A1: this compound is a phenolic compound naturally released by wounded plant tissues.[1][10] It acts as a signaling molecule that is recognized by the VirA protein of Agrobacterium tumefaciens.[2][10] This recognition triggers a phosphorylation cascade that activates the vir genes, which are essential for the processing and transfer of the T-DNA from the bacterium into the plant cell's genome.[2][11]

Q2: Is there an alternative to this compound?

A2: Yes, other compounds can be used to induce vir genes. Tyrosine, due to its structural similarity to this compound, has been reported as a more economical alternative.[12] Historically, crude plant extracts or "juices" were used to provide the necessary phenolic inducers.[13] Additionally, other related phenolic compounds like syringaldehyde and vanillin can also have an effect.[14]

Q3: Can I autoclave this compound with my media?

A3: It is not recommended to autoclave this compound.[10] It is best to prepare a stock solution, filter-sterilize it, and add it to the autoclaved and cooled medium.

Q4: Does the optimal concentration of this compound vary for monocots and dicots?

A4: Yes, the response to this compound can differ. Monocots generally do not produce significant amounts of this compound upon wounding, which is considered a limiting factor for Agrobacterium-mediated transformation in these plants.[10][15] Therefore, the addition of exogenous this compound is often crucial for successful transformation in monocots. The optimal concentration will still need to be determined empirically for each specific monocot species and explant type.

Quantitative Data Summary

The following tables summarize the effect of different this compound concentrations on transformation efficiency in various plant species as reported in the literature.

Table 1: Effect of this compound Concentration on Transformation Efficiency

Plant SpeciesExplant TypeThis compound Concentration (µM)Transformation Efficiency (%)Reference
Dendrobium lasiantheraProtocorm015.0 ± 1.0[4]
50Not specified[4]
10065.0 ± 1.5[4]
150Decreased[4]
200Decreased[4]
Solanum melongenaLeaf200Optimum[3]
400Decreased[3]
Gossypium (Cotton)Apical Shoot10067% higher GUS positive apices[1]
Triticum aestivum (Wheat)Immature Embryos200Effective[6]
400Higher T-DNA delivery, but decreased regeneration[6]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Agrobacterium-mediated Transformation

This protocol provides a general framework for determining the optimal this compound concentration for your specific experimental system.

  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of your Agrobacterium strain containing the desired binary vector into appropriate liquid medium with antibiotics.

    • Grow the culture overnight at 28°C with shaking until it reaches an OD600 of 0.6-0.8.

    • Pellet the bacterial cells by centrifugation and resuspend them in the liquid co-cultivation medium to the desired final OD600 (e.g., 0.5).

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a small amount of DMSO and then bring it to the final volume with sterile water to make a concentrated stock solution (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Co-cultivation:

    • Prepare your plant explants according to your established protocol.

    • Divide the resuspended Agrobacterium into separate aliquots.

    • Add the this compound stock solution to each aliquot to achieve a range of final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM).

    • Inoculate the explants with the different Agrobacterium suspensions for a standardized period (e.g., 30 minutes).

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on solid co-cultivation medium. This medium should also be supplemented with the corresponding concentrations of this compound.

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • After co-cultivation, wash the explants with sterile liquid medium containing an appropriate antibiotic (e.g., cefotaxime, carbenicillin) to eliminate the Agrobacterium.

    • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and the antibiotic to control bacterial growth.

    • Subculture the explants periodically.

  • Data Analysis:

    • After a suitable period, assess the transformation efficiency for each this compound concentration. This can be done by counting the number of surviving explants, the number of regenerated shoots, or through a reporter gene assay (e.g., GUS staining or GFP fluorescence).

    • Determine the concentration that yields the highest transformation efficiency with the least amount of tissue damage.

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound (Phenolic Signal) VirA VirA (Sensor Kinase) This compound->VirA Binds to VirG VirG (Response Regulator) VirA->VirG Phosphorylation VirOperons virB, virC, virD, virE, etc. (Virulence Genes) VirG->VirOperons Transcriptional Activation T_DNA_Processing T-DNA Processing and Transfer Machinery VirOperons->T_DNA_Processing Expression

Caption: this compound signaling pathway in Agrobacterium.

Experimental_Workflow prep_agro 1. Prepare Agrobacterium Culture inoculation 3. Inoculate Explants with Agrobacterium & this compound (Varying Concentrations) prep_agro->inoculation prep_explants 2. Prepare Plant Explants prep_explants->inoculation co_cultivation 4. Co-cultivation (2-3 days) inoculation->co_cultivation wash_selection 5. Wash and Transfer to Selection Medium co_cultivation->wash_selection regeneration 6. Regeneration of Putative Transformants wash_selection->regeneration analysis 7. Analyze Transformation Efficiency regeneration->analysis

Caption: Workflow for optimizing this compound concentration.

References

Addressing the challenges of using acetosyringone in large-scale transformation projects.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing acetosyringone in large-scale Agrobacterium-mediated transformation projects. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the optimal concentration of this compound to use?

The optimal concentration of this compound is highly dependent on the plant species and even the specific genotype being transformed. While a common starting point is 100-200 µM, concentrations can range from 5 µM to 800 µM.[1][2] For some species, higher concentrations may be beneficial, while for others they can be inhibitory or lead to bacterial overgrowth.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

2. How do I prepare and store my this compound stock solution?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5] A common stock concentration is 100 mM.[6] This stock solution should be filter-sterilized and can be stored at -20°C for up to a month, though some protocols suggest shorter storage times.[6][7] It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh.[5][8] When adding to your media, ensure the media has cooled after autoclaving, as this compound is heat-sensitive.[2]

3. I'm observing low transformation efficiency. What could be the cause?

Low transformation efficiency is a common issue with several potential causes related to this compound and the transformation protocol:

  • Suboptimal this compound Concentration: As mentioned, the concentration needs to be optimized for your specific plant species.[9][10]

  • Incorrect pH of the Medium: The pH of the co-cultivation medium significantly impacts this compound activity and Agrobacterium virulence. An acidic environment, typically between pH 5.0 and 5.8, is generally favorable for vir gene induction.[1][11][12]

  • Degradation of this compound: this compound can degrade in solution, especially in aqueous media.[8] Ensure your stock solution is stored correctly and prepare working solutions fresh.

  • Insufficient Induction of vir Genes: The primary role of this compound is to induce the virulence (vir) genes in Agrobacterium.[13][14] Pre-incubating the Agrobacterium culture with this compound for a few hours before co-cultivation can enhance vir gene expression and subsequent transformation efficiency.[15][16]

  • T-DNA Size: Transferring large T-DNA fragments can be less efficient. Longer induction times with this compound may improve the transfer of large T-DNA.[17][18]

4. My explants are browning and dying after co-cultivation. What can I do?

Explant necrosis is a significant challenge, often caused by an overgrowth of Agrobacterium or a hypersensitive response from the plant tissue.

  • Agrobacterium Overgrowth: High concentrations of this compound can sometimes exacerbate bacterial overgrowth.[1] Optimizing the Agrobacterium density and the co-cultivation duration is critical. Reducing the co-cultivation time or using a lower bacterial concentration can help mitigate this issue. Additionally, ensuring the pH of the medium is not too high (e.g., above 5.8) can help control bacterial proliferation.[1]

  • Phenolic Compounds: The absence of this compound in the medium can sometimes lead to necrosis and browning of the explant.[7] This highlights the importance of finding the right balance in its concentration.

5. Are there any alternatives to this compound?

While this compound is the most commonly used phenolic inducer, some alternatives have been explored:

  • Tyrosine: This amino acid has a similar aromatic structure to this compound and has been shown to enhance transformation efficiency in some cases, offering a more economical option.[19]

  • Plant Juices: Some older protocols mention the use of strained plant "juices" from wounded tissues as a source of natural phenolic inducers, though this approach lacks the precision of using purified this compound.[20]

  • Other Phenolic Compounds: Other related phenolic compounds can also induce vir genes, but this compound remains the most widely used and studied.

Data Presentation

Table 1: Recommended this compound Concentrations for Various Plant Species

Plant SpeciesRecommended Concentration (µM)Reference(s)
Wheat (immature embryos)400[1]
Maize (immature embryos)100[6]
Citrus ('Carrizo' citrange)100[15][16]
Poplar (Populus hybrid NC-5331)25 - 75[21]
Rice (Super Basmati)100[22]
Aubergine (Solanum melongena)200[3]
Cotton200[23]

Table 2: Influence of pH on Transformation Efficiency in Wheat

pH of Co-cultivation MediumRegeneration Frequency of Inoculated Explants (%)GUS+ Embryos (%)
5.0HigherHigh
5.4LowerHigh
5.8Significantly ReducedLower
Data adapted from a study on Brazilian wheat genotypes, indicating that a more acidic pH reduces Agrobacterium overgrowth and improves regeneration.[1]

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution

  • Weighing: Accurately weigh 19.6 mg of this compound powder.

  • Dissolving: Dissolve the powder in approximately 500 µL of high-quality, sterile DMSO.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 1 mL with sterile DMSO.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C for up to 30 days.[6]

Protocol 2: Agrobacterium Pre-induction with this compound

  • Culture Growth: Grow your Agrobacterium strain carrying the binary vector in a suitable liquid medium (e.g., YEP) with appropriate antibiotics to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Cell Harvest: Pellet the Agrobacterium cells by centrifugation (e.g., 5000 rpm for 10 minutes).

  • Resuspension: Discard the supernatant and resuspend the bacterial pellet in a liquid co-cultivation medium (e.g., MS medium with appropriate sugars).

  • This compound Addition: Add the this compound stock solution to the bacterial suspension to achieve the desired final concentration (e.g., 100 µM).

  • Incubation: Incubate the Agrobacterium suspension at a suitable temperature (e.g., 25-28°C) with shaking for a defined period (e.g., 2-6 hours) before proceeding with explant infection.[15][16][23]

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound (Phenolic Signal) VirA VirA (Sensor Kinase) This compound->VirA binds Sugars Sugars ChvE ChvE Sugars->ChvE binds ChvE->VirA interacts with VirA->VirA VirG VirG (Response Regulator) VirA->VirG phosphorylates VirG_P VirG-P VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes activates transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing encodes proteins for

Caption: this compound signaling pathway for vir gene induction in Agrobacterium.

Transformation_Workflow cluster_prep Preparation cluster_infection Infection cluster_post_infection Post-Infection Agro_Culture 1. Agrobacterium Culture Growth Pre_induction 4. Agrobacterium Pre-induction with this compound (e.g., 100 µM) Agro_Culture->Pre_induction Explant_Prep 2. Explant Preparation Infection_Step 5. Co-cultivation of Explants with Induced Agrobacterium Explant_Prep->Infection_Step AS_Stock 3. This compound Stock Preparation (100 mM in DMSO) AS_Stock->Pre_induction Pre_induction->Infection_Step Washing 6. Washing & Removal of Excess Agrobacterium Infection_Step->Washing Selection 7. Selection of Transformed Cells on antibiotic/herbicide medium Washing->Selection Regeneration 8. Regeneration of Transgenic Plants Selection->Regeneration

Caption: General experimental workflow for Agrobacterium-mediated transformation using this compound.

Troubleshooting_Logic cluster_AS This compound Issues cluster_Protocol Protocol Issues cluster_Explant Explant Health Issues Start Low Transformation Efficiency Concentration Suboptimal Concentration? Start->Concentration Degradation Degraded Solution? Start->Degradation pH Incorrect Medium pH? Start->pH Induction Insufficient vir Gene Induction? Start->Induction Overgrowth Agrobacterium Overgrowth? Start->Overgrowth Solution_Conc Optimize Concentration (Dose-Response) Concentration->Solution_Conc Solution_Fresh Prepare Fresh Stock/Working Solution Degradation->Solution_Fresh Solution_pH Adjust pH to 5.0-5.8 pH->Solution_pH Solution_Induction Implement Pre-induction Step (2-6 hours) Induction->Solution_Induction Solution_Overgrowth Optimize Bacterial Density & Co-cultivation Time Overgrowth->Solution_Overgrowth

Caption: Troubleshooting logic for low transformation efficiency.

References

How to select the appropriate Agrobacterium strain for optimal response to acetosyringone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Agrobacterium-mediated transformation. This resource provides guidance on selecting the appropriate Agrobacterium tumefaciens strain and optimizing its response to acetosyringone for successful plant transformation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it crucial for Agrobacterium transformation?

A1: this compound is a phenolic compound naturally released by wounded plant tissues.[1] It acts as a potent signaling molecule that induces the virulence (vir) genes of Agrobacterium.[1][2] The activation of vir genes is essential for the processing and transfer of the T-DNA (the DNA segment to be integrated into the plant genome) from the bacterial Ti plasmid into the plant cell.[3][4] The VirA/VirG two-component system in Agrobacterium directly senses this compound, initiating a phosphorylation cascade that activates the expression of other vir genes.[2][3][4][5]

Q2: Which Agrobacterium strain is best for my experiment?

A2: The choice of Agrobacterium strain depends on several factors, including the host plant species, the desired transformation efficiency, and the preference for single or multiple T-DNA insertions. Different strains exhibit varying levels of virulence and host specificity. For example, studies have shown that for tobacco transformation, LBA4404 demonstrated the highest transformation rate, while in tomato, EHA105 showed a good balance of high efficiency and single-copy transgene insertions.[6][7][8] It is often recommended to test multiple strains for a new plant system to determine the most effective one.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound can vary depending on the Agrobacterium strain, the plant species, and the specific experimental conditions.[9][10] Generally, concentrations ranging from 25 µM to 400 µM are used.[11][12] For many applications, a concentration of 100-200 µM is a good starting point.[9][13][14][15] It is important to note that very high concentrations of this compound can inhibit the growth of some Agrobacterium strains and may not necessarily lead to higher transformation efficiency.[16]

Q4: How does pH affect this compound activity and vir gene induction?

A4: The pH of the co-cultivation medium is a critical factor for efficient vir gene induction by this compound. An acidic environment, typically between pH 5.0 and 5.8, is generally optimal for this process.[12][13][17] The VirA protein, which senses this compound, is more active under acidic conditions.[3] Using a medium with a pH around 7.0 can be a waste of this compound as its effectiveness is significantly reduced.[13]

Q5: Can other compounds enhance the effect of this compound?

A5: Yes, certain sugars and opines can enhance the induction of vir genes by this compound.[1][18] Sugars like glucose and galactose, when present at low concentrations, can act synergistically with this compound to boost vir gene expression.[1] This is mediated by the ChvE protein, which binds to these sugars and interacts with the VirA protein.[3] Some opines, which are produced by the plant cells after T-DNA integration, can also stimulate vir gene induction.[18]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no transformation efficiency 1. Inappropriate Agrobacterium strain for the host plant. 2. Suboptimal this compound concentration. 3. Incorrect pH of the co-cultivation medium. 4. Inactive this compound stock solution.1. Test a panel of different Agrobacterium strains (e.g., LBA4404, EHA105, GV3101, AGL1) to find the most effective one for your plant species.[6][7][8] 2. Optimize the this compound concentration by testing a range (e.g., 50, 100, 200, 400 µM).[12] 3. Adjust the pH of your co-cultivation medium to be within the optimal range of 5.0-5.8.[12][17] 4. Prepare a fresh stock solution of this compound in DMSO or ethanol and store it at -20°C in the dark.
Agrobacterium overgrowth on explants 1. High Agrobacterium density in the inoculum. 2. Extended co-cultivation period. 3. Ineffective antibiotics to eliminate Agrobacterium after co-cultivation.1. Reduce the optical density (OD) of the bacterial suspension used for infection. An OD600 of 0.3-0.5 is often effective.[14] 2. Shorten the co-cultivation time. A period of 1-2 days is typically sufficient.[14] 3. Use an appropriate concentration of a suitable antibiotic (e.g., cefotaxime, timentin) in the post-co-cultivation washing and selection media.[14]
High variability in transformation results 1. Inconsistent age or quality of plant explants. 2. Variation in Agrobacterium growth phase. 3. Inconsistent this compound induction period.1. Use explants from healthy, uniformly grown plants of a consistent age and developmental stage. 2. Always use Agrobacterium from a fresh culture grown to the mid-log phase. 3. Standardize the pre-induction time of Agrobacterium with this compound before infection.
Loss of virulence in Agrobacterium cultures Prolonged exposure to high concentrations of this compound can sometimes lead to the accumulation of avirulent clones in certain strains.[16]1. Avoid prolonged incubation of Agrobacterium with high levels of this compound. 2. Use freshly prepared bacterial cultures for transformation experiments. 3. Periodically re-streak your Agrobacterium strain from a glycerol stock to ensure a virulent population.

Data Presentation

Table 1: Comparison of Transformation Efficiencies of Common Agrobacterium Strains in Different Plant Species.

Agrobacterium StrainPlant SpeciesTransformation EfficiencyKey FindingsReference
LBA4404 Nicotiana tabacum20%Highest transformation rate among five tested strains.[7][8]
EHA105 Tomato (Micro-Tom)HighBest combination of high transformation efficiency and single transgene insertions.[6]
GV3101 Tomato (Micro-Tom)HighestShowed the highest transformation rates but with a lower percentage of single transgene insertions.[6]
AGL1 Tomato (Micro-Tom)ModerateModerate transformation efficiency.[6]
MP90 Tomato (Micro-Tom)LowestLowest transformation capacity but the highest frequency of single transgene copies.[6]
EHA101 Arabidopsis thaliana (ecotype Wassilewskija)HighShowed the highest efficiency of transformed shoot regeneration.[19]

Table 2: Recommended this compound Concentrations for Different Applications.

Plant Type / ApplicationRecommended this compound Concentration (µM)Reference
General Dicot Transformation100 - 200[13][14]
Cotton Transformation200[14]
Poplar Transformation25 - 75[11]
Wheat Transformation100 - 400[12]
Rice Transformation100 - 200[9][20]
Citrus Transformation100[21]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium for Transformation and this compound Induction

  • Streak the desired Agrobacterium strain from a glycerol stock onto a YEP agar plate containing the appropriate antibiotics and incubate at 28°C for 2-3 days.

  • Inoculate a single colony into 5-10 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

  • The next day, use the overnight culture to inoculate a larger volume of YEP medium (e.g., 50 mL) and grow until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8 (mid-log phase).

  • Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the bacterial pellet in an appropriate volume of liquid infection or co-cultivation medium (e.g., MS medium) to the desired final OD600 (e.g., 0.3-0.5).

  • Add this compound from a stock solution (typically 100 mM in DMSO) to the bacterial suspension to the desired final concentration (e.g., 100-200 µM).[14][15]

  • Incubate the bacterial suspension with this compound at room temperature with gentle shaking for 1-6 hours in the dark before using it for plant transformation.[21][22]

Protocol 2: A General Method for Plant Explant Transformation

  • Prepare sterile plant explants (e.g., leaf discs, cotyledons, embryos).

  • Immerse the explants in the prepared Agrobacterium suspension (from Protocol 1) for a specific duration (e.g., 5-30 minutes).

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the explants onto a co-cultivation medium. This medium is often a standard plant culture medium (e.g., MS) supplemented with this compound (e.g., 100-200 µM) and adjusted to an acidic pH (5.2-5.8).

  • Incubate the explants in the dark at a suitable temperature (e.g., 22-25°C) for 2-3 days.

  • After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic (e.g., cefotaxime at 250-500 mg/L or timentin at 200 mg/L) to kill the Agrobacterium.[14]

  • Transfer the washed explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and the same antibiotic to prevent further bacterial growth.

  • Subculture the explants on fresh selection medium every 2-3 weeks until transgenic shoots or calli are regenerated.

Visualizations

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane Plant Phenolic Compounds (this compound) VirA VirA (Sensor Kinase) Plant->VirA 1. Signal Perception VirG VirG (Response Regulator) VirA->VirG Phosphorylation VirA:e->VirG:w 2. Signal Transduction VirG_P VirG-P (Active) VirG:s->VirG_P:n 3. Phosphorylation vir_genes vir Gene Operons (virB, virC, virD, virE, etc.) VirG_P->vir_genes Activates Transcription VirG_P:e->vir_genes:w 4. Gene Activation T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing Protein Products

Caption: this compound signaling pathway in Agrobacterium.

Experimental_Workflow start Start prep_agro 1. Prepare Agrobacterium Culture (Grow to mid-log phase) start->prep_agro induce_agro 3. Induce Agrobacterium with this compound (e.g., 100-200 µM, 1-6h) prep_agro->induce_agro prep_explants 2. Prepare Sterile Plant Explants infection 4. Infect Explants with Induced Agrobacterium prep_explants->infection induce_agro->infection cocultivation 5. Co-cultivation (2-3 days, dark, acidic pH) infection->cocultivation wash 6. Wash and Eliminate Agrobacterium (Use antibiotics like cefotaxime) cocultivation->wash selection 7. Selection and Regeneration (On medium with selective agent) wash->selection analysis 8. Analyze Putative Transgenics (PCR, Southern blot, etc.) selection->analysis end End analysis->end

Caption: General experimental workflow for transformation.

Troubleshooting_Tree start Low/No Transformation check_strain Is the Agrobacterium strain optimal for your plant? start->check_strain check_as Is the this compound concentration optimal? check_strain->check_as Yes solution_strain Test multiple strains (LBA4404, EHA105, etc.) check_strain->solution_strain No check_ph Is the co-cultivation medium pH acidic (5.0-5.8)? check_as->check_ph Yes solution_as Optimize concentration (e.g., 50-400 µM) check_as->solution_as No check_overgrowth Is there Agrobacterium overgrowth? check_ph->check_overgrowth Yes solution_ph Adjust pH to 5.0-5.8 check_ph->solution_ph No solution_overgrowth Reduce bacterial density, shorten co-cultivation time, use appropriate antibiotics check_overgrowth->solution_overgrowth Yes success Transformation Successful check_overgrowth->success No solution_strain->check_as solution_as->check_ph solution_ph->check_overgrowth solution_overgrowth->success

Caption: Troubleshooting decision tree for low transformation.

References

Validation & Comparative

A Comparative Guide to Phenolic Vir Gene Inducers: Acetosyringone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient induction of virulence (vir) genes in Agrobacterium tumefaciens is a cornerstone of successful plant genetic transformation. This guide provides a comprehensive comparison of acetosyringone, the most commonly used phenolic inducer, with other phenolic compounds, supported by quantitative data and detailed experimental protocols.

Introduction

The transformation of plants by Agrobacterium tumefaciens is initiated by the expression of a series of virulence genes located on the tumor-inducing (Ti) plasmid. This expression is triggered by specific phenolic compounds released from wounded plant tissues. These phenolics are recognized by the VirA sensor protein, a component of the VirA/VirG two-component regulatory system, which then activates the transcription of other vir genes. This compound has long been the gold standard for inducing this pathway in laboratory settings. However, the effectiveness of phenolic inducers can be highly dependent on the specific Agrobacterium strain and its Ti plasmid. This guide explores the efficacy of various phenolic compounds in inducing vir gene expression, providing a basis for optimizing transformation protocols.

Quantitative Comparison of Vir Gene Induction

The induction of vir gene expression by different phenolic compounds varies significantly between different Agrobacterium tumefaciens strains. This is primarily due to variations in the virA gene, which encodes the sensor protein that recognizes the phenolic inducers. The following table summarizes the quantitative analysis of vir gene induction by a range of phenolic compounds in four different wild-type A. tumefaciens strains: KU12, C58, A6, and Bo542. The data is presented as β-galactosidase activity, which is indicative of the expression level of a virB::lacZ reporter gene fusion.

Phenolic CompoundChemical StructureKU12C58A6Bo542
This compound 4'-Hydroxy-3',5'-dimethoxyacetophenone-+++++++++
Sinapinic acid 4-Hydroxy-3,5-dimethoxycinnamic acid-+++++++++
Syringaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde-+++++++++
Methyl syringate Methyl 4-hydroxy-3,5-dimethoxybenzoate-+++++++++
Acetovanillone 4'-Hydroxy-3'-methoxyacetophenone+++++++
Ferulic acid 4-Hydroxy-3-methoxycinnamic acid+++++++
Vanillin 4-Hydroxy-3-methoxybenzaldehyde+++++++
4-Hydroxyacetophenone 4'-Hydroxyacetophenone++---
p-Coumaric acid 4-Hydroxycinnamic acid++---
4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde++---
Phenol +---
Catechol +---
Resorcinol ----
Phloroglucinol ----
Gallic acid ----

Data is qualitatively summarized from Lee et al., 1995. The number of '+' indicates the relative level of vir gene induction, while '-' indicates no significant induction.

Signaling Pathway of Vir Gene Induction

The induction of vir genes by phenolic compounds is a well-characterized signal transduction pathway. The process begins with the detection of phenolic compounds by the VirA protein, a transmembrane sensor kinase. This initiates a phosphorylation cascade that ultimately leads to the transcriptional activation of the vir operons.

vir_gene_induction_pathway cluster_outside Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Phenolic Compound Phenolic Compound VirA VirA Phenolic Compound->VirA 1. Binding VirA->VirA VirG VirG VirA->VirG 3. Phosphotransfer VirG_P VirG-P VirG->VirG_P vir_operons vir Operons VirG_P->vir_operons 4. Transcriptional Activation Vir_proteins Virulence Proteins vir_operons->Vir_proteins 5. Translation experimental_workflow start Start culture 1. Overnight culture of Agrobacterium reporter strain start->culture induction 2. Inoculate induction medium with phenolic compounds culture->induction incubation 3. Incubate at 28°C induction->incubation measurement 4. Measure final OD600 incubation->measurement lysis 5. Cell lysis measurement->lysis reaction 6. β-galactosidase assay with ONPG lysis->reaction stop_reaction 7. Stop reaction reaction->stop_reaction read_absorbance 8. Measure OD420 stop_reaction->read_absorbance calculate 9. Calculate Miller Units read_absorbance->calculate end End calculate->end

A Comparative Analysis of Acetosyringone and Hydroxyacetosyringone in Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Inducers for Enhanced Genetic Transformation

In the realm of genetic engineering, the efficiency of gene transfer into plant cells is a critical determinant of success. Agrobacterium tumefaciens, a soil bacterium, has been widely harnessed as a natural vector for this purpose. The bacterium's ability to transfer a segment of its DNA, the T-DNA, into the plant genome is activated by specific phenolic compounds released by wounded plant tissues. Among these, acetosyringone has become the gold standard for inducing the virulence (vir) genes of Agrobacterium, thereby significantly enhancing transformation efficiency. This guide provides a comparative analysis of this compound and its close relative, hydroxythis compound, for their application in Agrobacterium-mediated transformation, supported by available experimental data and detailed protocols.

Introduction to Virulence Gene Induction

Agrobacterium tumefaciens remains dormant in the absence of host plants. Upon detecting phenolic compounds like this compound and hydroxythis compound, a sophisticated signaling cascade is initiated.[1] These molecules act as chemoattractants and, more importantly, as inducers of the vir genes located on the bacterial Ti (tumor-inducing) plasmid. The activation of these genes is essential for the processing and transfer of the T-DNA into the plant cell.

This compound vs. Hydroxythis compound: A Head-to-Head Comparison

While both this compound and hydroxythis compound are recognized as potent inducers of the Agrobacterium virulence cascade, a direct quantitative comparison of their transformation efficiencies across a range of plant species is not extensively documented in publicly available research. Both were among the first identified inducers of Agrobacterium virulence.[1] However, this compound has been more widely studied and is more commonly used in transformation protocols.

The structural similarity between the two molecules suggests a comparable mechanism of action, primarily through the VirA/VirG two-component system of Agrobacterium. The VirA protein, a sensor kinase in the bacterial inner membrane, detects these phenolic compounds, leading to its autophosphorylation. This phosphate group is then transferred to the VirG protein, a transcriptional activator, which in turn activates the expression of other vir genes.

Data Presentation: Performance of this compound in Plant Transformation

The optimal concentration of this compound can vary significantly depending on the plant species, the explant type, and the Agrobacterium strain used. Below are tables summarizing the effective concentrations and resulting transformation efficiencies of this compound in various monocot and dicot plants as reported in several studies.

Table 1: Effective Concentrations of this compound in Dicot Transformation

Plant SpeciesExplant TypeAgrobacterium StrainThis compound Concentration (µM)Transformation Efficiency (%)
CottonApical ShootLBA440410067% increase in GUS positive apices
Arabidopsis thalianaLeaf ExplantsNot Specified10055-63
Eustoma grandiflorumLeaf DisksNot Specified100>70 (callus per leaf disk)
Vigna radiataCotyledonary NodeNot Specified100Not specified, but optimal
Aubergine (Solanum melongena)LeafNot Specified200Optimal
Citrus ('Carrizo' citrange)Epicotyl SegmentsEHA10510030.4

Table 2: Effective Concentrations of this compound in Monocot Transformation

Plant SpeciesExplant TypeAgrobacterium StrainThis compound Concentration (µM)Transformation Efficiency (%)
SugarcaneShoot TipEHA10150-10013-60 (GUS expression)
RiceCallusNot Specified100Not specified, but essential
MaizeImmature EmbryosNot Specified100Not specified, but standard
Dendrobium lasiantheraProtocormLBA440410065
Oil PalmEmbryogenic CalliNot Specified200Optimal

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for Agrobacterium-mediated transformation using this compound, which can be adapted for specific plant species.

General Protocol for Agrobacterium Culture and Inoculation
  • Culture Preparation: Streak the desired Agrobacterium strain on YEP agar medium containing appropriate antibiotics and incubate at 28°C for 2-3 days.

  • Liquid Culture: Inoculate a single colony into liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

  • vir Gene Induction: Pellet the bacterial cells by centrifugation and resuspend them in an induction medium (e.g., MS medium) supplemented with this compound to the desired final concentration (typically 100-200 µM). Incubate for 2-6 hours at room temperature with gentle shaking.

  • Explant Inoculation: Immerse the prepared plant explants in the Agrobacterium suspension for a specific duration (e.g., 30 minutes).

  • Co-cultivation: Place the infected explants on a co-cultivation medium, often containing this compound, and incubate in the dark for 2-3 days.

Example Protocol: Transformation of Citrus 'Carrizo' Citrange Epicotyl Segments

This protocol resulted in a transformation efficiency of 30.4%.

  • Agrobacterium Preparation: Agrobacterium tumefaciens strain EHA105 is grown and harvested.

  • vir Gene Induction: The bacterial pellet is resuspended in a medium containing 1/10 MS salts, 0.5 g/L MES, and 100 µM this compound and cultured at 25°C for 6 hours.

  • Explant Preparation: Epicotyl segments from light-grown seedlings are used.

  • Infection: The induced Agrobacterium culture is used to infect the epicotyl segments.

  • Co-cultivation: The infected explants are co-cultivated on a suitable medium.

Mandatory Visualizations

Signaling Pathway of vir Gene Induction

G cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Phenolics This compound / Hydroxythis compound VirA VirA Phenolics->VirA 1. Binding VirA->VirA 2. Autophosphorylation VirG VirG VirA->VirG 3. Phosphorylation VirG_P VirG-P VirG->VirG_P vir_genes vir Genes VirG_P->vir_genes 4. Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Protein Synthesis

Caption: Signaling pathway of Agrobacterium vir gene induction by phenolic compounds.

Experimental Workflow for Agrobacterium-Mediated Transformation

G start Start agro_prep Agrobacterium Culture Preparation start->agro_prep explant_prep Explant Preparation start->explant_prep vir_induction vir Gene Induction (with this compound) agro_prep->vir_induction infection Infection vir_induction->infection explant_prep->infection cocultivation Co-cultivation infection->cocultivation selection Selection of Transformed Cells cocultivation->selection regeneration Regeneration of Transgenic Plants selection->regeneration analysis Molecular Analysis regeneration->analysis end End analysis->end

Caption: General workflow of Agrobacterium-mediated plant transformation.

Conclusion

References

The Search for a Frugal Catalyst: Evaluating Cost-Effective Alternatives to Acetosyringone in Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in plant science and drug development, the quest for efficient and economical plant transformation methods is perpetual. Acetosyringone, a phenolic compound pivotal for inducing Agrobacterium tumefaciens virulence, has long been a cornerstone of these protocols. However, its high cost can be a significant budgetary constraint. This guide provides an objective comparison of cost-effective alternatives to pure this compound, supported by experimental data, to aid researchers in making informed decisions for their laboratory needs.

Pure this compound, while highly effective in inducing the vir genes of Agrobacterium essential for T-DNA transfer, is a costly reagent. This has prompted a search for more economical substitutes that do not compromise transformation efficiency. This guide explores several promising alternatives, presenting their performance data, experimental protocols, and a cost-benefit analysis.

Performance Comparison of this compound Alternatives

Several compounds and mixtures have shown promise as viable alternatives to this compound. Below is a summary of their performance in comparison to the industry standard.

AlternativePlant SpeciesTransformation Efficiency MetricResult Compared to this compound
L-Tyrosine Tibouchina semidecandra% of GFP Expression100 µM tyrosine resulted in 54.45% GFP expression in shoot explants, comparable to or exceeding the efficiency of some this compound concentrations.[1]
Chloroxynil Lotus japonicusTransient GUS Expression & Stable Transformation5 µM chloroxynil was 6-fold more effective than 100 µM this compound in transient assays and yielded a higher stable transformation efficiency (11.1% vs 6.6%).[2][3]
Syringaldehyde & Sinapinic Acid Variousvir Gene InductionBoth compounds are known inducers of vir genes, with optimal induction at pH 5.7 and a concentration of 50 µM.[4]
Plant Extracts Variousvir Gene InductionExtracts from wounded plant tissues contain a variety of phenolic compounds that can induce vir gene expression.[5]

Cost-Effectiveness Analysis

A primary driver for seeking alternatives is the high cost of pure this compound. The following table provides an approximate cost comparison based on currently available market prices for laboratory-grade chemicals. Prices are subject to variation based on supplier and purity.

CompoundPurityPrice per Gram (USD)
This compound ≥98%$45 - $116[1][2][4][6][7]
L-Tyrosine ≥98.5%$0.47 - $2.73[8][9]
Syringaldehyde ≥98%Varies by supplier
Sinapinic Acid ≥98%~$46[10]
Chloroxynil Not widely available as a standalone reagent for this purpose-

Note: The cost of preparing plant extracts is primarily in labor and basic laboratory consumables.

From the data, L-Tyrosine emerges as a significantly more cost-effective option than this compound, being orders of magnitude cheaper. While the direct cost of other phenolic compounds like syringaldehyde and sinapinic acid can be comparable to this compound, they may offer advantages in specific contexts or be available at a lower cost from certain suppliers. The use of crude plant extracts represents the most economical option, though it comes with challenges in standardization and reproducibility.

Signaling Pathways and Experimental Workflows

To understand how these alternatives function, it is essential to visualize the underlying biological and experimental processes.

Agrobacterium Virulence Gene Induction Pathway

The following diagram illustrates the signaling cascade initiated by phenolic compounds like this compound and its alternatives, leading to the expression of vir genes and subsequent T-DNA processing.

Virulence_Induction_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Phenolics Phenolic Compounds (this compound, Tyrosine, etc.) VirA VirA (Sensor Kinase) Phenolics->VirA binds to VirG VirG (Response Regulator) VirA->VirG phosphorylates vir_genes vir Genes VirG->vir_genes activates transcription T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing proteins mediate

Caption: Signaling pathway for Agrobacterium vir gene induction by phenolic compounds.

General Experimental Workflow for Plant Transformation

This diagram outlines the key steps in a typical Agrobacterium-mediated plant transformation experiment, highlighting where this compound or its alternatives are utilized.

Experimental_Workflow A 1. Agrobacterium Culture Preparation B 2. Induction with Phenolic Compound (e.g., this compound or Alternative) A->B D 4. Co-cultivation of Explants and Agrobacterium B->D C 3. Explant Preparation C->D E 5. Selection of Transformed Tissues D->E F 6. Regeneration of Transgenic Plants E->F

Caption: A generalized workflow for Agrobacterium-mediated plant transformation.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these findings. Below are protocols for using this compound and its promising alternatives.

Protocol 1: Standard this compound-Mediated Transformation

This protocol serves as a baseline for comparison.

1. Agrobacterium Culture Preparation:

  • Inoculate a single colony of the desired Agrobacterium strain into 5 mL of YEP medium containing appropriate antibiotics.

  • Incubate overnight at 28°C with shaking (250 rpm).

2. Induction with this compound:

  • Pellet the overnight culture by centrifugation at 5000 x g for 10 minutes.

  • Resuspend the pellet in an appropriate volume of liquid co-cultivation medium (e.g., MS medium with 2% sucrose) to an OD600 of 0.6-0.8.

  • Add this compound from a stock solution (typically 100 mM in DMSO) to a final concentration of 100-200 µM.

  • Incubate the Agrobacterium suspension at room temperature for 1-4 hours with gentle shaking.

3. Explant Preparation and Co-cultivation:

  • Prepare sterile explants from the target plant species (e.g., leaf discs, cotyledons).

  • Immerse the explants in the induced Agrobacterium suspension for 10-30 minutes.

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the explants on solid co-cultivation medium, which may also be supplemented with this compound.

  • Incubate in the dark at 22-25°C for 2-3 days.

4. Selection and Regeneration:

  • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin, hygromycin) to select for transformed cells and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime, timentin).

  • Subculture the explants to fresh selection medium every 2-3 weeks until shoots regenerate.

  • Root the regenerated shoots on a suitable rooting medium.

Protocol 2: L-Tyrosine as a Cost-Effective Alternative

This protocol adapts the standard method for the use of L-tyrosine.

1. Agrobacterium Culture Preparation:

  • Follow step 1 of the standard this compound protocol.

2. Induction with L-Tyrosine:

  • Prepare a stock solution of L-tyrosine (e.g., 10 mM in sterile water, may require gentle heating to dissolve).

  • Pellet the overnight Agrobacterium culture and resuspend in co-cultivation medium as in the standard protocol.

  • Add the L-tyrosine stock solution to a final concentration of 50-100 µM.[1]

  • Incubate as described for this compound.

3. Explant Preparation and Co-cultivation:

  • Follow step 3 of the standard this compound protocol. The co-cultivation medium can also be supplemented with L-tyrosine at the same concentration.

4. Selection and Regeneration:

  • Follow step 4 of the standard this compound protocol.

Protocol 3: Utilizing Chloroxynil for Enhanced Transformation

This protocol is based on findings for Lotus japonicus and may require optimization for other species.

1. Agrobacterium Culture Preparation:

  • Follow step 1 of the standard this compound protocol.

2. Induction and Co-cultivation with Chloroxynil:

  • Prepare a stock solution of chloroxynil (e.g., 5 mM in DMSO).

  • Pellet the overnight Agrobacterium culture and resuspend in co-cultivation medium.

  • Add the chloroxynil stock solution to the Agrobacterium suspension and/or the solid co-cultivation medium to a final concentration of 5 µM.[2]

3. Explant Preparation and Co-cultivation:

  • Follow step 3 of the standard this compound protocol, ensuring the co-cultivation medium contains 5 µM chloroxynil.

4. Selection and Regeneration:

  • Follow step 4 of the standard this compound protocol.

Protocol 4: Preparation and Use of Plant Extracts

This protocol provides a general framework for using crude plant extracts.

1. Preparation of Plant Extract:

  • Aseptically wound young, healthy plant tissue (e.g., tobacco or tomato leaves) by cutting it into small pieces.

  • Infiltrate the wounded tissue with a sterile liquid medium (e.g., MS medium) and incubate for 12-24 hours at room temperature.

  • Collect the liquid medium, which now contains wound-induced phenolics.

  • Sterilize the extract by passing it through a 0.22 µm filter.

2. Agrobacterium Culture and Induction:

  • Prepare the Agrobacterium culture as in the standard protocol.

  • Resuspend the bacterial pellet in the prepared sterile plant extract. The concentration of active phenolics will be unknown, so empirical testing is required.

  • Incubate for 1-4 hours.

3. Explant Preparation and Co-cultivation:

  • Follow step 3 of the standard this compound protocol.

4. Selection and Regeneration:

  • Follow step 4 of the standard this compound protocol.

Conclusion

The evidence presented in this guide demonstrates that viable, cost-effective alternatives to pure this compound for plant transformation exist. L-tyrosine stands out as a particularly promising candidate due to its significantly lower cost and comparable efficacy in some species. Chloroxynil, while less accessible, shows potential for substantially enhancing transformation efficiency at very low concentrations. Other phenolic compounds and crude plant extracts also offer avenues for reducing costs, although they may require more extensive optimization and present challenges in reproducibility.

For research laboratories, particularly those with high-throughput transformation needs or limited budgets, exploring these alternatives is a worthwhile endeavor. The choice of the most suitable substitute will depend on the specific plant species, the experimental goals, and the resources available. The protocols provided herein offer a starting point for the successful implementation of these more economical approaches to plant transformation.

References

A Comparative Guide to GUS and GFP Reporter Genes for Assessing Acetosyringone-Enhanced Transformation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of Agrobacterium-mediated transformation is a critical factor in plant biotechnology and the development of genetically modified organisms. Acetosyringone, a phenolic compound naturally released by wounded plant tissues, is widely used to enhance this process by inducing the virulence (vir) genes of Agrobacterium tumefaciens.[1][2][3] Accurate assessment of this enhancement is crucial for optimizing transformation protocols. This guide provides a comprehensive comparison of two commonly used reporter genes, β-glucuronidase (GUS) and Green Fluorescent Protein (GFP), for quantifying the effects of this compound on transformation efficiency.

Unveiling Transformation Events: GUS vs. GFP

The choice of a reporter gene is pivotal for monitoring gene expression and transformation success. Both GUS and GFP have distinct advantages and are suited for different experimental goals.[4][5]

The GUS reporter system , encoded by the E. coli uidA gene, relies on the enzymatic activity of β-glucuronidase.[6][7] This enzyme cleaves a variety of β-glucuronide substrates, leading to a detectable signal. For qualitative analysis, the histochemical substrate X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide) produces a characteristic blue precipitate at the site of enzyme activity.[7][8] For quantitative analysis, fluorogenic substrates like MUG (4-methylumbelliferyl-β-D-glucuronide) can be used, where the cleavage product fluoresces under UV light.[9][10]

The GFP reporter system utilizes the green fluorescent protein from the jellyfish Aequorea victoria.[11] GFP is an intrinsically fluorescent protein that emits green light upon excitation with blue or UV light, requiring no external substrates or cofactors.[11][12] This allows for non-invasive, real-time visualization of gene expression in living cells and tissues.[5][13]

Performance Comparison: GUS vs. GFP in this compound-Enhanced Transformation

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on transformation efficiency as measured by GUS and GFP expression.

Table 1: Effect of this compound on Transformation Efficiency (GUS Reporter)

Plant SpeciesThis compound Concentration (µM)Transformation Efficiency (% of explants with GUS expression)Fold Increase with this compoundReference
Cotton10046.15% (with AS) vs. 6.66% (without AS)~7-fold[1]
CottonNot specified67% higher number of GUS positive apices1.67-fold[1]
Rice200~3.5-fold increase in GUS transcript level after 24h induction3.5-fold[3]
Eustoma grandiflorumNot specified>0.7 callus per leaf disk (with AS) vs. <0.03 (without AS)>23-fold[14]
Industrial Hemp15078.3%Not directly compared to without AS[15]

Table 2: Effect of this compound on Transformation Efficiency (GFP Reporter)

Plant SpeciesThis compound Concentration (µM)Transformation Efficiency (% of explants with GFP expression)Number of GFP Spots per ExplantReference
Industrial Hemp15071.60%Not specified[15]
Industrial Hemp200Not specified154.56[15]
Dunaliella100 (with 10 mM D-glucose)Not specified (highest transformation rate)Not applicable[16]
Taro100, 200, 400Highest at 100 µM, no expression without ASNot specified[17]
BarleyNot specifiedSignificantly reduced plant transformation frequencies compared to GUSNot applicable[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for assessing this compound-enhanced transformation efficiency using GUS and GFP reporters.

Protocol 1: Agrobacterium Culture and Induction with this compound
  • Streak Agrobacterium tumefaciens carrying the desired binary vector (containing either the GUS or GFP reporter gene cassette) on a YEP agar plate with appropriate antibiotics. Incubate at 28°C for 2 days.

  • Inoculate a single colony into 5 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200 rpm).

  • The next day, pellet the bacteria by centrifugation (e.g., 5000 x g for 10 min).

  • Resuspend the bacterial pellet in a liquid co-cultivation medium (e.g., MS medium with appropriate vitamins and sugars) to a desired optical density (e.g., OD₆₀₀ = 0.4 - 0.8).[15]

  • Add this compound to the bacterial suspension to the desired final concentration (e.g., 100-200 µM).[1][15] Incubate at room temperature for 1-3 hours to induce the vir genes. A control culture without this compound should be prepared in parallel.

Protocol 2: Plant Explant Preparation and Co-cultivation
  • Sterilize plant tissues (e.g., leaf discs, cotyledons, callus) using standard surface sterilization procedures.

  • Immerse the explants in the Agrobacterium suspension (with and without this compound) for a defined period (e.g., 30 minutes).

  • Blot the explants dry on sterile filter paper.

  • Place the explants on a solid co-cultivation medium. This medium may also contain this compound at the same concentration as the induction medium.[14]

  • Incubate in the dark at 22-25°C for 2-3 days.

Protocol 3A: Histochemical GUS Assay
  • After co-cultivation, transfer the explants to a GUS staining solution. The solution typically contains: 50 mM Sodium Phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.5 mM Potassium Ferricyanide, 0.5 mM Potassium Ferrocyanide, and 1 mM X-Gluc.[8][19][20]

  • Vacuum infiltrate the explants for 10-15 minutes to ensure substrate penetration.

  • Incubate the explants at 37°C overnight or until blue spots appear.

  • Destain the explants with 70% ethanol to remove chlorophyll.

  • Visualize and count the number of blue spots or the percentage of stained area under a dissecting microscope.

Protocol 3B: Fluorometric GUS Assay
  • Homogenize plant tissue in a GUS extraction buffer (e.g., 50 mM NaPO₄ pH 7.0, 10 mM DTT, 1 mM EDTA, 0.1% Sodium Lauryl Sarcosine, 0.1% Triton X-100).[9][19]

  • Centrifuge the homogenate and collect the supernatant containing the protein extract.

  • Add the protein extract to a pre-warmed assay buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG).[9]

  • Incubate at 37°C.

  • Stop the reaction at different time points by adding a stop buffer (e.g., 0.2 M Na₂CO₃).[9]

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[10]

  • Quantify the GUS activity relative to the total protein concentration.

Protocol 4: GFP Visualization
  • After co-cultivation, mount the explants on a microscope slide with a drop of water or culture medium.

  • Observe the explants under a fluorescence microscope equipped with a GFP filter set (e.g., excitation at ~488 nm and emission at ~509 nm).[13][21]

  • Capture images and quantify the number of GFP-expressing cells or the intensity of the fluorescence signal using image analysis software.

  • For quantitative analysis of GFP expression, a protein extraction and western blot with a GFP-specific antibody can be performed, or fluorescence can be measured with a plate reader on protein extracts.[22][23]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens Phenolics Phenolic Compounds (this compound) VirA VirA (Sensor Kinase) Phenolics->VirA Sensing VirG VirG (Response Regulator) VirA->VirG Phosphorylation vir_genes Other vir Genes (virB, virD, virE, etc.) VirG->vir_genes Activation T_DNA_processing T-DNA Processing and Transfer vir_genes->T_DNA_processing Mediation

Caption: this compound signaling pathway in Agrobacterium.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_cocultivation Co-cultivation cluster_analysis Analysis Agro_prep Agrobacterium Culture + Antibiotics Control Control Group (No this compound) Agro_prep->Control Treatment Treatment Group (+ this compound) Agro_prep->Treatment Explant_prep Plant Explant Sterilization Co_cultivate Co-cultivation of Explants and Agrobacterium Explant_prep->Co_cultivate Control->Co_cultivate Treatment->Co_cultivate GUS_Assay GUS Assay (Histochemical or Fluorometric) Co_cultivate->GUS_Assay GFP_Viz GFP Visualization (Fluorescence Microscopy) Co_cultivate->GFP_Viz Data_Quant Data Quantification and Comparison GUS_Assay->Data_Quant GFP_Viz->Data_Quant

Caption: Experimental workflow for comparing reporter genes.

Conclusion: Choosing the Right Tool for the Job

Both GUS and GFP are powerful tools for assessing the impact of this compound on Agrobacterium-mediated transformation efficiency.

GUS is a highly sensitive reporter system, and the enzymatic amplification of the signal allows for the detection of even low levels of gene expression.[6] The histochemical assay is relatively simple and low-cost, making it suitable for high-throughput screening of transformants.[5] However, the assay is destructive, preventing further analysis of the stained tissues.

GFP offers the significant advantage of non-destructive, real-time monitoring of gene expression in living cells.[5][11] This allows for the tracking of transformation events over time and the selection of transformed cells for regeneration without sacrificing the plant material. However, GFP detection can sometimes be hindered by autofluorescence from plant tissues, and its expression levels might be lower compared to the amplified signal from GUS.[5]

Ultimately, the choice between GUS and GFP depends on the specific research question and available resources. For large-scale screening and endpoint analysis where tissue viability is not a concern, GUS is an excellent choice. For detailed studies on the dynamics of transformation and for experiments requiring the recovery of transformed tissues, GFP is the superior option. In many cases, using both reporter systems in parallel experiments can provide a more comprehensive understanding of this compound's role in enhancing plant transformation.

References

Unveiling the Key to Transformation: A Comparative Analysis of Agrobacterium Strains' Sensitivity to Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing Agrobacterium-mediated transformation is a critical step in genetic engineering and therapeutic production. A key player in this process is acetosyringone, a phenolic compound that activates the virulence (vir) genes essential for T-DNA transfer. However, the sensitivity to this crucial inducer varies significantly among different Agrobacterium tumefaciens strains. This guide provides an objective comparison of commonly used strains, supported by experimental data, to aid in the selection of the most effective strain for your specific application.

The choice of Agrobacterium strain can profoundly impact transformation efficiency. Factors such as the host plant, the vector system, and co-cultivation conditions all play a role, but the strain's inherent response to virulence-inducing compounds like this compound is a fundamental determinant of success. This comparison focuses on the differential sensitivity of popular strains, including LBA4404, EHA105, GV3101, and AGL1, to this compound.

Comparative Analysis of this compound Sensitivity

The following table summarizes quantitative data from various studies, highlighting the transformation efficiencies achieved with different Agrobacterium strains in the presence of varying concentrations of this compound. It is important to note that direct comparison of absolute transformation efficiencies across different studies can be challenging due to variations in experimental conditions, plant materials, and reporter genes used. However, the data provides valuable insights into the general responsiveness of each strain to this compound.

Agrobacterium StrainPlant SpeciesThis compound Concentration (µM)Transformation Efficiency (%)Reference
LBA4404 Nicotiana tabacumNot specified20%[1]
Dunaliella salina100 (with 10 mM D-glucose)181 ± 3.78 cfu per 10⁶ cells[2][3]
Catharanthus roseusNot specified38%[4]
EHA105 Nicotiana tabacumNot specified(Followed LBA4404 in efficiency)[1]
Dunaliella salina100 (with 10 mM D-glucose)61 ± 5.03 cfu per 10⁶ cells[2][3]
Catharanthus roseusNot specified(Intermediate efficiency)[4]
GV3101 Dunaliella salina100 (with 10 mM D-glucose)128 ± 5.29 cfu per 10⁶ cells[2][3]
Catharanthus roseusNot specified61.1%[4]
AGL1 Nicotiana tabacumNot specified(Lower efficiency)[1]
EHA101 Sugarcane10013%[5]
General Observation Cotton10067% higher GUS positive apices[6]
Aubergine200Optimum concentration[7]
Dendrobium lasianthera10065% ± 1.5[8]

From the available data, the LBA4404 strain exhibits a high transformation rate in several studies.[1][2][3] For instance, in the transformation of Dunaliella salina, LBA4404 showed the highest efficiency, followed by GV3101 and then EHA105 when induced with this compound and D-glucose.[2][3] In another study on tobacco, LBA4404 also demonstrated the highest transformation rate among five tested strains.[1] Conversely, a study on Catharanthus roseus found GV3101 to have the highest transformation efficiency, while LBA4404 had the lowest.[4] This highlights the importance of empirical testing for specific plant systems. The optimal concentration of this compound also appears to be species-dependent, with concentrations around 100-200 µM being commonly reported as effective.[5][6][7][8]

The Signaling Pathway of Virulence Gene Activation

The activation of Agrobacterium's virulence genes by this compound is a well-orchestrated process. Wounded plant cells release phenolic compounds, such as this compound, which are recognized by the bacterial VirA/VirG two-component regulatory system.[9][10][11] This initiates a signaling cascade leading to the expression of other vir genes, which are responsible for the processing and transfer of the T-DNA into the plant cell.[9][12]

Virulence_Activation_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium Phenolic Signals Phenolic Signals VirA VirA (Sensor Kinase) Phenolic Signals->VirA 1. Binding VirA->VirA VirG VirG (Response Regulator) VirA->VirG 3. Phosphate Transfer vir_genes vir Genes VirG->vir_genes 4. Transcriptional Activation T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 5. Protein Synthesis

Caption: Agrobacterium virulence gene activation pathway initiated by plant-derived phenolic signals.

Experimental Protocols

To ensure reproducibility and allow for adaptation to specific research needs, detailed experimental protocols are essential. The following are generalized yet key methodologies for assessing Agrobacterium sensitivity to this compound.

Preparation of Agrobacterium Cultures
  • Strain Revival: Streak the desired Agrobacterium strain (e.g., LBA4404, EHA105, GV3101, AGL1) from a glycerol stock onto a YEP agar plate containing the appropriate antibiotics.[13][14] Incubate at 28°C for 2-3 days until single colonies appear.

  • Starter Culture: Inoculate a single colony into 5 mL of liquid YEP medium with the corresponding antibiotics and grow overnight at 28°C with shaking at 200 rpm.

  • Main Culture: The following day, inoculate a larger volume of YEP medium (e.g., 50 mL) with the starter culture and grow until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Induction with this compound
  • Cell Harvest: Centrifuge the Agrobacterium culture at 5,000 x g for 10 minutes at room temperature.

  • Resuspension: Discard the supernatant and resuspend the bacterial pellet in an induction medium (e.g., MS or AB medium) to the desired OD₆₀₀ (typically 0.4-0.6).[12]

  • This compound Addition: Add this compound from a stock solution (typically 100 mM in DMSO) to the bacterial suspension to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200 µM).[8][15]

  • Incubation: Incubate the bacterial suspension at room temperature with gentle shaking for 2-4 hours to induce the vir genes.

Plant Transformation (Co-cultivation)
  • Explant Preparation: Prepare sterile explants from the target plant (e.g., leaf discs, calli, embryos).

  • Inoculation: Immerse the explants in the induced Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation: Place the inoculated explants on a co-cultivation medium, which is often a plant growth medium supplemented with the same concentration of this compound used for induction.[6] Co-cultivate for 2-3 days in the dark at 22-25°C.

  • Decontamination and Selection: After co-cultivation, wash the explants with sterile water or medium containing an antibiotic (e.g., cefotaxime, timentin) to remove excess Agrobacterium. Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed cells.

Quantification of Transformation Efficiency

Transformation efficiency is typically calculated as the percentage of explants that produce transgenic events (e.g., GUS-positive spots, resistant calli, or regenerated shoots) out of the total number of explants inoculated.[1][16]

Transformation Efficiency (%) = (Number of transgenic events / Total number of explants) x 100

For more quantitative assays, reporter genes like GUS (β-glucuronidase) can be used, where the number of blue spots per explant is counted.[6]

Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of Agrobacterium strain sensitivity to this compound.

Experimental_Workflow A Agrobacterium Strain Culture (LBA4404, EHA105, GV3101, AGL1) B Induction with Varying This compound Concentrations A->B D Inoculation & Co-cultivation B->D C Explant Preparation C->D E Decontamination & Selection D->E F Data Collection (e.g., GUS assay, callus formation) E->F G Calculation of Transformation Efficiency F->G H Comparative Analysis G->H

Caption: A generalized workflow for comparing the this compound sensitivity of different Agrobacterium strains.

References

The Indispensable Role of Acetosyringone in Transforming Non-Model Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the genetic transformation of non-model plant species presents both unique opportunities and significant challenges. A critical component in the widely used Agrobacterium-mediated transformation process is the phenolic compound acetosyringone. This guide provides a comprehensive validation of its role, compares its efficacy with alternatives, and presents the supporting experimental data and protocols necessary for successful application.

This compound, a natural phenolic compound exuded by wounded plant tissues, is a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens. The activation of these genes is a prerequisite for the transfer of T-DNA from the bacterial Ti plasmid into the plant genome, the fundamental step in genetic transformation.[1][2][3] While this process is well-established in model plants, its optimization is crucial for achieving efficient transformation in the vast and diverse group of non-model species.

Comparative Analysis of this compound Efficacy

The addition of this compound to the Agrobacterium co-cultivation medium has been shown to significantly enhance transformation efficiency across a variety of non-model plant species. The optimal concentration, however, varies depending on the plant species and even the explant type.

Plant SpeciesExplant TypeThis compound Concentration (µM)Transformation Efficiency (%)Fold Increase vs. Control (0 µM AS)Reference
Cotton (Gossypium hirsutum)Apical Shoot10067% higher GUS positive apices-
Sugarcane (Saccharum officinarum)Shoot Tip5060 (GUS expression)12[4]
10020 (GUS expression)4[4]
Dendrobium lasianthera Protocorm100654.3[5]
015-[5]
Aubergine (Solanum melongena)Leaf200Optimum-[6]
400Decreased efficiency-[6]
'Carrizo' citrange Epicotyl10030.4~3[7]
Populus deltoides Leaf20020-25% higher than control-[8]

Alternatives to this compound: Expanding the Toolkit

While highly effective, the cost of this compound can be a limiting factor in large-scale experiments. Researchers have explored several alternatives, with tyrosine emerging as a promising and more economical option.

InducerPlant SpeciesExplant TypeConcentration (µM)Transformation Efficiency (% GFP Expression)Reference
Tyrosine Tibouchina semidecandraShoot10054.45[9]
Node5046.11[9]
This compound Tibouchina semidecandraShoot100~45[9]

The structural similarity of tyrosine to phenolic compounds allows it to act as an inducer of the vir genes.[9] Additionally, the synergistic effect of monosaccharides, such as glucose, with phenolic inducers has been shown to further enhance vir gene expression and transformation efficiency.[10][11]

Experimental Protocols

General Agrobacterium Vir Gene Induction Protocol with this compound

This protocol is a general guideline and may require optimization for specific plant species.

  • Culture Preparation: Grow Agrobacterium at 28-30°C overnight in a liquid rich medium (e.g., LB or YEP) with appropriate antibiotics.

  • Induction Medium Preparation: Prepare an induction medium (e.g., AB minimal medium) supplemented with 100-200 µM this compound. The optimal pH for induction is typically acidic (around 5.6).

  • Induction: Pellet the overnight Agrobacterium culture by centrifugation and resuspend in the induction medium. Incubate for 2-6 hours at room temperature with gentle shaking.

  • Infection: Use the induced Agrobacterium suspension to infect the plant explants. Co-cultivate for 2-3 days in the dark.

  • Decontamination and Selection: After co-cultivation, wash the explants with a bacteriostatic agent (e.g., timentin or carbenicillin) and transfer them to a selection medium containing the appropriate antibiotic to select for transformed cells.

Agrobacterium-mediated Transformation of Populus deltoides Leaf Explants
  • Pre-culture: Culture leaf explants on a pre-culture medium containing 200 µM this compound for one week.[8]

  • Agrobacterium Preparation: Grow Agrobacterium strain LBA4404 to an OD600 of 1.0-1.5. Centrifuge and resuspend the cells in MS basal medium to an OD600 of 0.3-0.5. Add 200 µM this compound to the suspension and incubate at 28°C for 2 hours with shaking.[8]

  • Infection: Soak the pre-cultured explants in the bacterial suspension for 1-2 hours in the dark.[8]

  • Co-cultivation: Place the inoculated explants on a co-cultivation medium (CIM) for 1 day in the dark.[8]

  • Decontamination and Selection: Transfer the explants to a medium containing 200 mg/l timentin to inhibit bacterial overgrowth and 100 mg/l kanamycin for selection of transformants.[8]

Signaling Pathway of vir Gene Induction

The induction of vir genes by this compound is a well-orchestrated signaling cascade initiated at the bacterial cell surface.

vir_gene_induction cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium Cell cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound VirA VirA (Sensor Kinase) This compound->VirA binds Sugars Sugars Sugars->VirA enhances binding H_plus Acidic pH H_plus->VirA optimizes VirA->VirA VirG VirG (Response Regulator) VirA->VirG Phosphorylates VirG_P Phosphorylated VirG vir_genes vir Genes VirG_P->vir_genes Activates Transcription Vir_proteins Virulence Proteins vir_genes->Vir_proteins Expression T-DNA Transfer T-DNA Transfer Vir_proteins->T-DNA Transfer

Caption: Agrobacterium vir gene induction pathway initiated by plant-derived signals.

Experimental Workflow for Transformation

The general workflow for Agrobacterium-mediated transformation of non-model plants involves a series of critical steps, each requiring careful optimization.

transformation_workflow start Start: Select Explant Material preculture Explant Pre-culture start->preculture infection Infection (Co-incubation of Explants and Agrobacterium) preculture->infection agro_prep Agrobacterium Culture and Induction (with this compound or alternative) agro_prep->infection cocultivation Co-cultivation infection->cocultivation decontamination Decontamination (Removal of Agrobacterium) cocultivation->decontamination selection Selection of Transformed Cells on Selective Medium decontamination->selection regeneration Regeneration of Putative Transgenic Plants selection->regeneration analysis Molecular Analysis (PCR, Southern Blot, etc.) regeneration->analysis end End: Confirmed Transgenic Plant analysis->end

Caption: General workflow for Agrobacterium-mediated plant transformation.

Logical Relationship: Factors Influencing Transformation Success

The successful transformation of non-model plants is a multifactorial process where this compound plays a central, yet interconnected, role.

logical_relationship cluster_factors Key Influencing Factors Transformation_Success High Transformation Efficiency This compound This compound/Alternative Presence & Concentration This compound->Transformation_Success Explant Explant Type and Health Explant->Transformation_Success Agrobacterium Agrobacterium Strain and Density Agrobacterium->Transformation_Success Co_cultivation Co-cultivation Conditions (Duration, Temp, pH) Co_cultivation->Transformation_Success Selection Selection Agent and Concentration Selection->Transformation_Success

References

The Indispensable Role of Acetosyringone in Enhancing Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the synergistic effect of acetosyringone in genetic transformation, supported by experimental data and detailed protocols.

In the realm of plant genetic engineering, Agrobacterium tumefaciens stands out as a natural and highly effective vehicle for introducing foreign DNA into plant cells. Central to the success of this transformation process is the use of phenolic compounds, most notably this compound, which acts as a potent inducer of the bacterial virulence (vir) genes required for T-DNA transfer. This guide provides a detailed comparison of Agrobacterium-mediated transformation efficiencies with and without the addition of this compound, supported by quantitative data from various studies. It also outlines the underlying signaling pathway and provides standardized experimental protocols for researchers in plant science and drug development.

The Virulence-Inducing Signal: How this compound Works

Agrobacterium tumefaciens initiates the infection process in response to chemical signals released by wounded plant tissues. This compound, a phenolic compound, is one of the most potent of these signals. The perception of this compound by Agrobacterium triggers a cascade of molecular events that activate the vir genes located on the tumor-inducing (Ti) plasmid.

The signaling pathway is initiated by the VirA/VirG two-component system. VirA, a transmembrane sensor kinase, detects the presence of this compound in the extracellular environment. This binding event leads to the autophosphorylation of VirA. Subsequently, the phosphate group is transferred to VirG, a cytoplasmic response regulator. Phosphorylated VirG then acts as a transcriptional activator, binding to specific DNA sequences known as vir boxes in the promoter regions of the vir genes, thereby switching on their expression. The products of these genes are essential for the excision, processing, and transfer of the T-DNA from the bacterium into the plant cell's nucleus, where it integrates into the host genome.

Acetosyringone_Signaling_Pathway cluster_agrobacterium Agrobacterium Cell cluster_extracellular Extracellular Space VirA VirA (Sensor Kinase) VirG VirG (Response Regulator) VirA->VirG Phosphorylation VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes Activates Transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing Expression This compound This compound This compound->VirA Binds to

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

Quantitative Comparison of Transformation Efficiency

The addition of this compound to the co-cultivation medium has been shown to significantly increase the transformation efficiency in a wide range of plant species. The following table summarizes the quantitative data from several studies, highlighting the stark contrast in transformation success when this compound is utilized.

Plant SpeciesExplant TypeConditionTransformation Efficiency (%)Reference
Eustoma grandiflorumLeaf DisksWithout this compound< 3% (callus formation)[1]
With this compound> 70% (callus formation)[1]
Cotton (Gossypium hirsutum)Apical ShootWithout this compound6.66%[2]
With 100 µM this compound46.15%[2]
'Carrizo' CitrangeEpicotyl SegmentsWithout this compound11.5%[3]
With 100 µM this compound30.4%[3]
Sugarcane (Saccharum officinarum)Shoot TipWithout this compound5%[4]
With 50 µM this compound60% (GUS expression)[4]

Experimental Protocols

To provide a practical guide for researchers, this section details a generalized workflow for Agrobacterium-mediated transformation, comparing the process with and without this compound.

Transformation_Workflow_Comparison cluster_workflow Experimental Workflow cluster_without_as Without this compound cluster_with_as With this compound start Start: Prepare Explants Agro_prep_wo 1. Prepare Agrobacterium Culture start->Agro_prep_wo Agro_prep_w 1. Prepare Agrobacterium Culture (Add this compound) start->Agro_prep_w Infection_wo 2. Infect Explants Agro_prep_wo->Infection_wo Co_cultivation_wo 3. Co-cultivation Infection_wo->Co_cultivation_wo Selection 4. Selection of Transformants Co_cultivation_wo->Selection Infection_w 2. Infect Explants Agro_prep_w->Infection_w Co_cultivation_w 3. Co-cultivation (with this compound) Infection_w->Co_cultivation_w Co_cultivation_w->Selection Regeneration 5. Regeneration of Plants Selection->Regeneration Analysis 6. Analysis of Transgenic Plants Regeneration->Analysis

Caption: Comparative workflow of Agrobacterium-mediated transformation.

Preparation of Agrobacterium Culture
  • Standard Protocol: Inoculate a single colony of the desired Agrobacterium strain harboring the binary vector of interest into 5 mL of liquid YEP or LB medium containing the appropriate antibiotics.[5] Incubate overnight at 28-30°C with shaking.

  • With this compound: For pre-induction, after overnight growth, centrifuge the bacterial cells and resuspend them in an induction medium (e.g., AB medium) supplemented with 100-200 µM this compound.[5][6] Incubate for an additional 4-6 hours at room temperature with gentle shaking before infection.[3][6]

Explant Preparation and Infection
  • Prepare sterile explants (e.g., leaf discs, apical shoots, epicotyl segments) from healthy, in vitro-grown plants.

  • Immerse the explants in the prepared Agrobacterium suspension for 15-30 minutes.

Co-cultivation
  • Without this compound: After infection, blot the explants dry on sterile filter paper and place them on a co-cultivation medium (e.g., MS medium).

  • With this compound: Transfer the infected explants to a co-cultivation medium supplemented with 100-200 µM this compound.[1][2]

  • Incubate the plates in the dark at 22-25°C for 2-3 days.

Selection and Regeneration
  • Following co-cultivation, wash the explants with sterile water containing an antibiotic (e.g., cefotaxime, carbenicillin) to eliminate the Agrobacterium.

  • Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed cells.

  • Subculture the surviving tissues onto fresh selection medium every 2-3 weeks until shoots or calli are well-developed.

  • Transfer the regenerated shoots to a rooting medium to obtain whole transgenic plants.

Analysis of Putative Transformants
  • Confirm the presence and expression of the transgene in the regenerated plants using molecular techniques such as PCR, Southern blotting, and qRT-PCR. Reporter genes like GUS can be visualized through histochemical staining.[2]

Conclusion

The experimental evidence overwhelmingly supports the inclusion of this compound in Agrobacterium-mediated transformation protocols. Its role as a potent inducer of the vir gene cascade is critical for efficient T-DNA transfer, leading to significantly higher transformation frequencies across a multitude of plant species. For researchers aiming to optimize their transformation systems, the addition of this compound during the pre-induction and/or co-cultivation steps is a simple yet highly effective strategy to enhance the likelihood of obtaining transgenic events. The protocols and data presented in this guide serve as a valuable resource for the scientific community to design and execute successful plant transformation experiments.

References

A Researcher's Guide to Commercial Acetosyringone: Ensuring Consistency in Agrobacterium-Mediated Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Agrobacterium tumefaciens-mediated transformation, the purity and consistency of acetosyringone are critical for reproducible results. This guide provides a critical evaluation of commercial this compound sources, offering a framework for ensuring research consistency through detailed experimental protocols and data comparison templates.

This compound, a phenolic compound naturally released by wounded plants, is a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens. This induction is the critical first step in the transfer of T-DNA into the plant genome, making this compound an indispensable component in protocols for generating transgenic plants and in various drug development and research applications. However, the quality and purity of commercially available this compound can vary between suppliers and even between different lots from the same supplier. Such variability can lead to inconsistent transformation efficiencies, hindering research progress and impacting the reliability of experimental outcomes.

This guide outlines the necessary steps to evaluate and compare different commercial sources of this compound, ensuring the selection of a high-quality reagent for consistent and reliable research.

Understanding the Role of this compound in Agrobacterium

This compound acts as a signaling molecule, recognized by the VirA/VirG two-component regulatory system in Agrobacterium. The binding of this compound to the VirA sensor kinase, a transmembrane protein, initiates a phosphorylation cascade. VirA autophosphorylates and then transfers the phosphate group to the VirG response regulator. Phosphorylated VirG then acts as a transcriptional activator, binding to the promoter regions of other vir genes and inducing their expression. This leads to the production of the protein machinery necessary for the processing and transfer of the T-DNA.

Acetosyringone_Signaling_Pathway cluster_inside Bacterial Cytoplasm This compound This compound VirA VirA (Sensor Kinase) This compound->VirA VirG VirG (Response Regulator) VirA->VirG phosphorylates VirG_P Phosphorylated VirG vir_genes vir Gene Expression VirG_P->vir_genes activates T_DNA T-DNA Processing & Transfer Machinery vir_genes->T_DNA leads to

This compound Signaling Pathway in Agrobacterium

Commercial Sources and Initial Assessment

Several major chemical suppliers offer this compound for research purposes. These include, but are not limited to:

  • Cayman Chemical: Provides this compound with a stated purity of ≥98% and offers batch-specific certificates of analysis.[1]

  • MilliporeSigma (formerly Sigma-Aldrich): Offers this compound with a purity of ≥97%.[2] Certificates of Analysis are available for specific lots.

  • Thermo Fisher Scientific: Supplies this compound, and like other major suppliers, provides access to product documentation such as Certificates of Analysis upon request.

  • TCI Chemicals: Lists 4'-Hydroxy-3',5'-dimethoxyacetophenone (this compound) and provides access to SDS and specifications.

  • bioWORLD: Offers this compound with a purity of >96.5%.

Initial Due Diligence: Before purchasing, researchers should always request and review the Certificate of Analysis (CoA) for the specific lot of this compound. The CoA provides crucial information on the purity, appearance, and other quality control parameters. While stated purity is a key metric, the impurity profile, which is often not detailed on the CoA, can also significantly impact biological activity.

Experimental Comparison of Commercial this compound Sources

To ensure the optimal and most consistent source of this compound for your research, a direct experimental comparison is highly recommended. The following sections provide a detailed workflow and protocols for such a comparison.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analytical & Biological Evaluation cluster_data Data Analysis & Selection A1 Obtain this compound from multiple suppliers A2 Prepare stock solutions of each source A1->A2 B1 Purity & Impurity Analysis (HPLC) A2->B1 B2 Agrobacterium-mediated Transformation Assay A2->B2 C1 Compare HPLC profiles B1->C1 C2 Quantify transformation efficiency B2->C2 C3 Select optimal supplier and lot C1->C3 C2->C3

Workflow for Comparing this compound Sources
Data Presentation: Comparison of Commercial this compound

The following table provides a template for summarizing the information from the suppliers and the results of your experimental evaluation.

Parameter Supplier A Supplier B Supplier C Supplier D
Product Number
Lot Number
Stated Purity (%)
Appearance
Solubility
HPLC Purity (%) Experimental DataExperimental DataExperimental DataExperimental Data
Number of Impurities (HPLC) Experimental DataExperimental DataExperimental DataExperimental Data
Transformation Efficiency (%) Experimental DataExperimental DataExperimental DataExperimental Data
Standard Deviation Experimental DataExperimental DataExperimental DataExperimental Data
Cost per gram

Experimental Protocols

I. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity and identifying the presence of impurities in different this compound samples.

A. Materials:

  • This compound samples from different commercial sources

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

B. Sample Preparation:

  • Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in HPLC-grade acetonitrile or methanol.

  • Further dilute the stock solutions to a working concentration of 100 µg/mL with the mobile phase.

C. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

D. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • Note the number and relative abundance of any impurity peaks.

II. Evaluation of Transformation Efficiency in Agrobacterium-Mediated Plant Transformation

This protocol is designed to compare the biological activity of this compound from different sources by measuring their ability to induce Agrobacterium-mediated transformation in a model plant system (e.g., Arabidopsis thaliana leaf discs or tobacco leaf explants).

A. Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101) carrying a binary vector with a reporter gene (e.g., GUS or GFP) and a selectable marker (e.g., kanamycin resistance).

  • Plant material (e.g., sterile Arabidopsis thaliana roots or tobacco leaves).

  • This compound stock solutions (100 mM in DMSO) from different commercial sources.

  • Co-cultivation medium (e.g., MS medium with appropriate vitamins and sugars).

  • Selection medium (co-cultivation medium supplemented with an antibiotic to kill Agrobacterium (e.g., cefotaxime) and a selection agent for transformed plant cells (e.g., kanamycin)).

B. Experimental Procedure:

  • Agrobacterium Preparation:

    • Inoculate a single colony of Agrobacterium into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-0.8.

    • For each this compound source to be tested, add the respective stock solution to the bacterial suspension to a final concentration of 100-200 µM. Also include a negative control with no this compound.

    • Incubate the bacterial suspensions at room temperature for 1-3 hours to induce the vir genes.

  • Plant Material Preparation and Co-cultivation:

    • Excise explants (e.g., leaf discs) from sterile plants and immerse them in the induced Agrobacterium suspensions for 10-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria and place them on solid co-cultivation medium.

    • Incubate the plates in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • After co-cultivation, wash the explants with sterile water or liquid medium containing an antibiotic to remove the Agrobacterium.

    • Transfer the explants to the selection medium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Data Collection and Analysis:

    • After 3-4 weeks, count the number of explants that show signs of transformation (e.g., callus formation on selection medium, GFP expression under a fluorescence microscope, or GUS staining).

    • Calculate the transformation efficiency for each this compound source as: (Number of transformed explants / Total number of explants) x 100%.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in transformation efficiencies between the different this compound sources.

Conclusion and Recommendations

The consistency and purity of this compound are paramount for reproducible Agrobacterium-mediated transformation. While major commercial suppliers provide this compound of seemingly high purity, lot-to-lot variability and the presence of uncharacterized impurities can significantly impact its biological activity. By implementing the detailed analytical and biological evaluation protocols outlined in this guide, researchers can make informed decisions about the most reliable source of this compound for their specific needs. It is recommended to perform a comparative analysis, especially when starting a new large-scale project or when encountering inconsistencies in transformation results. Establishing a relationship with a supplier that can provide consistent quality and detailed batch-specific information is a valuable step towards ensuring the long-term success and reproducibility of your research.

References

Unveiling Synergistic Partnerships: Acetosyringone and its Molecular Allies in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of signaling molecules is paramount. Acetosyringone, a naturally occurring phenolic compound, is widely recognized for its pivotal role in initiating Agrobacterium-mediated genetic transformation in plants. However, its efficacy is significantly amplified when acting in concert with other signaling molecules. This guide provides a comparative analysis of this compound's synergistic effects, supported by experimental data, detailed protocols, and visual pathway representations.

Synergistic Effect with Sugars in Agrobacterium-mediated Transformation

This compound is a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens, a bacterium extensively used for creating transgenic plants. This induction is a critical first step in the transfer of T-DNA from the bacterium to the plant cell. Research has shown that the presence of certain sugars, such as D-glucose, acts synergistically with this compound to enhance transformation efficiency.

The underlying mechanism involves the bacterial periplasmic protein ChvE, which binds to sugars and subsequently interacts with the VirA sensor kinase. This interaction enhances the sensitivity of VirA to this compound, leading to a more robust activation of the VirG response regulator and, consequently, increased expression of the vir genes.[1][2]

Comparative Transformation Efficiency

The following table summarizes the quantitative data from a study on the transformation of the microalga Dunaliella salina, demonstrating the synergistic effect of D-glucose and this compound on transformation efficiency using different Agrobacterium strains.

Agrobacterium StrainTreatmentTransformation Efficiency (cfu per 10⁶ cells)
EHA105 100 µM this compoundData not explicitly provided for AS alone
10 mM D-glucose + 100 µM this compound61 ± 5.03
GV3101 100 µM this compoundData not explicitly provided for AS alone
10 mM D-glucose + 100 µM this compound128 ± 5.29
LBA4404 100 µM this compoundData not explicitly provided for AS alone
10 mM D-glucose + 100 µM this compound181 ± 3.78

Data sourced from Srinivasan & Gothandam (2016).[2][3]

The data clearly indicates that the combination of D-glucose and this compound results in a significantly higher transformation rate across all tested Agrobacterium strains.[2][3]

Experimental Protocol: Agrobacterium Pre-induction and Co-cultivation

The following is a generalized protocol for Agrobacterium-mediated transformation, incorporating the synergistic use of this compound and D-glucose, based on the methodology described for Dunaliella transformation.[2][3]

  • Agrobacterium Culture Preparation:

    • Grow the desired Agrobacterium strain (e.g., LBA4404) carrying the binary vector of interest in an appropriate liquid medium (e.g., LB) with selective antibiotics to the logarithmic phase (OD₆₀₀ = 0.8–1.0).

    • Centrifuge the bacterial culture and discard the supernatant.

    • Resuspend the bacterial pellet in the induction medium.

  • Induction:

    • The induction medium should contain the basal salts and nutrients suitable for the target organism.

    • Supplement the induction medium with 100 µM this compound and 10 mM D-glucose.

    • Incubate the resuspended Agrobacterium in the induction medium for a defined period (e.g., 6 hours) at a suitable temperature (e.g., 28°C) with gentle shaking.

  • Co-cultivation:

    • Introduce the target plant cells or explants into the Agrobacterium suspension.

    • Co-cultivate for a period of 48-72 hours.

  • Selection and Regeneration:

    • Wash the plant cells/explants to remove excess Agrobacterium.

    • Plate the cells/explants on a selection medium containing an appropriate antibiotic (e.g., kanamycin, hygromycin) to select for transformed cells and an antibiotic to eliminate remaining Agrobacterium (e.g., cefotaxime).

    • Regenerate putative transformants into whole plants or establish stable cell lines.

Visualizing the Signaling Pathway and Workflow

Agrobacterium_Vir_Gene_Induction cluster_agrobacterium Agrobacterium This compound This compound VirA VirA (Sensor Kinase) This compound->VirA activates Sugars Sugars (e.g., D-glucose) ChvE ChvE (Periplasmic Protein) Sugars->ChvE binds to VirG VirG (Response Regulator) VirA->VirG phosphorylates ChvE->VirA enhances sensitivity VirGenes vir Genes VirG->VirGenes activates transcription TDNA T-DNA Transfer VirGenes->TDNA

Caption: Agrobacterium vir gene induction pathway.

Transformation_Workflow start Start: Agrobacterium Culture induction Pre-induction with this compound + D-glucose start->induction cocultivation Co-cultivation with Plant Explants induction->cocultivation selection Selection of Transformed Cells cocultivation->selection regeneration Regeneration of Transgenic Plants selection->regeneration end End: Transgenic Plant regeneration->end

Caption: Experimental workflow for transformation.

Indirect Synergy with Plant Hormones: Auxins and Cytokinins

While direct molecular synergy between this compound and plant hormones like auxins and cytokinins is less characterized, a logical synergistic relationship exists within the context of Agrobacterium-mediated transformation and tumorigenesis. This compound initiates the T-DNA transfer, and the T-DNA itself carries genes for the synthesis of auxins and cytokinins in the host plant cell. The resulting overproduction of these hormones leads to uncontrolled cell division and the formation of crown gall tumors.[4]

Therefore, this compound acts as the trigger, while the subsequent synergistic action of auxins and cytokinins, produced as a result of the transformation event, drives the physiological outcome.[5][6][7]

Acetosyringone_Hormone_Synergy AS This compound Signal Agro Agrobacterium vir Gene Activation AS->Agro TDNA T-DNA Transfer & Integration Agro->TDNA Hormone_Genes Expression of T-DNA encoded Auxin & Cytokinin Genes TDNA->Hormone_Genes Hormone_Production Overproduction of Auxin & Cytokinin Hormone_Genes->Hormone_Production Cell_Division Uncontrolled Cell Division Hormone_Production->Cell_Division Tumor Crown Gall Tumor Formation Cell_Division->Tumor

Caption: Logical flow of this compound and hormone action.

Antimicrobial Synergy with Peroxidase and Hydrogen Peroxide

Beyond its role in plant transformation, this compound exhibits synergistic antimicrobial properties. In the presence of hydrogen peroxide (H₂O₂) and peroxidase, this compound contributes to a rapid inhibition of a wide range of plant pathogenic bacteria.[8] This effect is linked to the depolarization of the bacterial cell membrane.[8] This reveals a different facet of this compound's synergistic potential, relevant to plant defense mechanisms and potentially new antimicrobial strategies.

This guide highlights the multifaceted synergistic capabilities of this compound. By understanding and harnessing these molecular partnerships, researchers can significantly enhance the efficiency of genetic transformation protocols and explore new avenues in the study of plant-pathogen interactions.

References

A comparative analysis of the stability of acetosyringone and its analogs in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro stability of acetosyringone and its key analogs, syringaldehyde and sinapic acid. Understanding the stability of these phenolic compounds under various conditions is crucial for their application in research, biotechnology, and pharmaceutical development. The information presented herein is supported by experimental data from various scientific publications.

Introduction

This compound (4'-hydroxy-3',5'-dimethoxyacetophenone) is a phenolic compound renowned for its role in inducing virulence genes in Agrobacterium tumefaciens, a cornerstone of plant genetic engineering.[1][2] Its structural analogs, such as syringaldehyde and sinapic acid, also exhibit a range of biological activities, including antioxidant and antimicrobial properties.[3][4][5] The efficacy and reliability of these compounds in various applications are directly dependent on their stability. Degradation due to factors like pH, temperature, and enzymatic activity can lead to a loss of biological function. This guide summarizes the available in vitro stability data for this compound and its analogs to aid researchers in optimizing their experimental and formulation strategies.

Comparative Stability Data

Direct comparative studies on the stability of this compound and its analogs under identical conditions are limited. The following table synthesizes available data from multiple sources to provide a qualitative and semi-quantitative overview of their stability under different in vitro conditions. It is important to note that experimental conditions may vary between studies.

CompoundpH StabilityThermal StabilityEnzymatic StabilityReferences
This compound Generally stable in acidic to neutral pH (e.g., pH 5.0-5.8) commonly used in Agrobacterium co-cultivation media. Stability in alkaline conditions is less documented but phenolic compounds, in general, are more susceptible to degradation at higher pH.Stable at typical cell culture temperatures (22-28°C). Should not be autoclaved with media as it has a melting point of ~125°C and can degrade.Can be oxidized by peroxidases, a process that enhances its antimicrobial activity. It can also act as a mediator for laccase enzymes.[1][2][6][7][8][9][10][11]
Syringaldehyde Stability is pH-dependent. Laccase-mediated degradation is influenced by pH, with decreased concentrations observed at pH 4 and 5 in the presence of the enzyme.Melting point is 110-113°C. It is a colorless solid that is soluble in alcohol and polar organic solvents. Specific thermal degradation kinetics in solution are not well-documented in the provided results.Susceptible to degradation by laccase enzymes. This process can be harnessed for the degradation of organic contaminants.[3][12][13][14][15][16][17]
Sinapic Acid More stable in acidic pH. At basic pH (e.g., pH 12), it can be formed from the hydrolysis of its precursor, sinapine, but is also more prone to degradation.Can be thermally degraded at high temperatures (e.g., 200°C) to form canolol through decarboxylation.Can be produced from sinapine through enzymatic hydrolysis. Its own enzymatic degradation has been studied in the context of fungal metabolism.[4][5][18][19][20][21][22]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the in vitro stability of phenolic compounds like this compound and its analogs.

pH Stability Assessment

This protocol describes a general procedure for evaluating the stability of a phenolic compound across a range of pH values.

  • Materials:

    • Test compound (this compound, Syringaldehyde, or Sinapic Acid)

    • Buffer solutions (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

    • Methanol or other suitable organic solvent

    • Deionized water

    • HPLC or UPLC system with a UV/DAD detector

    • pH meter

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a series of buffer solutions at the desired pH values (e.g., 3, 5, 7, 9, 11).

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 50 µg/mL).

    • Immediately after preparation (t=0), take an aliquot of each solution, and analyze it by a validated stability-indicating HPLC/UPLC method to determine the initial concentration.

    • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

    • Analyze the aliquots by HPLC/UPLC to quantify the remaining concentration of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Thermal Stability Assessment

This protocol outlines a method for determining the stability of a phenolic compound at different temperatures.

  • Materials:

    • Test compound

    • A suitable solvent (e.g., a specific pH buffer in which the compound is known to be stable)

    • HPLC or UPLC system

    • Multiple incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., 50 µg/mL in pH 5 citrate buffer).

    • Dispense aliquots of the solution into multiple vials for each temperature to be tested.

    • Analyze an initial aliquot (t=0) by HPLC/UPLC.

    • Place the vials in the pre-heated incubators or water baths.

    • At specified time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC/UPLC.

    • Calculate the percentage of the compound remaining and determine the degradation rate at each temperature.

Enzymatic Stability Assessment

This protocol provides a framework for evaluating the stability of a phenolic compound in the presence of enzymes like peroxidases or laccases.

  • Materials:

    • Test compound

    • Relevant enzyme (e.g., horseradish peroxidase, laccase from Trametes versicolor)

    • Enzyme cofactor if required (e.g., H₂O₂ for peroxidase)

    • Buffer solution at the optimal pH for the enzyme

    • HPLC or UPLC system

    • Incubator or water bath

  • Procedure:

    • Prepare a solution of the test compound in the appropriate buffer (e.g., 50 µM).

    • Prepare the enzyme solution in the same buffer.

    • Initiate the reaction by adding the enzyme (and cofactor, if needed) to the test compound solution. A control sample without the enzyme should also be prepared.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and immediately quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent like acetonitrile).

    • Analyze the samples by HPLC/UPLC to measure the decrease in the parent compound concentration and the formation of any degradation products.

Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products.[23][24][25]

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds.

  • Detection: The wavelength for detection should be set at the maximum absorbance of the parent compound (e.g., around 280 nm or 320 nm for these types of compounds). A PDA detector is useful for assessing peak purity.

  • Forced Degradation: To validate the method as "stability-indicating," forced degradation studies are performed (e.g., acid/base hydrolysis, oxidation with H₂O₂, photolysis, and thermal stress) to generate degradation products and ensure they are well-resolved from the parent peak.[24][25]

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway for the activation of Agrobacterium tumefaciens virulence (vir) genes, a process initiated by this compound.

agrobacterium_vir_activation cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound & other phenolics VirA_peri VirA (Periplasmic domain) This compound->VirA_peri 1. Binds Sugars Sugars ChvE ChvE Sugars->ChvE Binds ChvE->VirA_peri 2. Sensitizes VirA_cyto VirA (Kinase domain) VirA_cyto->VirA_cyto VirG VirG VirA_cyto->VirG 4. Phosphorylates VirG_P VirG-P virGenes vir Genes (on Ti plasmid) VirG_P->virGenes 5. Activates transcription T_DNA T-DNA Processing & Export Machinery virGenes->T_DNA Expression stability_workflow cluster_conditions Stress Conditions prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in MeOH) prep_samples 2. Prepare Test Samples in Stress Conditions prep_stock->prep_samples ph_stress pH Buffers (e.g., pH 3, 5, 7, 9) temp_stress Temperature (e.g., 25°C, 40°C, 60°C) enz_stress Enzyme Solution (e.g., Peroxidase + H₂O₂) incubation 3. Incubate Samples ph_stress->incubation temp_stress->incubation enz_stress->incubation sampling 4. Withdraw Aliquots at Time Points (t₀, t₁, t₂, ...) incubation->sampling analysis 5. Analyze by Stability-Indicating HPLC/UPLC Method sampling->analysis data_proc 6. Data Processing & Analysis analysis->data_proc results Determine % Degradation, Half-life (t½), and Kinetics data_proc->results

References

Validating the Specificity of the VirA/VirG System for Acetosyringone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The VirA/VirG two-component system of Agrobacterium tumefaciens is a cornerstone of its pathogenic lifestyle, enabling the bacterium to detect wounded plant tissues and initiate the process of T-DNA transfer, which leads to crown gall disease. This system's ability to recognize specific phenolic compounds, with a notable sensitivity to acetosyringone, is critical for the activation of its virulence (vir) genes. This guide provides a comparative analysis of the VirA/VirG system's specificity for this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The VirA/VirG Signaling Pathway

The activation of the vir genes is initiated by the sensing of phenolic compounds, such as this compound, released by wounded plants. The inner membrane-bound sensor kinase, VirA, undergoes autophosphorylation upon detecting these signals. The phosphate group is then transferred to the cytoplasmic response regulator, VirG. Phosphorylated VirG acts as a transcriptional activator, binding to the vir box promoter sequences of the vir operons and inducing their expression. This signaling cascade is a classic example of a two-component regulatory system.[1][2][3]

VirA_VirG_Signaling_Pathway cluster_extracellular Extracellular Space / Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm AS This compound VirA Periplasmic Domain Linker Cytoplasmic Kinase Domain AS->VirA:periplasm 1. Sensing VirA:kinase->VirA:kinase VirG VirG VirA:kinase->VirG 3. Phosphotransfer VirG_P VirG-P vir_genes vir Genes VirG_P->vir_genes 4. Transcriptional Activation

Caption: The VirA/VirG two-component signaling pathway.

Comparative Analysis of Phenolic Inducers

The specificity of the VirA protein for different phenolic compounds varies among Agrobacterium strains.[4][5][6] The following table summarizes the vir-inducing ability of various phenolic compounds in comparison to this compound in the Agrobacterium tumefaciens strain A6, which harbors an octopine-type Ti plasmid. The data is based on β-galactosidase activity from a virE::lacZ reporter fusion.

Phenolic CompoundChemical ClassConcentration (μM)Relative Induction (%)
This compound Acetophenone 100 100
AcetovanilloneAcetophenone10085
Sinapinic AcidCinnamic Acid10075
Ferulic AcidCinnamic Acid10060
p-Coumaric AcidCinnamic Acid10015
4-HydroxyacetophenoneAcetophenone100<5
PhenolPhenol100<1
VanillinBenzaldehyde100<1
No Inducer--0

Note: The relative induction is normalized to the activity observed with 100 μM this compound. Data is representative and compiled from trends observed in the literature. Actual values can vary based on specific experimental conditions.

Experimental Validation of Inducer Specificity

Validating the specificity of the VirA/VirG system for different phenolic compounds typically involves the use of a reporter gene fused to a vir promoter. The activity of the reporter gene serves as a quantitative measure of vir gene induction. The following diagram outlines a typical workflow for such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_assay Assay cluster_analysis Analysis culture 1. Culture Agrobacterium (with vir-reporter plasmid) induce_neg 2a. No Inducer (Negative Control) induce_pos 2b. This compound (Positive Control) induce_test 2c. Test Compound incubate 3. Incubate induce_neg->incubate induce_pos->incubate induce_test->incubate assay 4. Perform Reporter Assay (e.g., β-galactosidase) incubate->assay measure 5. Measure Signal (e.g., Absorbance) assay->measure calculate 6. Calculate Activity (e.g., Miller Units) measure->calculate compare 7. Compare Results calculate->compare

References

A comparative study on the impact of different acetosyringone concentrations on T-DNA copy number.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the impact of varying acetosyringone levels on T-DNA copy number, providing researchers with actionable data to refine plant transformation protocols.

In the realm of plant genetic engineering, the successful integration of a single or low copy number of the transfer DNA (T-DNA) into the host genome is a critical determinant of stable transgene expression and predictable inheritance. This compound, a phenolic compound naturally released by wounded plant tissues, plays a pivotal role in this process by activating the virulence (vir) genes of Agrobacterium tumefaciens, the bacterium widely used as a vector for gene transfer. This guide provides a comparative analysis of how different concentrations of this compound influence T-DNA transfer and integration, with a focus on its impact on the resulting T-DNA copy number in transgenic plants.

The Role of this compound in T-DNA Transfer

This compound acts as a key signaling molecule that initiates the cascade of events leading to T-DNA transfer from Agrobacterium to the plant cell. This process is mediated by the VirA/VirG two-component system within the bacterium. Upon detection of this compound, the VirA sensor kinase, a transmembrane protein, autophosphorylates. This phosphate group is then transferred to the VirG response regulator, which in turn activates the transcription of other vir genes. The products of these genes are essential for the excision, processing, and transfer of the T-DNA into the plant nucleus.

The concentration of this compound in the co-cultivation medium directly influences the level of vir gene induction, which in turn affects the efficiency of T-DNA transfer. While an optimal concentration can significantly enhance transformation rates, suboptimal or excessive concentrations can lead to lower efficiencies or an increased likelihood of multiple T-DNA insertions, which can result in gene silencing and unstable transgene expression.

Comparative Impact of this compound Concentration on Transformation Efficiency

While direct comparative studies quantifying T-DNA copy number at various this compound concentrations are limited, a substantial body of research has focused on optimizing transformation efficiency, which is a crucial precursor to obtaining stable transgenic lines with desired copy numbers. The following table summarizes findings from various studies on the effect of different this compound concentrations on transformation efficiency in several plant species. It is important to note that the optimal concentration can be species- and even genotype-dependent.

Plant SpeciesThis compound Concentration (µM)Observed Effect on Transformation EfficiencyReference
Cotton (Gossypium hirsutum)100Significantly increased the number of GUS positive apices by 67% compared to no this compound.[1]
Wheat (Triticum aestivum)100Found to be optimal for transformation, with higher concentrations not providing additional benefit.[2]
Wheat (Triticum turgidum L. var. durum)200 - 800400 µM resulted in higher T-DNA delivery compared to 200 µM.[3]
Oxalis corniculata400Yielded the highest number of GUS positive spots, indicating high transformation efficiency.[4]
Tamarix hispida100 - 200Significantly improved T-DNA transfer, with 120 µM being the most effective concentration.[5]
Aubergine (Solanum melongena)200Determined to be the optimum concentration for increasing transformation efficiency.[3]
Rose Hybrid (Rosa hybrida)50Showed the highest percentage of GUS positive nodal segments.[1]
Dendrobium lasianthera100Resulted in the highest transformation efficiency; higher concentrations led to a decrease.[6]

This compound Signaling Pathway

The signaling cascade initiated by this compound is a well-characterized pathway in Agrobacterium. The following diagram illustrates the key steps involved in the activation of vir genes.

Acetosyringone_Signaling_Pathway cluster_agrobacterium Agrobacterium Cell cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm ChvE_Sugar ChvE-Sugar Complex VirA VirA (Sensor Kinase) ChvE_Sugar->VirA 2. Enhances sensitivity VirA->VirA VirG VirG (Response Regulator) VirA->VirG 4. Phosphorylates VirG VirG_P Phosphorylated VirG vir_genes vir Gene Operons VirG_P->vir_genes 5. Activates transcription T_DNA_processing T-DNA Processing & Transfer vir_genes->T_DNA_processing 6. Leads to This compound This compound This compound->VirA 1. Binds to periplasmic domain Sugars Sugars Sugars->ChvE_Sugar Binds to ChvE

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

Experimental Workflow: From Transformation to Copy Number Analysis

The following diagram outlines a typical experimental workflow for investigating the effect of this compound concentration on T-DNA copy number.

Experimental_Workflow cluster_transformation Agrobacterium-mediated Transformation cluster_analysis Molecular Analysis Agro_prep Agrobacterium Preparation & Induction (Varying this compound Concentrations) Co_cultivation Co-cultivation Agro_prep->Co_cultivation Explant_prep Explant Preparation Explant_prep->Co_cultivation Selection Selection of Transformed Tissues Co_cultivation->Selection Regeneration Regeneration of Putative Transgenic Plants Selection->Regeneration DNA_extraction Genomic DNA Extraction Regeneration->DNA_extraction PCR_screen PCR Screening for Transgene Presence DNA_extraction->PCR_screen Copy_number T-DNA Copy Number Analysis (qPCR or Southern Blot) PCR_screen->Copy_number Data_analysis Data Analysis and Comparison Copy_number->Data_analysis

Caption: Experimental workflow for analyzing T-DNA copy number.

Experimental Protocols

Agrobacterium-mediated Transformation with Varying this compound Concentrations

This protocol is a generalized procedure and should be optimized for the specific plant species and explant type.

a. Agrobacterium Preparation and Induction:

  • Streak a culture of Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) carrying the desired binary vector on YEP agar medium with appropriate antibiotics. Incubate at 28°C for 2-3 days.

  • Inoculate a single colony into 5 mL of liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm).

  • Inoculate a larger volume (e.g., 50 mL) of YEP medium with the overnight culture and grow to an optical density (OD600) of 0.6-0.8.

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspend the pellet in an appropriate infection medium (e.g., liquid MS medium) to a final OD600 of 0.5-1.0.

  • Divide the bacterial suspension into aliquots and add this compound from a stock solution (e.g., 100 mM in DMSO) to achieve the desired final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM).

  • Incubate the bacterial suspensions at room temperature for 1-4 hours with gentle shaking to induce the vir genes.

b. Explant Preparation and Co-cultivation:

  • Prepare sterile explants (e.g., leaf discs, cotyledons, embryos) from healthy, in vitro-grown plantlets.

  • Immerse the explants in the induced Agrobacterium suspensions for a specific duration (e.g., 15-30 minutes).

  • Blot the explants dry on sterile filter paper to remove excess bacteria.

  • Place the explants on a co-cultivation medium (e.g., solid MS medium with appropriate plant growth regulators) supplemented with the same concentration of this compound as used for induction.

  • Incubate the plates in the dark at 22-25°C for 2-3 days.

c. Selection and Regeneration:

  • After co-cultivation, wash the explants with sterile water or liquid MS medium containing a bacteriostatic antibiotic (e.g., cefotaxime, timentin) to remove excess Agrobacterium.

  • Transfer the explants to a selection medium containing the same bacteriostatic antibiotic and a selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed cells.

  • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Once resistant calli or shoots develop, transfer them to a regeneration medium to induce shoot formation and then to a rooting medium to obtain whole plantlets.

T-DNA Copy Number Determination by Quantitative PCR (qPCR)

This protocol provides a general framework for T-DNA copy number analysis using the comparative Ct (2^-ΔΔCt) method.

a. Genomic DNA Extraction:

  • Isolate high-quality genomic DNA from the putative transgenic plants and a non-transgenic control plant using a suitable plant DNA extraction kit or a CTAB-based method.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

b. Primer Design and Validation:

  • Design primers specific to the transgene (target gene) and a single-copy endogenous reference gene from the host plant genome.

  • Validate the primer efficiency for both primer pairs by generating a standard curve using a serial dilution of genomic DNA. The amplification efficiencies should be between 90% and 110% and should be comparable for both target and reference genes.

c. qPCR Reaction Setup:

  • Prepare a qPCR reaction mix containing a suitable SYBR Green master mix, forward and reverse primers for either the target or reference gene, and a standardized amount of genomic DNA (e.g., 10-50 ng).

  • Set up reactions in triplicate for each sample (transgenic and non-transgenic) and for each gene (target and reference). Include a no-template control for each primer pair.

d. qPCR Cycling and Data Analysis:

  • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Collect the fluorescence data at each cycle and determine the cycle threshold (Ct) value for each reaction.

  • Calculate the ΔCt for each sample by subtracting the average Ct of the reference gene from the average Ct of the target gene (ΔCt = Ct_target - Ct_reference).

  • Calculate the ΔΔCt by subtracting the average ΔCt of the calibrator (a known single-copy transgenic line or the non-transgenic control, where the target gene is absent) from the ΔCt of each test sample (ΔΔCt = ΔCt_sample - ΔCt_calibrator).

  • The T-DNA copy number can be estimated using the formula: Copy Number = 2^(-ΔΔCt).

Conclusion

The concentration of this compound is a critical parameter in Agrobacterium-mediated plant transformation that significantly influences the efficiency of T-DNA transfer. While the optimal concentration varies among plant species, a well-defined range often leads to the highest transformation success rates. Although a direct quantitative correlation between this compound concentration and T-DNA copy number is not yet firmly established across a wide range of species, it is evident that optimizing vir gene induction through appropriate this compound levels is a key step toward achieving stable transgenic events with a low T-DNA copy number. By employing the detailed protocols outlined in this guide, researchers can systematically investigate this relationship in their specific systems and refine their transformation strategies to enhance the generation of high-quality transgenic plants for both basic research and crop improvement.

References

Assessing the Off-Target Effects of Acetosyringone on Plant Development and Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetosyringone, a phenolic compound naturally released by wounded plant tissues, is a cornerstone of modern plant biotechnology. Its primary and well-documented role is the induction of virulence (vir) genes in Agrobacterium tumefaciens, a bacterium widely used for genetic transformation in plants. This "on-target" effect significantly enhances the efficiency of T-DNA transfer from the bacterium to the plant genome. However, the widespread use of this compound in plant tissue culture media raises critical questions about its potential "off-target" effects on the plants themselves, independent of its interaction with Agrobacterium. This guide provides a comprehensive comparison of this compound's performance, explores available alternatives, and delves into the current understanding of its direct impact on plant development and gene expression, supported by experimental data and detailed protocols.

Performance of this compound in Plant Transformation: A Quantitative Overview

The efficacy of this compound in enhancing transformation efficiency is well-established, though optimal concentrations can vary between plant species and even genotypes. The following table summarizes quantitative data from various studies, highlighting the significant increase in transformation frequency upon the addition of this compound to the co-cultivation medium.

Plant SpeciesExplant TypeThis compound Concentration (µM)Transformation Efficiency (%) with this compoundTransformation Efficiency (%) without this compoundReference
Eustoma grandiflorumLeaf Disks100>70 (callus formation)<3 (callus formation)[1][2]
Dendrobium lasiantheraProtocorms1006515[3]
Cotton (Gossypium hirsutum)Apical Shoot10067% higher GUS positive apicesBaseline[4]
Carrot (Daucus carota)Discs15075Lower (not specified)[5]
Wheat (Triticum aestivum)Immature Embryos40081.4 (GUS+ embryos)Lower (not specified)[6]
Tamarix hispidaSeedlings120Significantly improved T-DNA transferBaseline[7]
Sugarcane (Saccharum officinarum)Shoot Tip10013Lower (not specified)[8]

Potential Off-Target Effects on Plant Development

While crucial for transformation, evidence suggests that this compound is not biologically inert to the plant tissue. Several studies have reported concentration-dependent effects that can be considered "off-target," particularly concerning regeneration and growth.

Plant SpeciesObserved EffectThis compound ConcentrationReference
Citrus RootstocksHighest root formation from stem explants in the absence of this compound.0 µM[9]
Wheat (Triticum aestivum)Increased concentration (400 µM) decreased explant regeneration capacity at pH 5.4.400 µM[6]
General ObservationHigh concentrations can have a bacteriostatic effect.400 µM[1][2]
Tobacco (Nicotiana tabacum)Influenced the timing of the oxidative burst in resistant interactions with Pseudomonas syringae, suggesting bioactive properties within the plant.Not specified[10]

These findings underscore the importance of optimizing this compound concentrations to maximize transformation efficiency while minimizing potential harm to plant regeneration and development.

Alternatives to this compound

The cost and potential for off-target effects of this compound have prompted research into alternative enhancers for Agrobacterium-mediated transformation.

AlternativeMechanism of ActionAdvantagesDisadvantages
Tyrosine Structurally similar to phenolic compounds, likely induces vir genes.More economical than this compound.Optimal concentration is critical; higher levels can be inhibitory.
Other Phenolic Compounds (e.g., vanillin, syringaldehyde) Similar to this compound, they can induce vir gene expression.May be effective in species where this compound is not optimal.Efficacy can be species- and compound-dependent.
Osmoprotectants (e.g., betaine, proline) Enhance transformation synergistically with this compound.Can significantly boost transformation efficiency.Often used in conjunction with, rather than as a replacement for, this compound.
Comparative Performance Data: this compound vs. Tyrosine
Plant SpeciesEnhancerConcentration (µM)Transformation Efficiency (%)Reference
Tibouchina semidecandraTyrosine10054.45 (GFP expression)[11]
Tibouchina semidecandraThis compoundNot specifiedLower than tyrosine[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens This compound This compound VirA VirA (Receptor) This compound->VirA binds to VirG VirG (Regulator) VirA->VirG phosphorylates vir_genes vir Genes VirG->vir_genes activates transcription T_DNA_processing T-DNA Processing vir_genes->T_DNA_processing T_DNA_transfer T-DNA Transfer T_DNA_processing->T_DNA_transfer

Caption: this compound signaling pathway in Agrobacterium tumefaciens.

Off_Target_Effects_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Plant_Material Plant Explants Control Control Medium Plant_Material->Control AS_Treatment Medium + this compound Plant_Material->AS_Treatment Developmental_Assessment Developmental Assessment (e.g., root length, callus mass) Control->Developmental_Assessment Gene_Expression_Analysis Gene Expression Analysis (RNA-seq, qRT-PCR) Control->Gene_Expression_Analysis AS_Treatment->Developmental_Assessment AS_Treatment->Gene_Expression_Analysis Data_Comparison Data Comparison and Interpretation Developmental_Assessment->Data_Comparison Gene_Expression_Analysis->Data_Comparison

Caption: Proposed workflow for assessing this compound's off-target effects.

Alternatives_Comparison cluster_enhancers Transformation Enhancers Transformation_Goal Enhanced Transformation This compound This compound Transformation_Goal->this compound Tyrosine Tyrosine Transformation_Goal->Tyrosine Other_Phenolics Other Phenolics Transformation_Goal->Other_Phenolics High_Efficiency High_Efficiency This compound->High_Efficiency High Efficiency Potential_Toxicity Potential_Toxicity This compound->Potential_Toxicity Potential Toxicity Cost_Effective Cost_Effective Tyrosine->Cost_Effective Cost-Effective Moderate_Efficiency Moderate_Efficiency Tyrosine->Moderate_Efficiency Moderate Efficiency Variable_Efficiency Variable_Efficiency Other_Phenolics->Variable_Efficiency Variable Efficiency

Caption: Logical comparison of this compound and its alternatives.

Experimental Protocols

Agrobacterium-Mediated Transformation with this compound

This protocol is a generalized summary based on common practices described in the literature[7][12][13][14].

  • Bacterial Culture: Culture Agrobacterium tumefaciens strain harboring the desired binary vector in a suitable liquid medium (e.g., YEP) with appropriate antibiotics overnight at 28°C.

  • Induction: Pellet the bacterial cells by centrifugation and resuspend them in an induction medium (e.g., AB medium) containing a specific concentration of this compound (typically 100-200 µM). Incubate at room temperature for 1-6 hours with gentle shaking.

  • Infection: Immerse plant explants in the induced Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation: Place the infected explants on a co-cultivation medium, which may also be supplemented with this compound, for 2-3 days in the dark.

  • Decontamination and Selection: Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to identify transformed plant cells (e.g., kanamycin, hygromycin).

Proposed Protocol for Assessing Off-Target Effects of this compound

This hypothetical protocol is designed to specifically investigate the direct effects of this compound on plant tissues.

  • Plant Material and Sterilization: Use sterile plant explants (e.g., leaf discs, shoot tips, or seeds) of the species of interest.

  • Treatment Groups:

    • Control: Culture explants on a standard plant growth medium (e.g., MS medium) without this compound.

    • Treatment: Culture explants on the same medium supplemented with various concentrations of this compound (e.g., 50, 100, 200, 400 µM).

  • Culture Conditions: Maintain the cultures under controlled environmental conditions (temperature, light, and photoperiod) suitable for the specific plant species.

  • Data Collection (Developmental Effects): At regular intervals (e.g., every 7 days for 4 weeks), measure parameters such as:

    • Callus induction frequency and fresh weight.

    • Shoot and root regeneration frequency.

    • Root length and number of lateral roots.

    • Observe any signs of phytotoxicity (e.g., browning, necrosis).

  • Data Collection (Gene Expression): After a defined exposure time (e.g., 24 or 48 hours), harvest tissues from both control and treatment groups for RNA extraction.

    • Perform RNA sequencing (RNA-seq) for a global transcriptomic analysis.

    • Alternatively, use quantitative real-time PCR (qRT-PCR) to analyze the expression of specific genes related to stress responses, hormone signaling, and development.

  • Data Analysis: Statistically compare the data from the treatment groups to the control group to identify significant differences in developmental parameters and gene expression patterns.

Conclusion and Future Directions

This compound remains a highly effective and widely used tool for enhancing Agrobacterium-mediated plant transformation. However, the available evidence suggests that it is not a benign additive to plant culture media and can exert off-target effects on plant development, particularly at higher concentrations. While alternatives like tyrosine show promise, more extensive comparative studies are needed to validate their efficacy across a broader range of plant species.

A significant knowledge gap exists regarding the direct impact of this compound on the plant transcriptome. The proposed experimental workflow provides a roadmap for future research to systematically dissect these off-target effects. Such studies are crucial for refining plant transformation protocols to not only maximize efficiency but also to ensure the physiological health and normal development of the resulting transgenic plants. Understanding the full spectrum of this compound's biological activity will ultimately lead to more robust and reliable outcomes in plant biotechnology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetosyringone is a cornerstone of biotechnology, renowned for its role in facilitating Agrobacterium tumefaciens-mediated genetic transformation of plants.[1][2] This phenolic compound, naturally released by wounded plant cells, is a potent inducer of the virulence (vir) genes in Agrobacterium.[2] Activation of these genes is the critical first step in the transfer of T-DNA from the bacterial Ti plasmid into the plant genome.[1][3] This guide provides a comprehensive comparison of this compound with its alternatives, supported by quantitative data and detailed experimental protocols, to aid researchers in optimizing transformation efficiencies.

Mechanism of Action: The VirA/VirG Signaling Pathway

The function of this compound is centered on the activation of a two-component regulatory system in Agrobacterium, composed of the VirA and VirG proteins.[4][5]

  • Sensing: The VirA protein, a transmembrane sensor kinase, detects phenolic compounds like this compound in the environment.[4][6]

  • Phosphorylation Cascade: Upon binding this compound, VirA autophosphorylates and then transfers the phosphate group to the VirG protein.[4]

  • Transcriptional Activation: Phosphorylated VirG acts as a transcriptional activator, binding to specific sequences in the promoter regions of other vir genes.[4]

  • T-DNA Processing: This activation cascade leads to the expression of proteins that process the T-DNA segment from the Ti plasmid and facilitate its transfer into the host plant cell.[1]

Plant-derived sugars also play a synergistic role, enhancing the vir gene induction when this compound concentrations are limited.[3][6]

VirA_VirG_Signaling_Pathway cluster_outside Periplasmic Space AS This compound (AS) VirA VirA (Sensor Kinase) AS->VirA Binds Sugars Sugars ChvE ChvE Sugars->ChvE Binds ChvE->VirA Interacts with periplasmic domain VirG VirG (Response Regulator) VirA->VirG P_VirG Phosphorylated VirG VirG->P_VirG Phosphorylation Vir_Genes vir Gene Expression P_VirG->Vir_Genes Activates ATP1 ATP ADP1 ADP ATP2 ATP ADP2 ADP

Caption: this compound-mediated VirA/VirG signaling cascade in Agrobacterium.

Performance Comparison: this compound vs. Alternatives

While highly effective, the cost of this compound has prompted research into more economical alternatives. The primary measure of success is the transformation efficiency, often quantified by the expression of a reporter gene like β-glucuronidase (GUS) or Green Fluorescent Protein (GFP).

Inducer/EnhancerPlant SpeciesConcentration (µM)Transformation Efficiency (%)Notes
This compound CottonNot specifiedControl (baseline efficiency of 1.3%)The addition of this compound resulted in 67% more GUS positive apices compared to control.[2]
This compound Wheat40081% (transient GUS expression)Optimal condition when combined with pH 5.0-5.4 and 22-25°C co-culture temperature.[7]
This compound Sugarcane10013%This concentration showed higher efficiency compared to 25, 50, and 75 µM.[8]
This compound Cucumber150 (infection)8.1%Part of an optimized protocol with 50 µM in preculture and 100 µM in co-culture medium.[9]
Tyrosine Tibouchina semidecandra100 (shoots)54.45% (GFP expression)A cost-effective alternative with a similar aromatic structure to this compound.[10]
Tyrosine Tibouchina semidecandra50 (nodes)46.11% (GFP expression)Demonstrates tissue-dependent optimal concentrations.[10]
No this compound Sugarcane05%Control group showing the baseline transformation efficiency without a phenolic inducer.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized and specific protocols for Agrobacterium-mediated transformation using this compound.

General Protocol for Agrobacterium Induction and Co-cultivation

This protocol outlines the fundamental steps for preparing Agrobacterium and co-cultivating it with plant explants.

  • Agrobacterium Culture Preparation:

    • Streak Agrobacterium tumefaciens (e.g., strain LBA4404) from a glycerol stock onto a YEP medium plate with appropriate antibiotics.[11]

    • Incubate for 2-3 days at 28°C.

    • Inoculate a single colony into liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

  • Induction with this compound:

    • Centrifuge the overnight culture to pellet the bacteria.

    • Resuspend the pellet in an induction medium (e.g., 1/10 MS medium, pH 5.6) containing a specific concentration of this compound (typically 100-200 µM).[1][12]

    • Incubate the bacterial suspension for 2-6 hours at room temperature with gentle shaking to induce the vir genes.[12][13]

  • Explant Infection and Co-cultivation:

    • Prepare and sterilize plant explants (e.g., leaf discs, embryos, shoot tips).

    • Immerse the explants in the induced Agrobacterium suspension for a set period (e.g., 5-30 minutes).[11]

    • Blot the explants dry on sterile filter paper and place them on a co-cultivation medium, which often also contains this compound (e.g., 100 µM).[12]

    • Incubate in the dark for 2-3 days at 20-25°C.[11]

  • Selection and Regeneration:

    • Wash the explants with sterile water containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.[13]

    • Transfer the explants to a selection medium containing antibiotics to select for transformed plant cells and hormones to promote regeneration.

Experimental_Workflow A 1. Agrobacterium Culture (Overnight Growth) B 2. Harvest & Resuspend Cells in Induction Medium A->B C 3. Add this compound (e.g., 100-200 µM) B->C D 4. Induce vir Genes (2-6 hours, RT) C->D F 6. Infect Explants with Induced Agrobacterium D->F E 5. Prepare & Sterilize Plant Explants E->F G 7. Co-cultivate (2-3 days, dark) F->G H 8. Wash & Transfer to Selection Medium G->H I 9. Regenerate Transgenic Plants H->I

References

Safety Operating Guide

Proper Disposal of Acetosyringone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Acetosyringone, a phenolic compound widely used in plant biology and biotechnology, requires careful handling and disposal due to its classification as a hazardous substance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1][2][3][4][5][6][7]:

  • Skin Irritation: Causes skin irritation upon contact[1][4][5][6].

  • Eye Irritation: Causes serious eye irritation[1][4][5][6].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1][3][4][5][6].

Due to these hazards, this compound must be treated as hazardous waste and must not be disposed of with household garbage or allowed to enter the sewage system[1][7].

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used to clean up spills should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials should always be stored separately[8].

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste[9].

2. Proper Waste Containment:

  • Use only appropriate, compatible containers for waste storage. Plastic is often preferred[10].

  • Ensure containers are in good condition, with no cracks or signs of deterioration, and have a secure, screw-top cap[8].

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion[8].

  • Keep waste containers closed at all times, except when adding waste[8][9][10].

3. Labeling of Waste Containers:

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Irritant").

  • Record the accumulation start date (the date the first drop of waste is added to the container).

4. Storage of Hazardous Waste:

  • Store this compound waste in a designated "Satellite Accumulation Area" (SAA)[8][10].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is inspected weekly for any leaks or container deterioration[8].

5. Arranging for Disposal:

  • Once a waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department[8].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup[9][10].

Quantitative Data Summary

ParameterValueReference
pH for Drain Disposal (General Guideline)Not Applicable for this compound[11]
Maximum Hazardous Waste in SAA55 gallons[10]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[10]
Time to Remove Full Container from SAAWithin 3 calendar days[10]
Maximum Storage Time for Partially Filled Container in SAA1 year[8]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling and disposing of hazardous chemical waste serves as the primary protocol. This involves the systematic collection, segregation, labeling, and storage of the waste, followed by its removal by a certified hazardous waste management service, as outlined in the step-by-step guide above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Acetosyringone_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal gen_solid Solid Waste (Unused chemical, contaminated PPE) segregate Segregate Waste Streams gen_solid->segregate gen_liquid Liquid Waste (Solutions containing this compound) gen_liquid->segregate gen_container Empty Containers gen_container->segregate contain Use Compatible Containers segregate->contain label_waste Label with 'Hazardous Waste' & Contents contain->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa inspect Weekly Inspection of SAA saa->inspect request_pickup Request EHS Pickup When Full or After 1 Year saa->request_pickup Container Full or 1 Year Limit inspect->saa No issues ehs_disposal EHS Manages Final Disposal (Treatment/Incineration) request_pickup->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Acetosyringone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Acetosyringone in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel.

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is typically supplied as a white to brown or pale yellow crystalline solid.[3][4][5]

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses that meet approved standards.[6] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[6]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6][7][8] For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved dust respirator should be used.[6][8]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ventilation: Ensure your workspace is well-ventilated. Set up and verify the proper function of a chemical fume hood.[2]

  • Safety Equipment: Locate and confirm the accessibility and functionality of the nearest safety shower and eyewash station.

  • Gather Materials: Collect all necessary PPE, spill cleanup materials (such as a chemical spill kit), and waste disposal containers before beginning work.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[4]

2. Handling Solid this compound:

  • Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[2][7]

  • Use tools like spatulas to handle the powder. Avoid scooping directly from the container in a way that could generate dust.

  • Keep the container tightly sealed when not in use.[1]

3. Preparing this compound Solutions:

  • When dissolving the solid, add the solvent to the pre-weighed this compound slowly to prevent splashing.

  • If using organic solvents like DMSO, DMF, or ethanol, be aware of their individual hazards and handle them accordingly.[4]

  • For aqueous solutions, note that solubility is limited.[4] It is not recommended to store aqueous solutions for more than one day.[4]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][8]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Do not wear lab coats or gloves outside of the laboratory area.[8]

Chemical and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 2478-38-8[1]
Molecular Formula C₁₀H₁₂O₄[4]
Molecular Weight 196.2 g/mol [4]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Solubility in Ethanol Approx. 2 mg/mL[4]
Solubility in DMSO Approx. 20 mg/mL[4]
Solubility in DMF Approx. 20 mg/mL[4]
Solubility in PBS (pH 7.2) Approx. 0.5 mg/mL[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed, and puncture-proof hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • All waste must be disposed of according to local, state, and federal regulations.[1] This is typically handled through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste contractor.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Acetosyringone_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_solid Weigh Solid prep_setup->handle_solid handle_solution Prepare Solution handle_solid->handle_solution spill Spill Occurs handle_solid->spill decontaminate Decontaminate Surfaces & Equipment handle_solution->decontaminate handle_solution->spill remove_ppe Remove PPE decontaminate->remove_ppe collect_waste Collect Waste in Labeled Container decontaminate->collect_waste wash_hands Wash Hands remove_ppe->wash_hands dispose Dispose via EHS collect_waste->dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->collect_waste

Figure 1. Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.